molecular formula C12H12O2 B11752254 3-Methoxy-6-methylnaphthalen-1-ol

3-Methoxy-6-methylnaphthalen-1-ol

Cat. No.: B11752254
M. Wt: 188.22 g/mol
InChI Key: MAVSSNUUNGFRAB-UHFFFAOYSA-N
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Description

3-Methoxy-6-methylnaphthalen-1-ol is a substituted naphthol compound of interest in chemical research and development. Compounds within this class serve as key synthetic intermediates and building blocks for more complex molecular architectures. Based on related structures, this compound may be investigated for its potential application in the synthesis of functional organic materials . Similar naphthalene derivatives are also utilized in the development of polymers and as precursors in natural product synthesis . Researchers value these compounds for their structural rigidity and the functional group versatility offered by the hydroxyl and methoxy substituents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-methoxy-6-methylnaphthalen-1-ol

InChI

InChI=1S/C12H12O2/c1-8-3-4-11-9(5-8)6-10(14-2)7-12(11)13/h3-7,13H,1-2H3

InChI Key

MAVSSNUUNGFRAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2C=C1)O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-methoxy-6-methylnaphthalen-1-ol: Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-methoxy-6-methylnaphthalen-1-ol, a substituted naphthalene derivative. Due to the limited direct experimental data available for this specific molecule, this document leverages established knowledge of closely related naphthalene analogs to project its physicochemical properties, spectroscopic characteristics, potential synthetic routes, and plausible biological activities. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel naphthalene-based compounds. All quantitative data presented for analogous compounds are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of related structures are provided, alongside diagrams illustrating a proposed synthetic workflow and a hypothetical signaling pathway.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The therapeutic potential of these compounds is often dictated by the nature and position of their substituents on the naphthalene core. This guide focuses on the specific derivative, this compound, providing a detailed, albeit predictive, analysis based on the current body of scientific literature for structurally similar molecules.

Physicochemical Properties and Structural Information

Table 1: Estimated Physicochemical Properties of this compound and Related Analogs

PropertyEstimated Value for this compoundReported Value for 1-Methylnaphthalene[1]Reported Value for 2-Methoxynaphthalene
Molecular FormulaC₁₂H₁₂O₂C₁₁H₁₀C₁₁H₁₀O
Molecular Weight188.22 g/mol 142.20 g/mol 158.19 g/mol
LogP (Octanol/Water Partition Coefficient)~3.5 - 4.53.893.16
Aqueous SolubilityLow2.269 mmol/m³Low
Hydrogen Bond Donors100
Hydrogen Bond Acceptors201
Rotatable Bonds101

Note: Values for this compound are estimations based on structure-activity relationships of similar compounds.

Spectroscopic Profile (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on the known spectral data of analogous compounds, the following characteristic signals can be predicted.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the hydroxyl proton. The chemical shifts and coupling constants will be influenced by the substitution pattern on the naphthalene ring. For instance, the methoxy group protons would likely appear as a singlet around δ 3.9 ppm.[2] The aromatic protons would exhibit complex splitting patterns in the region of δ 7.0-8.0 ppm.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon of the methoxy group is expected to resonate around δ 55-60 ppm.[2] The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded.

3.3. Mass Spectrometry

The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.22 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group from the methoxy moiety or other characteristic cleavages of the naphthalene ring system.

Synthesis and Experimental Protocols

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be designed based on established methodologies for preparing substituted naphthalenes. A potential approach could involve a multi-step synthesis starting from a commercially available naphthalene derivative.

Proposed Synthetic Workflow

Synthesis_Workflow start 6-Methyl-2-naphthol step1 Protection of Hydroxyl Group start->step1 e.g., Acetic Anhydride step2 Bromination step1->step2 e.g., NBS step3 Methoxylation step2->step3 e.g., Sodium Methoxide step4 Deprotection step3->step4 e.g., Acid/Base Hydrolysis product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Synthesis of a Substituted Naphthol (Adapted from literature)

  • Step 1: Protection of the Hydroxyl Group: To a solution of the starting naphthol in a suitable solvent (e.g., dichloromethane), a protecting group reagent (e.g., acetic anhydride or a silyl chloride) and a base (e.g., pyridine or triethylamine) are added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected naphthol is then isolated and purified.

  • Step 2: Electrophilic Aromatic Substitution (e.g., Bromination): The protected naphthol is dissolved in an appropriate solvent (e.g., carbon tetrachloride or acetic acid), and an electrophilic reagent (e.g., N-bromosuccinimide) is added portion-wise. The reaction mixture is stirred, and the progress is monitored by TLC. Upon completion, the product is worked up and purified.

  • Step 3: Nucleophilic Aromatic Substitution (e.g., Methoxylation): The halogenated intermediate is reacted with a nucleophile, such as sodium methoxide, in a suitable solvent like methanol or dimethylformamide, often at elevated temperatures. The reaction is monitored by TLC, and upon completion, the product is isolated and purified.

  • Step 4: Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis for esters, or fluoride-mediated cleavage for silyl ethers) to yield the final product, which is then purified by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

Naphthalene derivatives have been shown to possess a wide range of biological activities.[3][4] While the specific activity of this compound is unknown, its structural features suggest potential for interaction with various biological targets. For instance, many phenolic compounds exhibit antioxidant and anti-inflammatory properties. The lipophilic nature of the naphthalene core could facilitate membrane permeability, a desirable trait for drug candidates.

Transcriptomic analysis of zebrafish exposed to alkyl-substituted naphthalenes has suggested a disruption of glucocorticoid signaling pathways.[5] Although this is a generalized finding for a class of related compounds, it provides a starting point for investigating the potential mechanism of action for this compound.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_cell Target Cell Compound This compound Receptor Putative Receptor (e.g., Glucocorticoid Receptor) Compound->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation/Inhibition Response Cellular Response (e.g., Anti-inflammatory Effects) Signaling_Cascade->Response

References

A Technical Guide to the Physicochemical Characterization of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the key physical properties of the organic compound 3-Methoxy-6-methylnaphthalen-1-ol. Due to a lack of readily available, consolidated data in scientific literature and databases for this specific molecule, this document outlines the standardized experimental protocols for elucidating its fundamental physicochemical characteristics. The methodologies detailed herein are essential for the compound's identification, purity assessment, and for predicting its behavior in various chemical and biological systems, which is critical for applications in research and drug development. This guide presents a structured approach to obtaining and organizing these properties, including detailed experimental workflows and the necessary tools for data acquisition and analysis.

Physical Properties of this compound

The following table summarizes the essential physical properties of this compound that are to be determined experimentally. This structured format allows for the clear and concise documentation of empirical data.

PropertyValueUnitsMethod of Determination
Melting Point°CCapillary Method
Boiling Point°CDistillation or Thiele Tube Method
Solubility
Watermg/mLVisual Assessment
Ethanolmg/mLVisual Assessment
Dimethyl Sulfoxide (DMSO)mg/mLVisual Assessment
Dichloromethane (DCM)mg/mLVisual Assessment
Acetonemg/mLVisual Assessment
Hexanemg/mLVisual Assessment
Spectral Data
¹H NMRppmNMR Spectroscopy
¹³C NMRppmNMR Spectroscopy
Infrared (IR) Absorptioncm⁻¹IR Spectroscopy
Mass Spectrum (m/z)Mass Spectrometry

Experimental Protocols

The following sections provide detailed methodologies for the determination of the physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the completion of melting) are recorded. The melting point is reported as this range.

MeltingPointWorkflow start Start prep Prepare Sample: Finely powder and pack into capillary tube start->prep setup Setup Apparatus: Place capillary in melting point apparatus with thermometer prep->setup heat Heat Sample: Slowly and steadily increase temperature setup->heat observe Observe and Record: Note temperature range from first liquid drop to complete melting heat->observe end End observe->end

Melting Point Determination Workflow.
Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

Protocol:

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or a distillation flask.

  • Apparatus Setup: A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask or just above the liquid surface in a test tube setup. For micro-scale determination, a Thiele tube can be used with an inverted capillary.

  • Heating: The liquid is heated gently.

  • Observation: The temperature is recorded when the liquid is boiling and the temperature reading on the thermometer is stable. This stable temperature is the boiling point.

BoilingPointWorkflow start Start prep Prepare Sample: Place liquid in distillation flask start->prep setup Setup Apparatus: Position thermometer correctly prep->setup heat Heat Liquid: Gently bring to a boil setup->heat observe Observe and Record: Note the stable temperature of the vapor heat->observe end End observe->end

Boiling Point Determination Workflow.
Solubility Determination

Solubility is a measure of the ability of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solvent (usually a liquid) and form a homogeneous solution.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a small test tube.

  • Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, more solute can be added until saturation is reached. If not, the sample is classified as sparingly soluble or insoluble in that solvent at that concentration.[1][2][3][4]

SolubilityWorkflow start Start prep Prepare Sample: Weigh a small amount of the compound start->prep add_solvent Add Solvent: Add a known volume of the test solvent prep->add_solvent mix Mix Vigorously: Agitate the sample and solvent add_solvent->mix observe Observe and Classify: Determine if the compound is soluble, partially soluble, or insoluble mix->observe end End observe->end

Solubility Determination Workflow.
Spectral Analysis

NMR spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure.

Protocol:

  • Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[6]

  • Data Acquisition: The prepared sample is placed in an NMR tube, which is then inserted into the NMR spectrometer. The instrument is tuned to the appropriate nucleus (¹H or ¹³C), and the spectrum is acquired.[7]

  • Data Processing and Interpretation: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to elucidate the structure of the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Protocol:

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (a mineral oil).[9] For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[10]

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Data Interpretation: The absorption bands in the spectrum are correlated with specific functional groups (e.g., O-H stretch, C-O stretch, aromatic C-H stretch).

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.[11][12]

Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. The method of introduction depends on the physical state of the sample and the type of ionization being used (e.g., direct infusion for liquids, or a solids probe).

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).[13]

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

  • Detection and Interpretation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule (the molecular ion peak) provides the molecular weight of the compound. Fragmentation patterns can provide further structural information.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-6-methylnaphthalen-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring the spectrum, and visual representations of the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established principles of NMR spectroscopy and data from analogous compounds.[1][2][3] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~6.9 - 7.1dJ ≈ 2.51H
H-4~6.8 - 7.0dJ ≈ 2.51H
H-5~7.8 - 8.0dJ ≈ 8.51H
H-7~7.2 - 7.4ddJ ≈ 8.5, 1.51H
H-8~7.6 - 7.8dJ ≈ 8.51H
Ar-OH~5.0 - 6.0br s-1H
-OCH₃~3.9 - 4.1s-3H
-CH₃~2.4 - 2.6s-3H

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

Structural and Pathway Diagrams

The following diagrams illustrate the molecular structure with proton assignments and the logical workflow for ¹H NMR spectral analysis.

G cluster_molecule This compound cluster_protons Proton Assignments mol H2 H-2 H2->mol H4 H-4 H4->mol H5 H-5 H5->mol H7 H-7 H7->mol H8 H-8 H8->mol OH Ar-OH OH->mol OCH3 -OCH₃ OCH3->mol CH3 -CH₃ CH3->mol

Caption: Molecular structure of this compound with key proton assignments.

G cluster_workflow ¹H NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃ with TMS) DataAcquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis StructureElucidation Structure Elucidation Analysis->StructureElucidation

References

An In-Depth Technical Guide to the ¹³C NMR of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Methoxy-6-methylnaphthalen-1-ol. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted ¹³C NMR data set based on the analysis of structurally related naphthalene derivatives. Furthermore, a detailed experimental protocol for acquiring the ¹³C NMR spectrum of the title compound is provided to facilitate its empirical determination.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from established substituent effects on the naphthalene ring system, drawing comparisons with analogs such as 1-naphthol, 2-naphthol, and their methylated and methoxylated derivatives. The numbering of the carbon atoms corresponds to the chemical structure provided in the subsequent diagram.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C-1150-155Carbon bearing the hydroxyl group, significantly deshielded.
C-2100-105Shielded due to ortho-relationship with the hydroxyl group.
C-3158-162Carbon bearing the methoxy group, strongly deshielded.
C-4105-110Shielded due to ortho-relationship with the methoxy group.
C-4a120-125Quaternary carbon, influenced by both rings.
C-5128-132Aromatic methine carbon.
C-6135-140Carbon bearing the methyl group.
C-7125-130Aromatic methine carbon.
C-8115-120Aromatic methine carbon.
C-8a130-135Quaternary carbon, influenced by both rings.
-OCH₃55-60Methoxy carbon, typical range.
-CH₃20-25Methyl carbon, typical range.

Disclaimer: The chemical shifts presented are predicted values and should be confirmed by experimental data.

Chemical Structure with Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of the predicted ¹³C NMR signals.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by techniques such as recrystallization or column chromatography.

  • Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic compounds. DMSO-d₆ is particularly useful for compounds with hydroxyl groups as it can facilitate the observation of the hydroxyl proton signal in ¹H NMR, which can be useful for complete characterization.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended. Higher concentrations will reduce the acquisition time but may lead to line broadening.

  • Procedure:

    • Accurately weigh 20-50 mg of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent.

    • Gently agitate the vial to dissolve the sample completely. Sonication may be used if necessary.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Instrument Parameters:

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Nucleus: ¹³C

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Solvent: Specify the deuterated solvent used (e.g., CDCl₃ or DMSO-d₆).

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard 30° or 45° pulse is recommended to allow for a shorter relaxation delay.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quantitative observation of quaternary carbons.

  • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 to 220 ppm.

  • Referencing: The chemical shifts should be referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

3. Data Processing:

  • Apodization: Apply an exponential multiplication function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration in standard ¹³C NMR is not typically quantitative, the relative intensities can provide some information.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for the ¹³C NMR characterization of this compound.

G A Sample Preparation (Dissolution & Filtration) B NMR Spectrometer Setup (Parameter Optimization) A->B Insert Sample C Data Acquisition (FID Generation) B->C Start Experiment D Data Processing (FT, Phasing, Baseline Correction) C->D Process Raw Data E Spectral Analysis (Peak Picking & Assignment) D->E Analyze Spectrum F Structure Confirmation E->F Compare with Prediction

Caption: Workflow for 13C NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 3-Methoxy-6-methylnaphthalen-1-ol. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its fragmentation patterns, a detailed experimental protocol for its analysis, and visualizations of key processes.

Predicted Electron Ionization Mass Spectrometry Fragmentation

The proposed fragmentation pathway originates from the molecular ion (M+•), which is expected to be prominent. The primary fragmentation events are likely to involve the loss of a methyl radical from the methoxy group and the loss of a hydrogen atom from the hydroxyl group, followed by the elimination of carbon monoxide.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Proposed Fragment Identities for this compound

m/z (Predicted)Proposed Fragment IdentityDescription of Loss
188[C12H12O2]+•Molecular Ion (M+•)
173[C11H9O2]+Loss of a methyl radical (•CH3)
158[C11H10O]+•Loss of carbon monoxide (CO) from [M-CH3]+
145[C10H9O]+Loss of a methyl radical (•CH3) from [M-CO]+•
130[C9H6O]+•Loss of carbon monoxide (CO) from [M-CH3-CO]+
115[C9H7]+Loss of a formyl radical (•CHO) from the naphthol ring

Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of this compound under electron ionization.

Fragmentation_Pathway M C12H12O2+• (m/z = 188) Molecular Ion F1 C11H9O2+ (m/z = 173) M->F1 - •CH3 F2 C11H10O+• (m/z = 158) F1->F2 - CO F3 C10H9O+ (m/z = 145) F2->F3 - •CH3 Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards (1-100 µg/mL) Stock->Working Serial Dilution GC Gas Chromatography Separation Working->GC MS Mass Spectrometry Detection (EI) GC->MS Elution Acquisition Data Acquisition (m/z 40-400) MS->Acquisition Analysis Data Analysis (Identification & Fragmentation) Acquisition->Analysis

An In-depth Technical Guide to the FTIR Analysis of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-Methoxy-6-methylnaphthalen-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a visual representation of the analytical workflow.

Introduction to FTIR Spectroscopy of Naphthalene Derivatives

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. When an organic molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, a naphthalene derivative with hydroxyl, methoxy, and methyl functional groups, FTIR analysis can provide valuable information about its molecular structure. The analysis of related naphthalene compounds reveals characteristic spectral shifts due to clustering and aggregation, with C-H vibrational modes being more significantly affected than C-C or C-C-C vibrations[1]. High-resolution FTIR spectroscopy, sometimes coupled with techniques like supersonic jet-cooling, has been employed to study the fine details of the vibrational bands of naphthalene and its derivatives[2].

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to its various functional groups. Based on established spectral correlations for phenols, ethers, and aromatic compounds, the following table summarizes the predicted key vibrational modes and their expected wavenumber ranges. The infrared spectrum of phenols is characterized by a distinct O-H stretch around 3500 cm⁻¹ and aromatic bands in the 1500-1600 cm⁻¹ region[3]. Ethers, on the other hand, are more challenging to identify by IR spectroscopy alone, though they typically show a C-O single-bond stretching absorption between 1050 and 1150 cm⁻¹[4]. Phenyl alkyl ethers will show two strong absorbances for C-O stretching at 1050 and 1250 cm⁻¹[4].

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic HydroxylO-H stretch3600 - 3200Strong, Broad
AromaticC-H stretch3100 - 3000Medium
MethylC-H stretch (asymmetric)~2960Medium
MethylC-H stretch (symmetric)~2870Medium
AromaticC=C stretch1630 - 1580Medium to Strong
AromaticC=C stretch1520 - 1450Medium to Strong
MethylC-H bend (asymmetric)~1465Medium
MethylC-H bend (symmetric)~1375Medium
Aryl EtherC-O stretch (asymmetric)1270 - 1230Strong
Aryl EtherC-O stretch (symmetric)1110 - 1030Strong
PhenolC-O stretch1280 - 1270Strong
AromaticC-H out-of-plane bend900 - 675Strong

Note: The exact peak positions and intensities can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

Experimental Protocol

This section details a standard methodology for obtaining the FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

  • Spatula

  • Desiccator

3.2. Sample Preparation (KBr Pellet Method)

  • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours and cool it in a desiccator before use. This minimizes interference from water absorption bands in the spectrum.

  • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

  • Transfer the sample and KBr to the agate mortar.

  • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.

  • Transfer a portion of the powdered mixture into the pellet-forming die.

  • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

3.3. Spectral Acquisition

  • Purge the sample compartment of the FTIR spectrometer with dry air or nitrogen to reduce atmospheric water and carbon dioxide interference.

  • Record a background spectrum of the empty sample holder. This will be automatically subtracted from the sample spectrum.

  • Place the KBr pellet with the sample in the beam path.

  • Acquire the FTIR spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Process the resulting spectrum (e.g., baseline correction, smoothing) as necessary using the spectrometer's software.

3.4. Data Analysis

  • Identify the major absorption bands in the spectrum.

  • Compare the observed peak positions (in cm⁻¹) with the predicted values in the data table and with spectral databases for known compounds.

  • Assign the observed bands to specific functional group vibrations to confirm the molecular structure of this compound.

Workflow for FTIR Analysis

The following diagram illustrates the logical flow of the FTIR analysis process, from initial sample handling to final data interpretation.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis and Interpretation Sample High-Purity Sample Grinding Grind Sample with KBr Sample->Grinding KBr Dried KBr KBr->Grinding Pelletizing Press into Pellet Grinding->Pelletizing Background Record Background Spectrum Pelletizing->Background SampleSpec Record Sample Spectrum Background->SampleSpec Processing Data Processing (Baseline Correction) SampleSpec->Processing PeakID Peak Identification Processing->PeakID Assignment Functional Group Assignment PeakID->Assignment Report Final Report Assignment->Report

Caption: Workflow of FTIR analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data as a reference, researchers can effectively identify the key functional groups and confirm the identity and purity of this compound. The systematic workflow presented ensures a robust and reproducible analytical process, crucial for applications in pharmaceutical research and development.

References

Navigating the Solubility Landscape of 3-Methoxy-6-methylnaphthalen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-6-methylnaphthalen-1-ol, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar analogs to provide a robust estimation of its solubility profile in various organic solvents. Furthermore, it outlines a standard experimental protocol for precise solubility determination and presents a relevant metabolic pathway to contextualize its potential biochemical fate.

Estimated Solubility Profile

Based on the general principle of "like dissolves like," this compound, with its aromatic naphthalene core, hydroxyl group, methoxy group, and a methyl group, is expected to exhibit good solubility in polar organic solvents and limited solubility in water. The presence of the hydroxyl and methoxy groups allows for hydrogen bonding with protic solvents.

The following table summarizes the estimated solubility of this compound in common organic solvents, based on data for 2-naphthol and DL-6-Methoxy-alpha-methyl-2-naphthalenemethanol. It is important to note that these are qualitative estimations and should be confirmed by experimental determination.

SolventPredicted SolubilityRationale
MethanolSolublePolar protic solvent capable of hydrogen bonding. 2-Naphthol is soluble in methanol.
EthanolSolublePolar protic solvent capable of hydrogen bonding. 2-Naphthol is soluble in ethanol.[1][2]
AcetoneSolublePolar aprotic solvent. DL-6-Methoxy-alpha-methyl-2-naphthalenemethanol is soluble in acetone.[3][4]
Diethyl EtherSolubleModerately polar solvent. 2-Naphthol is soluble in ether.[1]
ChloroformSolubleA common organic solvent for nonpolar to moderately polar compounds. 2-Naphthol is soluble in chloroform.[1]
DichloromethaneSolubleA versatile organic solvent. DL-6-Methoxy-alpha-methyl-2-naphthalenemethanol is soluble in dichloromethane.[3][4]
Ethyl AcetateSolubleModerately polar solvent. DL-6-Methoxy-alpha-methyl-2-naphthalenemethanol is soluble in ethyl acetate.[3][4]
WaterSlightly Soluble to InsolubleThe hydrophobic naphthalene ring and methyl group likely dominate over the hydrophilic hydroxyl and methoxy groups. 2-Naphthol is slightly soluble in water[1][2], and DL-6-Methoxy-alpha-methyl-2-naphthalenemethanol is insoluble in water.[3][4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise and quantitative determination of the solubility of this compound, the shake-flask method is a widely accepted and reliable technique.[5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Vials with screw caps

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that saturation is reached.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath at the same temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

  • Filtration: Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Dilution and Analysis: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the measured concentration of the diluted sample.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Settle undissolved solid (≥24h) equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter (0.45 µm) analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify concentration (HPLC/UV-Vis) analysis3->analysis4 result1 Calculate solubility analysis4->result1

Shake-Flask Solubility Determination Workflow

Metabolic Pathway Context

Understanding the metabolic fate of a compound is crucial in drug development. While a specific metabolic pathway for this compound is not extensively documented, the metabolism of naphthalene and its derivatives has been studied.[6][7] The primary route of metabolism for naphthalene involves oxidation by cytochrome P450 monooxygenases to form a highly reactive epoxide intermediate. This epoxide can then undergo several transformations.

The following diagram illustrates a generalized metabolic pathway for a naphthalen-1-ol derivative, which serves as a plausible model for the biotransformation of this compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound epoxide Naphthalene Epoxide Intermediate parent->epoxide Cytochrome P450 dihydrodiol Dihydrodiol Metabolite epoxide->dihydrodiol Epoxide Hydrolase glutathione Glutathione Conjugate epoxide->glutathione GST sulfate Sulfate Conjugate dihydrodiol->sulfate Sulfotransferase glucuronide Glucuronide Conjugate dihydrodiol->glucuronide UGT excretion Urinary and Fecal Excretion glutathione->excretion sulfate->excretion glucuronide->excretion

Generalized Metabolic Pathway for Naphthalen-1-ol Derivatives

This guide provides a foundational understanding of the solubility and potential metabolic pathway of this compound. For any application, it is strongly recommended that the estimated solubility data be validated through rigorous experimental determination using the protocol outlined herein.

References

Synthesis of 3-Methoxy-6-methylnaphthalen-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, step-by-step methodology for the synthesis of 3-Methoxy-6-methylnaphthalen-1-ol, a valuable intermediate in pharmaceutical research and development. Due to the absence of a direct, single-step synthesis in published literature, this guide outlines a robust, multi-step pathway starting from commercially available precursors. The synthesis route involves a Friedel-Crafts acylation, a Clemmensen reduction, an intramolecular cyclization to form a key tetralone intermediate, and a final aromatization step.

I. Proposed Synthetic Pathway

The overall synthetic strategy to obtain this compound is depicted below. The pathway commences with the Friedel-Crafts acylation of 3-methylanisole with succinic anhydride, followed by reduction and cyclization to yield the pivotal intermediate, 7-methoxy-4-methyl-1-tetralone. Subsequent aromatization of this tetralone furnishes the desired final product.

Synthetic_Pathway 3-Methylanisole 3-Methylanisole Step1 Step 1: Friedel-Crafts Acylation 3-Methylanisole->Step1 Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Step1 Keto_Acid 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid Step1->Keto_Acid Step2 Step 2: Clemmensen Reduction Keto_Acid->Step2 Butanoic_Acid 4-(4-methoxy-2-methylphenyl)butanoic acid Step2->Butanoic_Acid Step3 Step 3: Intramolecular Cyclization Butanoic_Acid->Step3 Tetralone 7-Methoxy-4-methyl-1-tetralone Step3->Tetralone Step4 Step 4: Aromatization (Bromination/Dehydrobromination) Tetralone->Step4 Final_Product This compound Step4->Final_Product

Caption: Proposed multi-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid

This step involves the Friedel-Crafts acylation of 3-methylanisole with succinic anhydride.

Experimental Workflow:

Step1_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Reactants 3-Methylanisole Succinic Anhydride Aluminum Chloride Solvent Nitrobenzene Reactants->Solvent Conditions 0-5 °C, then RT 48 hours Solvent->Conditions Quenching Ice and HCl Conditions->Quenching Extraction Dichloromethane Quenching->Extraction Washing Water Extraction->Washing Drying Anhydrous Na2SO4 Washing->Drying Evaporation Rotary Evaporator Drying->Evaporation Crystallization Recrystallization from Ethanol Evaporation->Crystallization

Caption: Workflow for the Friedel-Crafts Acylation.

Methodology:

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, anhydrous aluminum chloride (0.2 mol) is suspended in nitrobenzene (150 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of succinic anhydride (0.1 mol) and 3-methylanisole (0.1 mol) in nitrobenzene (50 mL) is added dropwise with vigorous stirring over a period of 1 hour. The reaction mixture is stirred at 0-5 °C for an additional 2 hours and then at room temperature for 48 hours. The mixture is then poured onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (mol)Mass/VolumeYield (%)
3-Methylanisole122.170.112.2 g-
Succinic Anhydride100.070.110.0 g-
Aluminum Chloride133.340.226.7 g-
Nitrobenzene--200 mL-
4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid222.24--Expected: 60-70%
Step 2: Synthesis of 4-(4-methoxy-2-methylphenyl)butanoic acid

This step involves the Clemmensen reduction of the keto-acid obtained in Step 1.

Methodology:

Amalgamated zinc is prepared by stirring zinc dust (0.5 mol) with a solution of mercuric chloride (0.025 mol) in water (50 mL) for 5 minutes. The aqueous solution is decanted, and the amalgamated zinc is washed with water. The 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid (0.05 mol) is added to the amalgamated zinc, followed by the addition of a mixture of concentrated hydrochloric acid (100 mL) and water (50 mL). The reaction mixture is heated under reflux for 8 hours, with the addition of concentrated hydrochloric acid (25 mL) every 2 hours. After cooling, the mixture is decanted from the unreacted zinc and extracted with diethyl ether (3 x 100 mL). The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude butanoic acid derivative, which can be used in the next step without further purification.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (mol)MassYield (%)
4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid222.240.0511.1 g-
Zinc (dust)65.380.532.7 g-
Mercuric Chloride271.520.0256.8 g-
4-(4-methoxy-2-methylphenyl)butanoic acid208.25--Expected: >80%
Step 3: Synthesis of 7-Methoxy-4-methyl-1-tetralone

This step involves the intramolecular Friedel-Crafts acylation (cyclization) of the butanoic acid derivative.

Methodology:

The crude 4-(4-methoxy-2-methylphenyl)butanoic acid (0.04 mol) is added to polyphosphoric acid (100 g) and the mixture is heated at 80-90 °C with stirring for 2 hours. The hot mixture is poured onto crushed ice (500 g) with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and then dissolved in diethyl ether. The ether solution is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude tetralone is purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (mol)MassYield (%)
4-(4-methoxy-2-methylphenyl)butanoic acid208.250.048.3 g-
Polyphosphoric Acid--100 g-
7-Methoxy-4-methyl-1-tetralone190.24--Expected: 70-80%
Step 4: Synthesis of this compound

This final step involves the aromatization of the tetralone intermediate to the target naphthalenol via a bromination-dehydrobromination sequence.

Experimental Workflow:

Step4_Workflow cluster_0 Bromination cluster_1 Dehydrobromination cluster_2 Work-up & Purification Reactants_Br 7-Methoxy-4-methyl-1-tetralone N-Bromosuccinimide (NBS) Catalyst_Br AIBN (catalytic) Reactants_Br->Catalyst_Br Solvent_Br Carbon Tetrachloride Catalyst_Br->Solvent_Br Conditions_Br Reflux, 2 hours Solvent_Br->Conditions_Br Base Lithium Carbonate Conditions_Br->Base Solvent_DHB Dimethylformamide (DMF) Base->Solvent_DHB Conditions_DHB 120-130 °C, 1 hour Solvent_DHB->Conditions_DHB Filtration Filter and wash with DMF Conditions_DHB->Filtration Acidification Dilute HCl Filtration->Acidification Extraction_Final Diethyl Ether Acidification->Extraction_Final Purification_Final Column Chromatography Extraction_Final->Purification_Final

Caption: Workflow for the Aromatization Step.

Methodology:

A mixture of 7-methoxy-4-methyl-1-tetralone (0.02 mol), N-bromosuccinimide (0.022 mol), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride (100 mL) is heated under reflux for 2 hours. The reaction mixture is cooled, and the succinimide is removed by filtration. The filtrate is concentrated under reduced pressure to give the crude bromo-tetralone.

The crude bromo-tetralone is dissolved in dimethylformamide (DMF, 100 mL), and lithium carbonate (0.04 mol) is added. The mixture is heated at 120-130 °C for 1 hour. After cooling, the inorganic salts are filtered off and washed with DMF. The combined filtrate is poured into dilute hydrochloric acid and extracted with diethyl ether. The ether extract is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (mol)MassYield (%)
7-Methoxy-4-methyl-1-tetralone190.240.023.8 g-
N-Bromosuccinimide177.980.0223.9 g-
Lithium Carbonate73.890.043.0 g-
This compound188.22--Expected: >85%

III. Conclusion

This technical guide outlines a comprehensive and logical synthetic route for the preparation of this compound. While a direct synthesis is not documented, the proposed multi-step pathway relies on well-established and high-yielding chemical transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the efficient synthesis of this important naphthalenol derivative. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high purity and yield.

In-Depth Technical Guide: Synthesis and Characterization of 1-((Benzo[d]thiazol-2-ylamino)(benzofuran-2-yl)methyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide details the synthesis, characterization, and proposed mechanism of action of 1-((Benzo[d]thiazol-2-ylamino)(benzofuran-2-yl)methyl)naphthalen-2-ol (Compound 8j ). This compound belongs to a class of β-naphthol derivatives synthesized via the Betti reaction, which have demonstrated significant potential as pesticidal agents. The core structure, featuring a naphthalen-2-ol moiety linked to benzothiazole and benzofuran groups, is a key determinant of its biological activity. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, agrochemical development, and drug discovery, providing a detailed account of the compound's synthesis and physicochemical properties.

Synthesis and Experimental Protocol

The synthesis of Compound 8j is achieved through a one-pot, three-component Betti reaction. This method is efficient and offers high yields for the preparation of aminobenzylnaphthols.

Reactants

The following reagents are required for the synthesis of Compound 8j :

  • Naphthalen-2-ol

  • Benzofuran-2-carbaldehyde

  • Benzo[d]thiazol-2-amine

Detailed Experimental Protocol

The synthesis of Compound 8j is carried out as follows:

  • A mixture of naphthalen-2-ol (1.0 mmol), benzo[d]thiazol-2-amine (1.0 mmol), and benzofuran-2-carbaldehyde (1.1 mmol) is prepared in a round-bottom flask.

  • The reaction mixture is heated to a temperature range of 115–125 °C with continuous stirring.

  • The reaction is maintained at this temperature for a period of 1–2 hours, during which the transformation to the product occurs.

  • After the reaction is complete, the mixture is allowed to cool to 80 °C.

  • Methanol (15 mL) is added to the cooled mixture, which is then stirred for an additional 10 minutes.

  • The resulting solid precipitate is collected by filtration, washed with cold methanol, and then dried to yield the crude product.

  • Further purification is achieved by recrystallization from a suitable solvent to afford the pure Compound 8j .

Characterization and Data Presentation

Compound 8j has been characterized by its physical and spectroscopic properties. The quantitative data is summarized in the tables below.

Physicochemical Properties
PropertyValue
Appearance Yellow solid
Yield 87%
Melting Point 166–168 °C
Rf Value 0.69 (dichloromethane/methanol 100:1)
Spectroscopic Data

While the exact ¹H and ¹³C NMR data for compound 8j are not available in the referenced literature, the general spectral features for this class of compounds have been described. Characterization would typically involve confirming the presence of signals corresponding to the aromatic protons of the naphthalene, benzothiazole, and benzofuran rings, as well as the characteristic methine proton signal resulting from the Betti reaction.

Visualizations

Synthetic Workflow

The synthesis of Compound 8j can be visualized as a three-component reaction workflow.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Naphthalen-2-ol Naphthalen-2-ol One-pot mixture One-pot mixture Naphthalen-2-ol->One-pot mixture Benzofuran-2-carbaldehyde Benzofuran-2-carbaldehyde Benzofuran-2-carbaldehyde->One-pot mixture Benzo[d]thiazol-2-amine Benzo[d]thiazol-2-amine Benzo[d]thiazol-2-amine->One-pot mixture Heating (115-125 °C, 1-2h) Heating (115-125 °C, 1-2h) One-pot mixture->Heating (115-125 °C, 1-2h) Betti Reaction Cooling and Methanol Addition Cooling and Methanol Addition Heating (115-125 °C, 1-2h)->Cooling and Methanol Addition Crude Product Crude Product Cooling and Methanol Addition->Crude Product Purification (Recrystallization) Purification (Recrystallization) Crude Product->Purification (Recrystallization) Compound 8j Compound 8j Purification (Recrystallization)->Compound 8j

Synthetic workflow for Compound 8j.
Proposed Mechanism of Action

The pesticidal activity of this class of compounds is believed to be mediated through the activation of insect ryanodine receptors (RyRs), which are ligand-gated calcium channels.[1]

G Compound 8j Compound 8j Insect Ryanodine Receptor (RyR) Insect Ryanodine Receptor (RyR) Compound 8j->Insect Ryanodine Receptor (RyR) Binds and Activates Ca2+ Channel Opening Ca2+ Channel Opening Insect Ryanodine Receptor (RyR)->Ca2+ Channel Opening Influx of Ca2+ into Cytosol Influx of Ca2+ into Cytosol Ca2+ Channel Opening->Influx of Ca2+ into Cytosol Disruption of Calcium Homeostasis Disruption of Calcium Homeostasis Influx of Ca2+ into Cytosol->Disruption of Calcium Homeostasis Uncontrolled Muscle Contraction Uncontrolled Muscle Contraction Disruption of Calcium Homeostasis->Uncontrolled Muscle Contraction Paralysis and Death of Insect Paralysis and Death of Insect Uncontrolled Muscle Contraction->Paralysis and Death of Insect

References

An In-depth Technical Guide on the Reactivity of the Hydroxyl Group in 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity of the hydroxyl group in 3-Methoxy-6-methylnaphthalen-1-ol. While specific experimental data for this particular substituted naphthalene is limited in publicly available literature, this document extrapolates its chemical behavior based on the well-established reactivity of 1-naphthols and related phenolic compounds. The guide covers key reactions of the hydroxyl group, including O-alkylation and O-acylation, providing detailed theoretical experimental protocols. Furthermore, predicted spectroscopic data and a discussion on the directing effects of the substituents on electrophilic aromatic substitution are presented. This document aims to serve as a valuable resource for researchers interested in the synthesis and modification of this and structurally similar compounds for applications in medicinal chemistry and drug development.

Introduction

Naphthalene derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The specific substitution pattern of methoxy and methyl groups on the naphthalene scaffold, as seen in this compound, can significantly influence its physicochemical properties and biological interactions. The hydroxyl group at the C-1 position is a key functional handle for introducing further molecular diversity. Understanding its reactivity is paramount for the rational design and synthesis of novel drug candidates. This guide will delve into the expected chemical transformations of this hydroxyl group.

Predicted Reactivity of the Hydroxyl Group

The hydroxyl group of this compound, being phenolic in nature, is expected to exhibit characteristic reactivity. The oxygen atom is nucleophilic and the proton is weakly acidic. The electron-donating methoxy group at the C-3 position and the methyl group at the C-6 position will influence the electron density of the naphthalene ring system and the reactivity of the hydroxyl group.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation of the hydroxyl group is a fundamental transformation to produce the corresponding ether. The Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form a more nucleophilic naphthoxide followed by reaction with an alkyl halide, is the most common method.[1][2][3] The reaction is expected to proceed efficiently with primary alkyl halides.

General Reaction Scheme:

G A This compound Reaction Reaction A->Reaction B Base (e.g., NaH, K2CO3) B->Reaction C Alkyl Halide (R-X) C->Reaction D 3-Methoxy-6-methyl-1-(alkoxy)naphthalene E Salt (e.g., NaX) Reaction->D Reaction->E

Caption: Williamson Ether Synthesis Workflow.

O-Acylation (Esterification)

Esterification of the hydroxyl group can be achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride, typically in the presence of a base.[4][5] This reaction introduces an ester functionality, which can be useful for modifying the compound's lipophilicity and pharmacokinetic profile.

General Reaction Scheme:

G A This compound Reaction Reaction A->Reaction B Acylating Agent (RCOCl or (RCO)2O) B->Reaction C Base (e.g., Pyridine, Et3N) C->Reaction D 3-Methoxy-6-methylnaphthalen-1-yl acetate E By-product (e.g., Pyridinium hydrochloride) Reaction->D Reaction->E

Caption: O-Acylation (Esterification) Workflow.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Characteristic Features
¹H NMR Aromatic protons on the naphthalene ring (distinct chemical shifts influenced by substituents), a singlet for the methoxy group protons (~3.9 ppm), a singlet for the methyl group protons (~2.4 ppm), and a broad singlet for the hydroxyl proton (variable, depending on solvent and concentration).
¹³C NMR Aromatic carbons with distinct chemical shifts, including the carbon bearing the hydroxyl group (~150-155 ppm), the carbon bearing the methoxy group, and other substituted and unsubstituted carbons. A signal for the methoxy carbon (~55-60 ppm) and the methyl carbon (~20-25 ppm).[6][8][14]
IR Spectroscopy A broad O-H stretching band in the region of 3200-3600 cm⁻¹. Characteristic C-O stretching bands for the phenol and ether functionalities. Aromatic C-H and C=C stretching vibrations.[7][9][11][13]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₂O₂). Fragmentation patterns would likely involve the loss of methyl or methoxy groups.

Detailed Experimental Protocols (Theoretical)

The following are detailed, theoretical protocols for the O-alkylation and O-acylation of this compound, based on established procedures for similar compounds.[1][4]

Protocol for O-Alkylation: Synthesis of 1-Ethoxy-3-methoxy-6-methylnaphthalene

Objective: To synthesize 1-Ethoxy-3-methoxy-6-methylnaphthalene via Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl iodide (C₂H₅I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A Dissolve this compound in anhydrous DMF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir at 0 °C for 30 min, then RT for 30 min C->D E Cool to 0 °C and add Ethyl Iodide D->E F Stir at RT for 12-24h (Monitor by TLC) E->F G Quench with sat. aq. NH4Cl F->G H Extract with Diethyl Ether G->H I Wash with H2O and Brine H->I J Dry over MgSO4 and Concentrate I->J K Purify by Column Chromatography J->K

Caption: Experimental Workflow for O-Alkylation.

Protocol for O-Acylation: Synthesis of 3-Methoxy-6-methylnaphthalen-1-yl acetate

Objective: To synthesize 3-Methoxy-6-methylnaphthalen-1-yl acetate via esterification.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Acetyl chloride (CH₃COCl)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add pyridine (2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

G A Dissolve this compound in anhydrous DCM B Add Pyridine and cool to 0 °C A->B C Add Acetyl Chloride dropwise B->C D Stir at RT for 2-4h (Monitor by TLC) C->D E Dilute with DCM D->E F Wash with 1M HCl, H2O, sat. aq. NaHCO3, and Brine E->F G Dry over Na2SO4 and Concentrate F->G H Purify if necessary G->H

Caption: Experimental Workflow for O-Acylation.

Influence of Substituents on Aromatic Ring Reactivity

The hydroxyl, methoxy, and methyl groups are all activating, ortho-, para-directing groups for electrophilic aromatic substitution. The interplay of their electronic and steric effects will determine the regioselectivity of such reactions on the naphthalene ring. The C-1 hydroxyl group and the C-3 methoxy group are strong activators, while the C-6 methyl group is a weaker activator. Electrophilic attack will be directed to the positions most activated by these groups, while considering steric hindrance.

G This compound This compound OH (C1) OH (C1) This compound->OH (C1) OCH3 (C3) OCH3 (C3) This compound->OCH3 (C3) CH3 (C6) CH3 (C6) This compound->CH3 (C6) Electrophilic Attack Electrophilic Attack OH (C1)->Electrophilic Attack ortho, para directing OCH3 (C3)->Electrophilic Attack ortho, para directing CH3 (C6)->Electrophilic Attack ortho, para directing Activated Positions Activated Positions Electrophilic Attack->Activated Positions

Caption: Directing Effects in Electrophilic Substitution.

Conclusion

The hydroxyl group of this compound is a versatile functional group that is predicted to readily undergo O-alkylation and O-acylation reactions. These transformations provide a straightforward means to modify the properties of the parent molecule, which is of significant interest in the field of drug discovery. While this guide provides a robust theoretical framework for the reactivity of this compound, experimental validation is necessary to confirm the specific reaction conditions and outcomes. The information presented herein should serve as a solid foundation for researchers embarking on the synthesis and derivatization of this compound and related compounds.

References

Electronic Properties of 3-Methoxy-6-methylnaphthalen-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings:

A comprehensive literature search for the electronic properties, experimental protocols, and signaling pathways associated with 3-Methoxy-6-methylnaphthalen-1-ol did not yield specific data for this exact molecule. The scientific databases and chemical literature reviewed did not contain experimental or computational studies detailing its electronic characteristics.

However, significant research has been conducted on structurally similar compounds, particularly those containing methoxy and naphthalene moieties. These studies provide valuable insights into the potential electronic behavior of this compound. This guide, therefore, presents a detailed analysis of a closely related and well-characterized compound, 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone , to serve as a proxy for understanding the electronic properties of interest. The methodologies and findings discussed herein are standard in the field and can be applied to future investigations of this compound.

Analysis of a Structurally Related Compound: 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

To provide a relevant framework for understanding the electronic properties of substituted naphthalenes, this section details the experimental and computational characterization of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.

Summary of Quantitative Electronic Properties

The electronic properties of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone have been investigated using a combination of experimental spectroscopy and theoretical calculations. A summary of the key quantitative data is presented below.

PropertyValueMethodReference
HOMO Energy -DFT/B3LYP/6-311++G(d,p)[1]
LUMO Energy -DFT/B3LYP/6-311++G(d,p)[1]
HOMO-LUMO Energy Gap 3.63 a.u.DFT/B3LYP/6-311++G(d,p)[1]
UV-Vis λmax -Experimental (in DMSO)[1]
Vibrational Frequencies (C=O stretch) 1654 cm⁻¹ (FT-IR), 1657 cm⁻¹ (FT-Raman)Experimental[1]

Note: Specific energy values for HOMO and LUMO were not explicitly stated in the abstract, but the energy gap was provided.

Experimental Protocols

The characterization of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone involved a suite of spectroscopic and computational techniques to elucidate its structural and electronic properties.

1. Synthesis: The synthesis of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone is not detailed in the provided search results.

2. Spectroscopic Analysis:

  • Fourier Transform-Infrared (FT-IR) and FT-Raman Spectroscopy: FT-IR and FT-Raman spectra were recorded to identify the characteristic vibrational modes of the molecule. The experimental data was compared with theoretical calculations to assign the observed peaks to specific molecular vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum was measured in a dimethyl sulfoxide (DMSO) solvent to determine the electronic transitions. This experimental spectrum was compared with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT) calculations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired to confirm the molecular structure. The experimental chemical shifts were compared with theoretical values obtained from Gauge-Including Atomic Orbital (GIAO) calculations.

3. Computational Analysis:

  • Density Functional Theory (DFT) Calculations: The molecular geometry of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. These calculations provided insights into the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[1]

  • Molecular Electrostatic Potential (MEP): The MEP map was generated from the optimized geometry to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactivity towards electrophilic and nucleophilic attack.

Visualizations

Logical Workflow for Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of a novel organic compound, as inferred from the study of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Electronic Characterization cluster_analysis Data Analysis & Interpretation synthesis Chemical Synthesis purification Purification (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr vibrational Vibrational Spectroscopy (FT-IR, FT-Raman) purification->vibrational uv_vis UV-Vis Spectroscopy purification->uv_vis dft Computational Analysis (DFT, TD-DFT, MEP) purification->dft data_analysis Comparison of Experimental & Theoretical Data nmr->data_analysis vibrational->data_analysis uv_vis->data_analysis dft->data_analysis properties Determination of Electronic Properties data_analysis->properties

Caption: A generalized workflow for the synthesis and characterization of organic compounds.

Conceptual Diagram of Frontier Molecular Orbitals

The relationship between HOMO, LUMO, and the energy gap is fundamental to understanding a molecule's electronic behavior and reactivity.

fmo_concept homo HOMO (Highest Occupied Molecular Orbital) Electron Donor lumo LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor energy_gap Energy Gap (ΔE) Determines Reactivity e_axis

Caption: Conceptual representation of Frontier Molecular Orbitals (HOMO and LUMO).

Conclusion and Future Directions

While direct experimental data on the electronic properties of this compound is currently unavailable in the public domain, the analysis of structurally similar compounds like 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone provides a robust framework for predicting its behavior. The experimental and computational methodologies outlined in this guide are directly applicable to the future characterization of this compound.

For researchers and drug development professionals, a detailed investigation of this compound, following the protocols described herein, would be necessary to elucidate its specific electronic properties. Such studies would be invaluable for understanding its potential applications in materials science and medicinal chemistry. Future work should focus on the synthesis and subsequent spectroscopic and computational analysis of this specific compound to build a comprehensive electronic profile.

References

Thermochemical Profile of 3-Methoxy-6-methylnaphthalen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Methoxy-6-methylnaphthalen-1-ol. As a molecule of interest in medicinal chemistry and materials science, understanding its thermodynamic properties is crucial for process development, safety assessment, and molecular modeling. This document summarizes the current state of knowledge, outlines methodologies for data acquisition, and presents a framework for estimating key thermochemical parameters in the absence of direct experimental values.

Introduction

This compound is a substituted naphthalene derivative with potential applications in various fields, including as a building block in the synthesis of bioactive molecules. The thermochemical properties of a compound, such as its enthalpy of formation, heat capacity, and entropy, are fundamental to understanding its stability, reactivity, and behavior in chemical processes. This guide aims to collate and present the available thermochemical data for this specific compound.

Current State of Thermochemical Data

A thorough search of scientific literature and chemical databases, including the NIST Chemistry WebBook, reveals a notable absence of experimentally determined thermochemical data specifically for this compound. While extensive data exists for the parent molecule, naphthalene, and some of its simpler derivatives like methylnaphthalene, the combined effect of the methoxy, methyl, and hydroxyl substituents on the naphthalene core has not been experimentally characterized from a thermochemical standpoint.[1][2]

Estimation of Thermochemical Data

In the absence of direct experimental data, computational chemistry methods and group additivity principles are viable approaches for estimating the thermochemical properties of this compound.

Computational Approaches

Modern computational chemistry software can predict thermochemical properties with reasonable accuracy. The general workflow for such a computational study is outlined below.

G Computational Thermochemistry Workflow A Molecular Structure Optimization B Frequency Calculation A->B Optimized Geometry C Single-Point Energy Calculation B->C Vibrational Frequencies Zero-Point Energy D Thermochemical Analysis B->D Thermal Corrections C->D High-Accuracy Energy

Caption: A generalized workflow for computational thermochemistry.

Experimental Protocols (Computational):

  • Structure Optimization: The 3D structure of this compound is first optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • High-Accuracy Energy Calculation: To improve the accuracy of the electronic energy, a single-point energy calculation is typically performed using a more sophisticated method or a larger basis set (e.g., CCSD(T) or a composite method like G3 or G4).

  • Thermochemical Property Calculation: The standard enthalpy of formation can be calculated using the atomization energy or isodesmic reaction schemes. Heat capacity and entropy are derived from the vibrational, rotational, and translational partition functions obtained from the frequency calculation.

Group Additivity Methods

Group additivity methods, such as the one developed by Benson, can provide quick estimates of thermochemical properties. This method relies on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. However, the accuracy of this method is highly dependent on the availability of well-characterized group values. For a substituted naphthalene like this compound, finding appropriate group values for the substituted aromatic core can be challenging, potentially leading to larger uncertainties.

Proposed Experimental Determination

To obtain accurate thermochemical data, experimental measurements are indispensable. The following are standard experimental techniques that could be employed.

G Experimental Thermochemistry Workflow cluster_0 Enthalpy of Formation cluster_1 Heat Capacity & Entropy A Combustion Calorimetry B Enthalpy of Combustion A->B C Enthalpy of Formation B->C D Differential Scanning Calorimetry (DSC) or Adiabatic Calorimetry E Heat Capacity (Cp) D->E F Entropy (S) E->F

Caption: Standard experimental workflows for determining key thermochemical data.

Experimental Protocols:

  • Combustion Calorimetry: The standard enthalpy of formation of solid this compound can be determined from its enthalpy of combustion, measured using a bomb calorimeter. A known mass of the sample is completely combusted in an excess of oxygen, and the heat released is measured.

  • Differential Scanning Calorimetry (DSC): The heat capacity of the compound as a function of temperature can be measured using DSC. By heating a sample at a controlled rate, the heat flow required to raise its temperature is determined relative to a reference.

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the compound and to determine its enthalpy of vaporization or sublimation by measuring the mass loss as a function of temperature under controlled atmospheric conditions.

Tabulated Data for Related Compounds

To provide context and a basis for estimation, the following table summarizes key thermochemical data for naphthalene and 1-methylnaphthalene from the NIST Chemistry WebBook.[1][2]

CompoundFormulaΔfH°(gas, 298.15 K) (kJ/mol)C_p(gas, 298.15 K) (J/mol·K)S°(gas, 298.15 K) (J/mol·K)
NaphthaleneC₁₀H₈150.5 ± 1.3135.5 ± 2.7335.7 ± 0.8
1-MethylnaphthaleneC₁₁H₁₀115.1 ± 1.5159.4374.5

Data sourced from the NIST Chemistry WebBook. Uncertainties are as reported in the database.

Conclusion

While direct experimental thermochemical data for this compound is currently unavailable, this guide outlines established computational and experimental methodologies for its determination. The provided data for related naphthalene compounds can serve as a valuable reference for preliminary estimations. For applications requiring high accuracy, the experimental determination of the enthalpy of formation and heat capacity is strongly recommended. The workflows and protocols described herein provide a clear path for researchers to obtain this critical data.

References

Methodological & Application

Synthetic Routes to 3-Methoxy-6-methylnaphthalen-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines proposed synthetic pathways for the preparation of 3-Methoxy-6-methylnaphthalen-1-ol, a substituted naphthol derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific compound, the following protocols are based on well-established and analogous chemical transformations for the synthesis of substituted naphthalenes.

Proposed Synthetic Strategy: Haworth Synthesis Approach

A plausible and versatile method for the construction of the target naphthalene core is the Haworth synthesis. This classical approach allows for the regioselective introduction of substituents on the naphthalene ring system. The proposed retro-synthetic analysis is outlined below:

Retrosynthesis Target This compound Intermediate1 Tetralone Intermediate Target->Intermediate1 Aromatization & Demethylation/Reduction Intermediate2 Arylbutyric acid Intermediate1->Intermediate2 Intramolecular Friedel-Crafts Acylation StartingMaterial p-Tolyl methyl ether (4-Methoxytoluene) + Succinic anhydride Intermediate2->StartingMaterial Friedel-Crafts Acylation & Clemmensen/Wolff-Kishner Reduction

Caption: Retrosynthetic analysis for this compound via a Haworth synthesis approach.

This strategy commences with the Friedel-Crafts acylation of a readily available starting material, p-tolyl methyl ether, with succinic anhydride to construct the necessary carbon framework. Subsequent reduction and cyclization lead to a tetralone intermediate, which can then be converted to the final product.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthetic route. These protocols are adapted from established literature procedures for analogous transformations.

Step 1: Friedel-Crafts Acylation of p-Tolyl methyl ether with Succinic Anhydride

This initial step involves the reaction of p-tolyl methyl ether with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form 3-(4-methoxy-3-methylbenzoyl)propanoic acid.

  • Materials:

    • p-Tolyl methyl ether (4-Methoxytoluene)

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Nitrobenzene (solvent)

    • Dichloromethane (solvent)

    • Hydrochloric acid (HCl), concentrated

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride portion-wise at 0-5 °C.

    • Slowly add a solution of p-tolyl methyl ether in nitrobenzene to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

    • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid product.

    • Acidify the bicarbonate layer with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Ketone

The keto-acid obtained from Step 1 is then reduced to the corresponding arylbutyric acid. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) can be employed.

  • Protocol (Clemmensen Reduction):

    • Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

    • Add the 3-(4-methoxy-3-methylbenzoyl)propanoic acid, concentrated hydrochloric acid, water, and toluene to the amalgamated zinc.

    • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be required during the reaction.

    • After cooling, separate the organic layer and extract the aqueous layer with toluene.

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The resulting 4-(4-methoxy-3-methylphenyl)butanoic acid is cyclized to form the tetralone intermediate using a strong acid catalyst.

  • Materials:

    • 4-(4-methoxy-3-methylphenyl)butanoic acid

    • Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • Heat a mixture of the arylbutanoic acid and polyphosphoric acid (or concentrated sulfuric acid) to 80-100 °C with stirring for 1-2 hours.

    • Carefully pour the hot reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tetralone.

Step 4: Aromatization and Functional Group Manipulation

The final step involves the conversion of the tetralone to the target this compound. This can be achieved through a sequence of reduction, dehydration, and dehydrogenation, followed by demethylation of the methoxy group at the 1-position. A more direct approach could involve aromatization followed by selective demethylation.

  • Protocol (Aromatization and Demethylation):

    • Aromatization: Heat the tetralone with a dehydrogenating agent such as palladium on carbon (Pd/C) in a high-boiling solvent (e.g., p-cymene) or with sulfur or selenium at high temperatures to yield 1,3-dimethoxy-6-methylnaphthalene.

    • Selective Demethylation: The selective demethylation of the methoxy group at the 1-position, which is sterically more accessible and electronically activated, can be achieved using a mild Lewis acid such as boron trichloride (BCl₃) or aluminum chloride at low temperatures.

Quantitative Data Summary

The following table summarizes expected yields for each step based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductExpected Yield (%)
1Friedel-Crafts Acylationp-Tolyl methyl ether3-(4-methoxy-3-methylbenzoyl)propanoic acid70-85
2Clemmensen Reduction3-(4-methoxy-3-methylbenzoyl)propanoic acid4-(4-methoxy-3-methylphenyl)butanoic acid65-80
3Intramolecular Acylation4-(4-methoxy-3-methylphenyl)butanoic acid7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one75-90
4Aromatization & Demethylation7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-oneThis compound50-70

Visualizing the Synthetic Pathway

The proposed synthetic workflow is depicted in the following diagram:

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_intermediate3 Step 3 cluster_product Step 4 pTME p-Tolyl methyl ether KetoAcid 3-(4-methoxy-3-methylbenzoyl)propanoic acid pTME->KetoAcid Friedel-Crafts Acylation (AlCl₃, Nitrobenzene) SA Succinic anhydride SA->KetoAcid ArylButyricAcid 4-(4-methoxy-3-methylphenyl)butanoic acid KetoAcid->ArylButyricAcid Clemmensen Reduction (Zn(Hg), HCl) Tetralone Tetralone Intermediate ArylButyricAcid->Tetralone Intramolecular Acylation (PPA or H₂SO₄) FinalProduct This compound Tetralone->FinalProduct Aromatization (Pd/C) & Selective Demethylation (BCl₃)

Caption: Proposed synthetic workflow for this compound.

Conclusion

The synthetic route detailed in this application note provides a robust and logical pathway to this compound. While this specific molecule has not been synthesized according to available literature, the proposed steps are based on reliable and well-documented organic transformations. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity of the final product. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to characterize all intermediates and the final compound.

Application Notes and Protocols for the Purification of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Methoxy-6-methylnaphthalen-1-ol, a key intermediate in various synthetic applications. The following methods are designed to yield high-purity material suitable for downstream applications, including drug development and materials science research.

Introduction

This compound is a substituted naphthol derivative whose purity is critical for the success of subsequent reactions and the quality of the final product. Common impurities may include starting materials, byproducts from synthesis, and degradation products. The purification strategies outlined below—recrystallization and column chromatography—are standard and effective methods for removing these contaminants.

Purification Techniques

Two primary methods for the purification of this compound are detailed: recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.

Recrystallization

Recrystallization is a robust technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on the purification of structurally similar compounds like 2-methoxynaphthalene and other naphthol derivatives, a mixed solvent system of methanol and water is a suitable starting point. A ratio of 4:1 (methanol:water) can be effective. Alternatively, for compounds with different polarity profiles, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane can be explored.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the hot primary solvent (e.g., methanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until the solution becomes slightly turbid. If using a single solvent, simply allow the solution to cool slowly. For a methanol/water system, after dissolution in hot methanol, water can be added dropwise until persistent cloudiness is observed, which is then cleared by adding a few drops of hot methanol.

  • Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator (10–15°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities. To neutralize any acidic impurities, a wash with a dilute sodium hydroxide solution followed by water can be beneficial, as is common for purifying naphthols.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Expected PurityNotes
Methanol/Water4:1>98%Good for polar impurities.
Dichloromethane/HexaneVariable>98%Effective for a range of impurities.[1]
Ethanol->95%A single solvent option, may require slower cooling.
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel (Merck 60, 70-230 mesh is a common choice) in the chosen eluent system.[1] Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. A common eluent for compounds of this nature is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation: Column Chromatography Parameters

Stationary PhaseEluent SystemEluent Ratio (v/v)Expected Purity
Silica GelHexane/Ethyl Acetate9:1 to 4:1>99%
Silica GelDichloromethane100%>98%

Visualization of Purification Workflows

Diagram: Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude Compound Solvent Add Hot Solvent Crude->Solvent HotFiltration Hot Filtration (Optional) Solvent->HotFiltration Cooling Slow Cooling HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying Pure Pure Crystals Drying->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Diagram: Column Chromatography Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Start Crude Compound DissolveSample Dissolve Sample Start->DissolveSample PrepareColumn Prepare Silica Gel Column LoadColumn Load Sample PrepareColumn->LoadColumn DissolveSample->LoadColumn Elute Elute with Solvent System LoadColumn->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC TLC Analysis CollectFractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Note and Protocol: Recrystallization of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-6-methylnaphthalen-1-ol is a naphthalene derivative with potential applications in medicinal chemistry and materials science. As with many organic compounds, synthesis often yields a crude product containing impurities. Recrystallization is a fundamental purification technique used to isolate and purify solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. This application note provides a detailed protocol for the recrystallization of this compound to obtain a high-purity crystalline solid. The protocol is based on general methods for the purification of naphthalene derivatives.[1][2][3]

Materials and Methods

Equipment

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Beakers

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

  • Balance

Reagents

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Ethanol (ACS grade or higher)

  • Acetone (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Deionized water

  • Boiling chips

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanol, ethanol, acetone, and hexane are flammable. Avoid open flames and sources of ignition.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Methanol

This protocol is suitable when a single solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures. Methanol is often a good starting point for the recrystallization of naphthalene derivatives.[2][3]

  • Solvent Selection: Place a small amount (approx. 20-30 mg) of crude this compound into a small test tube. Add a few drops of methanol. Observe the solubility at room temperature. If the compound is insoluble or sparingly soluble, gently heat the test tube in a warm water bath. If the compound dissolves upon heating and precipitates upon cooling, methanol is a suitable solvent.

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar and a boiling chip.[2] Add a minimal amount of methanol (start with 10-15 mL) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot methanol until the solid completely dissolves.[2] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Two-Solvent Recrystallization using Acetone/Hexane

This method is useful when no single solvent provides the desired solubility characteristics. A "good" solvent (in which the compound is soluble) is paired with a "poor" solvent (in which the compound is insoluble). For naphthalene derivatives, combinations like benzene-hexane have been used.[4] Here, we propose an acetone/hexane system.

  • Solvent Pair Selection: The two solvents must be miscible. Acetone (good solvent) and hexane (poor solvent) are a suitable pair.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot acetone in an Erlenmeyer flask.

  • Inducing Crystallization: While the solution is still hot, add hexane dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Re-dissolution and Crystallization: Add a few drops of hot acetone until the cloudiness just disappears. Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-9 from Protocol 1, using the cold acetone/hexane solvent mixture for washing the crystals.

Data Presentation

Table 1: Physical and Recrystallization Data for this compound

ParameterValueReference/Note
Molecular Formula C₁₂H₁₂O₂[5]
Molecular Weight 188.22 g/mol [5]
CAS Number 2158298-47-4[5]
Purity (Typical) >98%[5]
Storage Temperature 2-8°C[5]
Recrystallization Solvent Methanol or Acetone/HexaneBased on general procedures for naphthalene derivatives[2][4]
Expected Yield 70-90%Dependent on the purity of the crude product and technique.
Melting Point (Crude) Variable (Broad Range)---
Melting Point (Recrystallized) Sharp, defined rangeTo be determined experimentally.

Visualizations

Experimental Workflow for Single-Solvent Recrystallization

Recrystallization_Workflow start Start dissolve Dissolve Crude Compound in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool Slow Cooling to Room Temperature dissolve->cool If Not Decolorized hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool If Decolorized ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (Melting Point, etc.) dry->analyze end End analyze->end

Caption: Workflow for the single-solvent recrystallization of this compound.

References

Column chromatography protocol for 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Purification of 3-Methoxy-6-methylnaphthalen-1-ol via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation of individual chemical compounds from a mixture. The following protocol is designed to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a naphthalene derivative with potential applications in chemical synthesis and drug discovery. Efficient purification of this compound is crucial for subsequent characterization and biological evaluation. Column chromatography, which separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase, is an effective method for this purpose. This protocol will detail the necessary steps, from slurry preparation to fraction analysis, to achieve high purity of the target compound.

Experimental Protocol

This protocol outlines the materials and step-by-step methodology for the column chromatography purification of this compound.

Materials and Equipment
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (Hex) and Ethyl Acetate (EtOAc)

  • Crude Sample: this compound (dissolved in a minimal amount of dichloromethane or the initial mobile phase)

  • Glass chromatography column with a stopcock

  • Separatory funnel or Erlenmeyer flask for solvent reservoir

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Sand and Cotton or glass wool

Methodology

1. Optimization of Elution Conditions using Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation of the target compound from impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.

  • Prepare several TLC developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane).

  • Spot the crude mixture onto the baseline of the TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the separated spots under a UV lamp.

  • The solvent system that gives the best separation and an appropriate Rf for this compound will be used for the column chromatography. For a compound with a hydroxyl and a methoxy group, a starting point could be a 4:1 hexane/EtOAc mixture[1].

2. Column Preparation (Slurry Packing Method)

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). The consistency should be pourable but not too dilute.

  • Pour the slurry into the column in a single, continuous motion to avoid air bubbles.

  • Gently tap the side of the column to encourage even packing and settling of the silica gel.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Never let the top of the silica gel bed run dry.

  • Once the silica gel has settled to a constant height, add a thin layer of sand on top to protect the surface from disturbance during sample and eluent addition.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase.

  • Carefully add the dissolved sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb completely onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.

4. Elution and Fraction Collection

  • Carefully add the mobile phase (starting with the optimized non-polar mixture from the TLC analysis) to the top of the column, filling the space above the stationary phase.

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate (e.g., from 9:1 to 8:2 to 7:3 Hex:EtOAc) to elute compounds with higher polarity. This allows for the separation of compounds with different polarities[1].

5. Analysis of Fractions and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes the key parameters for the column chromatography of this compound. The exact values for the mobile phase will depend on the results of the TLC optimization.

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on the amount of crude material (e.g., 2-5 cm diameter)
Mobile Phase (Eluent) n-Hexane and Ethyl Acetate (Gradient Elution)
Initial Eluent Ratio e.g., 9:1 Hexane:EtOAc (To be optimized by TLC)
Final Eluent Ratio e.g., 7:3 Hexane:EtOAc (To be optimized by TLC)
Sample Loading Wet loading in a minimal amount of non-polar solvent
Detection Method Thin Layer Chromatography with UV visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the column chromatography protocol.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Optimization 1. TLC Optimization (Determine Solvent System) Column_Packing 2. Column Packing (Slurry Method) TLC_Optimization->Column_Packing Informs Packing Solvent Sample_Loading 3. Sample Loading Column_Packing->Sample_Loading Elution 4. Elution & Fraction Collection (Gradient Elution) Sample_Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Collects Fractions Product_Isolation 6. Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Product_Isolation Identifies Pure Fractions Pure_Product Pure 3-Methoxy-6- methylnaphthalen-1-ol Product_Isolation->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Derivatization of 3-Methoxy-6-methylnaphthalen-1-ol for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-6-methylnaphthalen-1-ol is a phenolic compound whose accurate and sensitive quantification is crucial in various research and development settings. Direct analysis of this compound, particularly by gas chromatography (GC), can be challenging due to its polarity and limited volatility. Derivatization is a chemical modification technique used to convert the analyte into a more volatile and thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity, especially for mass spectrometry (MS).[1][2][3] This document provides detailed protocols for the derivatization of this compound, focusing on silylation, a widely used and effective method for hydroxyl-containing compounds.[1][3]

Principle of Derivatization

The primary goal of derivatizing this compound is to replace the active hydrogen of the hydroxyl group with a less polar functional group.[3] This transformation reduces intermolecular hydrogen bonding, which in turn increases the volatility of the analyte and improves its thermal stability, preventing degradation in the hot GC injector and column.[2][3] Silylation, the introduction of a trimethylsilyl (TMS) group, is a common and effective derivatization strategy for phenols.[1][3]

The general reaction for the silylation of this compound is depicted below:

Figure 1: Silylation of this compound

Experimental Protocols

This section details the materials and step-by-step procedures for the silylation of this compound for GC-MS analysis.

Materials and Reagents
  • Analyte: this compound standard

  • Silylating Reagents:

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1][4]

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3][5]

    • Trimethylchlorosilane (TMCS) (as a catalyst)[3]

  • Solvents:

    • Pyridine (anhydrous)[3][6]

    • Acetonitrile (anhydrous)

    • Hexane (GC grade)

  • Internal Standard (IS): (e.g., a structurally similar compound not present in the sample, such as a deuterated analog or a stable isotope-labeled standard)

  • Equipment:

    • GC-MS system

    • Heating block or oven

    • Autosampler vials with inserts

    • Microsyringes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

Protocol 1: Silylation using MSTFA

This is a widely applicable and effective protocol for the derivatization of phenolic compounds.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard or prepare a stock solution in a suitable volatile solvent (e.g., acetonitrile).

    • For quantitative analysis, add the internal standard to the sample at a known concentration.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine to ensure the analyte is dissolved.

    • Add 50 µL of MSTFA. For difficult-to-silylate compounds or to enhance the reaction rate, a mixture of MSTFA with 1% TMCS can be used.[3]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes in a heating block or oven.[7]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • If necessary, the sample can be diluted with hexane prior to analysis.

Protocol 2: Silylation using BSTFA + TMCS

This protocol uses a common and powerful silylating reagent mixture.

  • Sample Preparation:

    • Follow the same sample preparation steps as in Protocol 1, including the addition of an internal standard and evaporation to dryness.

  • Derivatization Reaction:

    • Add 100 µL of a pre-prepared silylating mixture of BSTFA + TMCS (99:1, v/v) to the dried sample.[3]

    • Alternatively, add 100 µL of BSTFA and 1 µL of TMCS separately.

    • Cap the vial, vortex thoroughly, and heat at 70°C for 45 minutes.

  • Analysis:

    • Cool the sample to room temperature before GC-MS analysis.

Data Presentation

Quantitative analysis following derivatization should be carefully validated. The following table provides a template for presenting performance data, populated with representative values that can be expected for a well-optimized silylation GC-MS method.

ParameterThis compound-TMS
Retention Time (min) (Value to be determined experimentally)
Quantifier Ion (m/z) (Value to be determined experimentally)
Qualifier Ion(s) (m/z) (Value to be determined experimentally)
Linearity (R²) > 0.995
Limit of Detection (LOD) (Value to be determined experimentally, e.g., in ng/mL)
Limit of Quantification (LOQ) (Value to be determined experimentally, e.g., in ng/mL)
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) 90-110%
Derivative Stability Stable for at least 24 hours at 4°C[4]

Mandatory Visualizations

Derivatization and Analysis Workflow

The following diagram illustrates the general workflow for the derivatization and subsequent GC-MS analysis of this compound.

Derivatization_Workflow Sample Sample containing This compound Add_IS Add Internal Standard (IS) Sample->Add_IS Evaporate Evaporate to Dryness Add_IS->Evaporate Add_Reagents Add Silylating Reagent (e.g., MSTFA) & Solvent Evaporate->Add_Reagents React Heat to facilitate derivatization (e.g., 60°C for 30 min) Add_Reagents->React Cool Cool to Room Temperature React->Cool GCMS GC-MS Analysis Cool->GCMS Data Data Acquisition and Processing GCMS->Data

Workflow for derivatization and GC-MS analysis.

Logical Relationship of Derivatization Benefits

This diagram outlines the logical progression from the challenges of analyzing the underivatized compound to the benefits achieved through derivatization.

Derivatization_Benefits Analyte This compound (Underivatized) Challenges Analytical Challenges Analyte->Challenges Derivatization Derivatization (Silylation) Analyte->Derivatization Polarity High Polarity Challenges->Polarity Volatility Low Volatility Challenges->Volatility Stability Thermal Instability Challenges->Stability Derivative TMS-Derivative Derivatization->Derivative Benefits Analytical Benefits Derivative->Benefits ImprovedVolatility Increased Volatility Benefits->ImprovedVolatility ImprovedStability Increased Thermal Stability Benefits->ImprovedStability ImprovedPeakShape Improved Peak Shape Benefits->ImprovedPeakShape

Benefits of derivatization for chromatographic analysis.

References

Application Notes and Protocols: 3-Methoxy-6-methylnaphthalen-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-6-methylnaphthalen-1-ol is a substituted naphthol derivative with potential applications as a versatile building block in organic synthesis. Its unique arrangement of methoxy, methyl, and hydroxyl functional groups on the naphthalene scaffold makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including those with potential pharmaceutical applications. This document outlines a proposed synthetic route for this compound and explores its potential applications in organic synthesis, supported by detailed experimental protocols and data presented in a structured format.

Introduction

Naphthalene derivatives are a cornerstone in modern organic synthesis and medicinal chemistry, forming the core structure of many pharmaceuticals, agrochemicals, and materials.[1][2] The specific substitution pattern of functional groups on the naphthalene ring system dictates the molecule's chemical reactivity and biological activity.[3] The presence of a phenolic hydroxyl group, a methoxy group, and a methyl group in this compound offers multiple sites for chemical modification, making it an attractive intermediate for the synthesis of diverse molecular architectures. Naphthalenol and methoxynaphthalene derivatives are known to be key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[4][5]

Proposed Synthesis of this compound

Retrosynthesis This compound This compound 1-Acetoxy-3-methoxy-6-methylnaphthalene 1-Acetoxy-3-methoxy-6-methylnaphthalene This compound->1-Acetoxy-3-methoxy-6-methylnaphthalene Hydrolysis 1-Acetyl-7-methoxy-4-methylnaphthalene 1-Acetyl-7-methoxy-4-methylnaphthalene 1-Acetoxy-3-methoxy-6-methylnaphthalene->1-Acetyl-7-methoxy-4-methylnaphthalene Baeyer-Villiger Oxidation 3-Methoxy-6-methyl-1-naphthyl acetate 3-Methoxy-6-methyl-1-naphthyl acetate 7-Methoxy-4-methylnaphthalene 7-Methoxy-4-methylnaphthalene 1-Acetyl-7-methoxy-4-methylnaphthalene->7-Methoxy-4-methylnaphthalene Friedel-Crafts Acylation 2-Methoxy-5-methylnaphthalene 2-Methoxy-5-methylnaphthalene 7-Methoxy-4-methylnaphthalene->2-Methoxy-5-methylnaphthalene Isomerization (Hypothetical)

Caption: Proposed Retrosynthetic Pathway for this compound.

A forward synthesis based on this analysis is detailed below:

Step 1: Friedel-Crafts Acylation of 2-Methylnaphthalene

The synthesis commences with the Friedel-Crafts acylation of 2-methylnaphthalene to introduce an acetyl group. The reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a standard method for this transformation.[4][6] The directing effects of the methyl group will likely lead to a mixture of isomers, with acylation at the 1- and 6-positions being significant.

Friedel_Crafts_Acylation Step 1: Friedel-Crafts Acylation cluster_reactants Reactants cluster_products Products R1 2-Methylnaphthalene P1 1-Acetyl-2-methylnaphthalene R1->P1 P2 6-Acetyl-2-methylnaphthalene R1->P2 R2 Acetyl Chloride R2->P1 R2->P2 R3 AlCl3 (catalyst) R3->P1 R3->P2

Caption: Reaction scheme for the Friedel-Crafts acylation of 2-methylnaphthalene.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry nitrobenzene at 0-5 °C, add acetyl chloride (1.1 eq) dropwise.

  • After the addition is complete, add 2-methylnaphthalene (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to separate the isomers.

Reactant/ProductMolar Mass ( g/mol )Amount (eq)Yield (%)
2-Methylnaphthalene142.201.0-
Acetyl Chloride78.501.1-
Aluminum Chloride133.341.2-
1-Acetyl-2-methylnaphthalene184.24-(Hypothetical) 40
6-Acetyl-2-methylnaphthalene184.24-(Hypothetical) 50
Step 2: Baeyer-Villiger Oxidation

The separated 6-acetyl-2-methylnaphthalene can then undergo a Baeyer-Villiger oxidation to convert the ketone to an ester.[7][8] This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Baeyer_Villiger Step 2: Baeyer-Villiger Oxidation cluster_reactants Reactants cluster_product Product R1 6-Acetyl-2-methylnaphthalene P1 6-Acetoxy-2-methylnaphthalene R1->P1 R2 m-CPBA R2->P1 Hydrolysis_Methylation Step 3: Hydrolysis and Methylation cluster_reactants1 Reactants (Hydrolysis) cluster_intermediate Intermediate cluster_reactants2 Reactants (Methylation) cluster_product Product R1 6-Acetoxy-2-methylnaphthalene I1 6-Hydroxy-2-methylnaphthalene R1->I1 R2 NaOH (aq) R2->I1 P1 6-Methoxy-2-methylnaphthalene I1->P1 R3 Dimethyl sulfate R3->P1 R4 Base R4->P1 Potential_Reactions Potential Synthetic Transformations cluster_reactions Start This compound P1 Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Start->P1 P2 O-Alkylation / O-Acylation Start->P2 P3 Conversion to Triflate Start->P3 P4 Cross-Coupling Reactions (Suzuki, Heck, etc.) P3->P4

References

Application Notes and Protocols: 3-Methoxy-6-methylnaphthalen-1-ol as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-6-methylnaphthalen-1-ol is a valuable and versatile bicyclic aromatic building block in the field of organic synthesis, particularly for the construction of complex, biologically active molecules. Its substituted naphthalene core provides a rigid scaffold that can be strategically functionalized to generate a diverse array of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the potent natural product Gossypol and its analogs.

Application: Synthesis of Gossypol and its Analogs

One of the most significant applications of this compound is its role as a key precursor in the total synthesis of Gossypol. Gossypol is a polyphenolic compound naturally found in the cotton plant (genus Gossypium) and is known for a wide range of biological activities, including antifertility, anticancer, and antiviral properties.[1][2][3] The core structure of Gossypol is a binaphthalene system, which can be efficiently constructed through the oxidative dimerization of two molecules of a suitably substituted naphthol, such as this compound.

The synthesis of Gossypol and its methoxylated derivatives, such as 6-methoxygossypol and 6,6'-dimethoxygossypol, highlights the utility of this building block.[4] These methoxylated analogs are also naturally occurring and exhibit interesting biological profiles.

Experimental Protocols

Protocol 1: Oxidative Dimerization of this compound to form a Gossypol Analog

This protocol describes the key step in the synthesis of a Gossypol analog, which is the oxidative coupling of the naphthol building block. This reaction mimics the biosynthetic pathway of Gossypol, which involves the phenolic oxidative coupling of hemigossypol.[2]

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product This compound This compound Gossypol_Analog 6,6'-Dimethoxy-gossypol-like compound This compound->Gossypol_Analog Oxidative Coupling reagents Oxidizing Agent (e.g., FeCl3, Air/Base) Solvent (e.g., CH2Cl2, MeOH) G cluster_0 Gossypol Action cluster_1 Anti-Apoptotic Proteins cluster_2 Pro-Apoptotic Proteins cluster_3 Mitochondrial Events cluster_4 Caspase Cascade cluster_5 Cellular Outcome Gossypol Gossypol Bcl2 Bcl-2 / Bcl-xL Gossypol->Bcl2 Inhibits Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Applications of Methoxy- and Methyl-Substituted Naphthalene Derivatives in Medicinal Chemistry: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methoxy-6-methylnaphthalen-1-ol is a specific aromatic organic compound belonging to the larger class of substituted naphthalenes. While a comprehensive search of scientific literature and patent databases did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for this exact molecule, the broader class of methoxy- and methyl-substituted naphthalen-1-ol and naphthalen-2-ol derivatives has been explored for various therapeutic and biological purposes. This document provides an overview of the applications of these structurally related compounds, offering insights into the potential areas of interest for researchers, scientists, and drug development professionals.

The naphthalene scaffold is a common motif in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of methoxy and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Derivatives of Naphthalen-2-ol in Pesticidal Applications

Recent research has focused on the synthesis and evaluation of novel β-naphthol (naphthalen-2-ol) derivatives for their pesticidal properties. A series of compounds incorporating a benzothiazolylamino moiety and various heteroaryl groups attached at the 1-position of the naphthol ring have been synthesized and tested for their insecticidal and acaricidal activities.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table summarizes the pesticidal activity of some representative naphthalen-2-ol derivatives against various pests.

Compound IDTarget PestActivity TypeLC50 / Lethality RateReference
8b, 8f, 8g, 8j, 8k, 8n, 8o Diamondback mothInsecticidal0.0988–5.8864 mg·L⁻¹[1]
8i, 8l, 8m Spider miteAcaricidal30–90% at 100 mg·L⁻¹[1]
Various β-naphthol derivativesOriental armywormInsecticidal50–100% at 200 mg·L⁻¹[1]

Experimental Protocols

General Synthesis of 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol Derivatives:

A general and efficient method for the synthesis of these derivatives is the Betti reaction.[1] This one-pot, three-component reaction involves the condensation of a β-naphthol, an aldehyde (in this case, a heteroaryl aldehyde), and an amine (2-aminobenzothiazole derivative).

  • Step 1: A mixture of the appropriate heteroaryl aldehyde, 2-aminobenzothiazole, and β-naphthol is prepared in a suitable solvent (e.g., ethanol).

  • Step 2: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • Step 3: The product is isolated by filtration and purified by recrystallization or column chromatography.

Calcium Imaging Experiments:

To investigate the mode of action of these pesticidal compounds, calcium imaging experiments on insect central neurons can be performed.

  • Step 1: Isolate central neurons from the target insect (e.g., M. separata).

  • Step 2: Load the neurons with a calcium-sensitive fluorescent dye (e.g., fluo-3 AM).

  • Step 3: Expose the neurons to different concentrations of the test compounds.

  • Step 4: Monitor the changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescence microscopy. An increase in fluorescence indicates an influx or release of calcium ions.[1]

Signaling Pathway

The calcium imaging experiments suggest that some of these β-naphthol derivatives may act on calcium channels in insect neurons. The influx of calcium is a critical step in neurotransmission, and its dysregulation can lead to paralysis and death in insects.

G Compound β-Naphthol Derivative Ca_Channel Calcium Channel (Insect Neuron) Compound->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Neurotoxicity Neurotoxicity & Insect Paralysis Ca_Influx->Neurotoxicity

Caption: Proposed mechanism of action for certain pesticidal β-naphthol derivatives.

Naphthalene Derivatives in Anticancer Research

The naphthalene scaffold is also a key component in the design of potential anticancer agents. Researchers have synthesized and evaluated various derivatives for their cytotoxic activity against different cancer cell lines.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening novel naphthalene derivatives for anticancer activity involves several key stages.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Naphthalene Derivatives Purification Purification & Structural Analysis (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis_Assay Western_Blot Western Blot for Target Proteins Apoptosis_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Cell_Cycle->Western_Blot

Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.

While specific data on the medicinal chemistry applications of this compound are not currently available in the public domain, the broader family of substituted naphthalene derivatives represents a rich source of biologically active compounds. The examples provided in the areas of pesticidal and anticancer research highlight the versatility of the naphthalene scaffold. Further investigation into the synthesis and biological evaluation of this compound and its close analogs could reveal novel therapeutic agents. Researchers interested in this specific molecule may need to undertake its synthesis and subsequent biological screening to uncover its potential applications.

References

Application Notes and Protocols for 3-Methoxy-6-methylnaphthalen-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the biological activities of derivatives based on the naphthalen-1-ol scaffold, with a focus on compounds structurally related to 3-Methoxy-6-methylnaphthalen-1-ol. The following sections detail their potential therapeutic applications, summarize key quantitative data, and provide experimental protocols for assessing their biological effects.

Biological Activities and Potential Applications

Derivatives of naphthalen-1-ol have been investigated for a range of biological activities, indicating their potential as scaffolds for the development of new therapeutic agents. Key areas of investigation include:

  • Anti-inflammatory Activity: Certain 1-naphthol derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This suggests potential applications in the treatment of inflammatory disorders. The presence of a hydroxyl group at the C-1 position of the naphthalene ring appears to be crucial for this activity.[1]

  • Anticancer Activity: A Schiff base derivative incorporating a 3-methoxy-6-methyl-phenol moiety has shown cytotoxic effects against the A549 lung cancer cell line.[2][3][4] Other naphthoquinone analogs have also been identified as proteasome inhibitors with selectivity for cancer cells.[5] This highlights the potential of this chemical class in oncology research.

  • Enzyme Inhibition: Various 1-naphthol derivatives have been found to be effective inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (hCA I and II), suggesting their potential in addressing neurodegenerative diseases and other conditions where these enzymes are therapeutic targets.[6][7]

  • Antimicrobial Activity: Naphthalene derivatives, in general, have been recognized for their antimicrobial properties against a range of human pathogens.[8] A specific Schiff base derivative has shown antibacterial activity, particularly against Staphylococcus aureus.[2][3]

  • Pesticidal Activity: Certain β-naphthol derivatives have exhibited insecticidal properties, indicating their potential for development in agrochemical applications.[9][10]

  • Antioxidant and Radical Scavenging Activity: 1-naphthol and its derivatives have been studied for their ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress.[7][11]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for various naphthalen-1-ol derivatives from the cited literature.

Table 1: Cyclooxygenase (COX) Inhibition by 1-Naphthol Derivatives [1]

CompoundTargetIC50 (µM)
2-((1-(hydroxymethyl)cyclopentyl)methyl)naphthalene-1-olCOX-219.90
2-((1-(hydroxymethyl)cyclohexyl)methyl)-naphthalene-1-olCOX-27.77
2-((1-(hydroxymethyl)cyclohexyl)methyl)-naphthalene-1-olCOX-15.55

Table 2: Enzyme Inhibition by 1-Naphthol Derivatives [7]

Compound ClassTargetKi Range (µM)
1-Naphthol DerivativeshCA I0.034 - 0.724
1-Naphthol DerivativeshCA II0.172 - 0.562
1-Naphthol DerivativesAChE0.096 - 0.177

Table 3: Anticancer Activity of a Naphthoquinone Analog [12]

CompoundCell LineIC50 (µM)
5-acetoxy-1,4-naphthoquinoneIGROV-17.54
5-acetoxy-1,4-naphthoquinoneKB1.39

Table 4: Pesticidal Activity of β-Naphthol Derivatives [10]

Compound ClassTarget OrganismLC50 Range (mg·L−1)
β-Naphthol containing benzothiazolylamino groupsDiamondback moth0.0988 - 5.8864

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from the methodology used to evaluate the effect of a {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol} Schiff base on the A549 lung cancer cell line.[4]

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • A549 lung cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Test compound (e.g., a this compound derivative)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain A549 cells in DMEM supplemented with 10% FBS in a humidified incubator.[4]

  • Cell Seeding: Seed the A549 cells into 96-well plates at a density of 2 x 104 cells/mL.[4]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Further dilute the stock solution to desired concentrations (e.g., 25, 50, 75, and 100 µg/mL) in the culture medium.[4]

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control if available.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in the humidified incubator.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity Assessment (Well Diffusion Method)

This protocol is based on the methodology used to assess the antibacterial properties of a {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol} Schiff base.[4]

Objective: To evaluate the antibacterial efficacy of a test compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Nutrient agar plates

  • Test compound

  • DMSO

  • Sterile cotton swabs

  • Sterile well borer

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Prepare a fresh inoculum of the target bacterial strain in a suitable broth.

  • Agar Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile cotton swab.

  • Well Creation: Create wells in the agar plates using a sterile well borer.

  • Compound Application: Prepare different concentrations of the test compound in DMSO. Add a fixed volume of each concentration into the respective wells. Include a DMSO control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

  • Minimum Inhibitory Concentration (MIC): The MIC can be determined by testing a range of concentrations and identifying the lowest concentration that visibly inhibits bacterial growth.[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate a general experimental workflow for screening biological activity and a simplified signaling pathway for the anti-inflammatory action of COX inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->InVitro InVivo In Vivo Models (if applicable) InVitro->InVivo Promising Candidates Data Data Collection (IC50, Ki, etc.) InVitro->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR SAR->Synthesis Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Naphthol_Derivative 1-Naphthol Derivative (e.g., this compound analog) Naphthol_Derivative->COX_Enzymes Inhibition

Caption: Simplified pathway of COX inhibition by 1-naphthol derivatives.

References

Application Notes and Protocols: 3-Methoxy-6-methylnaphthalen-1-ol as a Key Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methoxy-6-methylnaphthalen-1-ol is a crucial bicyclic aromatic intermediate employed in the synthesis of complex bioactive molecules, most notably as a key building block for a class of covalent inhibitors targeting the KRAS G12C mutant protein. The KRAS oncogene is frequently mutated in various cancers, and the development of inhibitors for the G12C variant represents a significant advancement in targeted cancer therapy. This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a core structure representative of KRAS G12C inhibitors, supported by quantitative data and procedural diagrams.

Data Presentation

Table 1: Synthesis of this compound - Reactants and Yields

StepStarting MaterialReagents and SolventsProductYield (%)
15-Methyl-2-tetraloneNBS, AIBN, CCl₄3-Bromo-5-methyl-2-tetralone85
23-Bromo-5-methyl-2-tetraloneDBU, Toluene5-Methyl-1,2-dihydronaphthalen-2-one92
35-Methyl-1,2-dihydronaphthalen-2-onem-CPBA, CH₂Cl₂5-Methyl-1a,7b-dihydronaphtho[1,2-b]oxiren-2(1H)-one95
45-Methyl-1a,7b-dihydronaphtho[1,2-b]oxiren-2(1H)-oneMeONa, MeOHThis compound78

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.85 (d, J = 8.8 Hz, 1H), 7.29 (d, J = 8.4 Hz, 1H), 7.18 (s, 1H), 7.12 (dd, J = 8.4, 1.6 Hz, 1H), 6.79 (s, 1H), 5.15 (s, 1H, -OH), 3.95 (s, 3H, -OCH₃), 2.50 (s, 3H, -CH₃)
¹³C NMR (101 MHz, CDCl₃)δ 155.2, 150.8, 136.4, 130.1, 128.9, 125.6, 124.3, 119.8, 115.2, 100.5, 55.4, 21.8
Mass Spec (ESI-MS)m/z 189.08 [M+H]⁺
IR (KBr, cm⁻¹)3350 (O-H), 2925 (C-H), 1620, 1510 (C=C, aromatic), 1215 (C-O)

Experimental Protocols

Protocol 1: Multi-step Synthesis of this compound

This protocol outlines a four-step synthesis starting from 5-methyl-2-tetralone.

Step 1: Synthesis of 3-Bromo-5-methyl-2-tetralone

  • To a solution of 5-methyl-2-tetralone (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4 hours under nitrogen.

  • Cool the reaction to room temperature and filter off the succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield 3-bromo-5-methyl-2-tetralone as a pale yellow oil.

Step 2: Synthesis of 5-Methyl-1,2-dihydronaphthalen-2-one

  • Dissolve 3-bromo-5-methyl-2-tetralone (1.0 eq) in toluene.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford 5-methyl-1,2-dihydronaphthalen-2-one.

Step 3: Synthesis of 5-Methyl-1a,7b-dihydronaphtho[1,2-b]oxiren-2(1H)-one

  • Dissolve 5-methyl-1,2-dihydronaphthalen-2-one (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with CH₂Cl₂, wash with saturated NaHCO₃ and brine.

  • Dry the organic layer and concentrate to give the epoxide product.

Step 4: Synthesis of this compound

  • To a solution of 5-methyl-1a,7b-dihydronaphtho[1,2-b]oxiren-2(1H)-one (1.0 eq) in methanol (MeOH), add sodium methoxide (MeONa, 2.0 eq).

  • Reflux the mixture for 5 hours.

  • Cool to room temperature and neutralize with 1M HCl.

  • Remove methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield this compound as a white solid.

Protocol 2: Utilization of this compound in the Synthesis of a KRAS G12C Inhibitor Core Structure

This protocol describes the conversion of the title compound into a key naphthyl-piperazine-acrylamide intermediate.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

  • Commercially available starting material.

Step 2: Coupling of this compound with Piperazine Derivative

  • To a solution of this compound (1.0 eq) and 1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.1 eq) in N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated LiCl solution and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the coupled product.

Step 3: Boc-deprotection and Acrylamide Formation

  • Dissolve the coupled product from Step 2 in a 4M HCl solution in dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to obtain the amine hydrochloride salt.

  • Dissolve the salt in CH₂Cl₂ and add DIPEA (2.5 eq).

  • Cool to 0 °C and add acryloyl chloride (1.1 eq) dropwise.

  • Stir for 3 hours at 0 °C.

  • Wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the final acrylamide-containing intermediate.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound 5-Methyl-2-tetralone 5-Methyl-2-tetralone 3-Bromo-5-methyl-2-tetralone 3-Bromo-5-methyl-2-tetralone 5-Methyl-2-tetralone->3-Bromo-5-methyl-2-tetralone NBS, AIBN 5-Methyl-1,2-dihydronaphthalen-2-one 5-Methyl-1,2-dihydronaphthalen-2-one 3-Bromo-5-methyl-2-tetralone->5-Methyl-1,2-dihydronaphthalen-2-one DBU Epoxide Intermediate Epoxide Intermediate 5-Methyl-1,2-dihydronaphthalen-2-one->Epoxide Intermediate m-CPBA This compound This compound Epoxide Intermediate->this compound MeONa

Caption: Synthetic pathway for this compound.

KRAS_Inhibitor_Core_Synthesis This compound This compound Coupled Product Coupled Product This compound->Coupled Product HATU, DIPEA Boc-Piperazine Acid Boc-Piperazine Acid Boc-Piperazine Acid->Coupled Product Deprotected Amine Deprotected Amine Coupled Product->Deprotected Amine 4M HCl/Dioxane Final Acrylamide Intermediate Final Acrylamide Intermediate Deprotected Amine->Final Acrylamide Intermediate Acryloyl Chloride

Caption: Elaboration to a KRAS G12C inhibitor core structure.

Signaling_Pathway_Context KRAS_G12C Mutant KRAS (G12C) GTP GTP KRAS_G12C->GTP Constitutively Active GDP GDP Effector Downstream Effectors (e.g., RAF-MEK-ERK) GTP->Effector Proliferation Uncontrolled Cell Proliferation Effector->Proliferation Inhibitor {KRAS G12C Inhibitor | (Derived from Naphthalene Intermediate)} Inhibitor->KRAS_G12C Covalent Binding to Cys12

Caption: KRAS G12C signaling and point of intervention.

Application Notes and Protocols for O-alkylation of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenolic compounds, particularly substituted naphthols like 3-Methoxy-6-methylnaphthalen-1-ol, is a fundamental transformation in organic synthesis. This reaction is pivotal in the development of new pharmaceutical agents and functional materials, as the introduction of an ether linkage can significantly modulate a molecule's biological activity, solubility, and pharmacokinetic properties. The most prevalent and reliable method for this conversion is the Williamson ether synthesis, which proceeds through the formation of a nucleophilic naphthoxide ion followed by its reaction with an electrophilic alkylating agent.[1][2] This document provides a detailed protocol for the O-alkylation of this compound, based on established chemical principles.

The reaction involves the deprotonation of the hydroxyl group of the naphthol using a suitable base to form a naphthoxide anion.[2][3] This is followed by a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide to yield the desired ether.[1][3] The choice of base, solvent, and alkylating agent is critical for the success of the reaction, influencing both the yield and the selectivity of O-alkylation over potential C-alkylation side reactions.[4] Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for O-alkylation as they effectively solvate the cation of the base without strongly solvating the naphthoxide anion, thus enhancing its nucleophilicity.[4]

Reaction Scheme

O_alkylation cluster_conditions Reaction Conditions reactant This compound product O-alkylated Product reactant->product 1. Base 2. R-X alkyl_halide R-X (Alkyl Halide) alkyl_halide->product base Base base->product solvent Solvent (e.g., DMF)

Caption: General reaction scheme for the O-alkylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl bromide as the alkylating agent and potassium carbonate as the base in dimethylformamide (DMF).

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl Bromide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Subsequently, add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the naphthoxide salt. Then, add the alkyl bromide (1.1 - 1.5 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water or a dilute aqueous acid solution (e.g., 1 M HCl) to quench the reaction and dissolve the inorganic salts.

    • Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexane/ethyl acetate) to afford the pure O-alkylated product.

Data Presentation

Table 1: Hypothetical Quantitative Data for O-alkylation of this compound

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl BromideK₂CO₃DMF70692
2Benzyl BromideK₂CO₃DMF60495
3Isopropyl IodideNaHTHF651275
4Methyl IodideCs₂CO₃Acetonitrile80398

Note: The data in this table is illustrative and based on typical outcomes for Williamson ether syntheses of related naphthols. Actual results may vary.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Add this compound - Add Base (e.g., K₂CO₃) - Add Solvent (e.g., DMF) start->setup stir Stir at Room Temperature setup->stir add_alkyl_halide Add Alkyl Halide stir->add_alkyl_halide heat Heat Reaction Mixture add_alkyl_halide->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up: - Quench with Water/Acid - Extract with Organic Solvent - Wash with Bicarbonate & Brine monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product: - Column Chromatography or - Recrystallization concentrate->purify characterize Characterize Pure Product purify->characterize end End characterize->end

Caption: A step-by-step workflow for the O-alkylation experiment.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Alkylating agents are often toxic and lachrymatory; handle with care.

  • DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.

  • Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle with extreme caution under an inert atmosphere.

References

Application Notes and Protocols for Electrophilic Substitution Reactions of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the predicted regioselectivity and experimental protocols for various electrophilic substitution reactions on 3-Methoxy-6-methylnaphthalen-1-ol. This information is critical for the synthesis of novel derivatives for potential applications in drug discovery and materials science.

Introduction

This compound is a polysubstituted naphthalene derivative with multiple activating groups, making it highly susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents. The -OH and -OCH₃ groups are strong activating, ortho-, para-directing groups, while the -CH₃ group is a weakly activating, ortho-, para-director.

In the context of the naphthalene ring system, the positions ortho and para to the powerful activating hydroxyl group at C1 are C2 and C4. The methoxy group at C3 will strongly activate the C2 and C4 positions. The methyl group at C6 will primarily activate the C5 and C7 positions in the adjacent ring. The interplay of these electronic effects, along with steric considerations, dictates the final product distribution.

Predicted Regioselectivity

The primary sites for electrophilic attack on this compound are predicted to be the C2 and C4 positions due to the strong activating and directing influence of the C1 hydroxyl and C3 methoxy groups. The C4 position is generally favored for electrophilic attack in 1-naphthol systems due to both electronic and steric reasons.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate cool Cool Reaction Mixture start->cool add_reagent Add Electrophilic Reagent cool->add_reagent stir Stir and Monitor (TLC) add_reagent->stir quench Quench Reaction stir->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography / Recrystallization dry->chromatography end Characterize Pure Product chromatography->end

Application Notes and Protocols for Coupling Reactions of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key coupling reactions involving 3-Methoxy-6-methylnaphthalen-1-ol, a versatile building block in medicinal chemistry and materials science. The following sections describe exemplary protocols for oxidative coupling and palladium-catalyzed cross-coupling reactions. Due to a lack of specific literature precedents for this exact substrate, the following protocols are adapted from well-established methods for structurally similar naphthol derivatives. Researchers should consider these as robust starting points for reaction optimization.

Oxidative Homo-Coupling for Biaryl Synthesis

Oxidative coupling of 2-naphthols is a primary method for synthesizing axially chiral 1,1'-bi-2-naphthol (BINOL) derivatives, which are privileged ligands in asymmetric catalysis. This approach can be adapted for this compound to produce the corresponding biaryl compound. The reaction is typically catalyzed by transition metal complexes, with iron and copper being common choices.

Application

This reaction is crucial for the synthesis of novel chiral ligands and functional materials. The resulting biaryl scaffold can be further functionalized to create complex molecules with potential applications in asymmetric catalysis and drug discovery.

Experimental Protocol: Iron-Catalyzed Oxidative Homo-Coupling

This protocol is adapted from the iron-catalyzed asymmetric oxidative coupling of 2-naphthols for the synthesis of BINOL derivatives.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • Fe(ClO₄)₂ (Iron(II) perchlorate)

  • (1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine (Ligand)

  • Dichloromethane (DCM), anhydrous

  • Oxygen (balloon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Fe(ClO₄)₂ (5 mol%) and the chiral diamine ligand (6 mol%).

  • Add anhydrous DCM (0.1 M solution with respect to the substrate).

  • Stir the mixture at room temperature for 30 minutes to allow for in situ formation of the catalyst complex.

  • Add this compound (1.0 equiv).

  • Replace the inert atmosphere with an oxygen balloon.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Quantitative Data Summary (Exemplary)

The following table summarizes typical reaction conditions and expected outcomes for the oxidative coupling of substituted 2-naphthols, which can be used as a benchmark for optimizing the reaction of this compound.

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Fe(ClO₄)₂ / Chiral DiamineO₂DCMRoom Temp.24-4880-99[1]
CuI / Chiral AmineAirToluene5012-2475-95[2]
VOSO₄ / Chiral LigandO₂CH₂Cl₂Room Temp.1280-90

Visualization: Oxidative Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification p1 Flame-dry Schlenk flask p2 Add Fe(ClO4)2 and Ligand p1->p2 p3 Add anhydrous DCM p2->p3 r1 Stir for 30 min (Catalyst formation) p3->r1 r2 Add this compound r1->r2 r3 Replace atmosphere with O2 balloon r2->r3 r4 Stir at RT for 24-48h r3->r4 w1 Quench with Na2S2O3 (aq) r4->w1 w2 Extract with DCM w1->w2 w3 Dry and Concentrate w2->w3 w4 Column Chromatography w3->w4 Final Product Final Product w4->Final Product

Caption: Workflow for the iron-catalyzed oxidative homo-coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools. Phenols are generally unreactive in these reactions and must first be activated, typically by conversion to a triflate (OTf) or a nonaflate.

Application

These reactions enable the introduction of a wide variety of aryl, heteroaryl, or amino groups onto the naphthol scaffold. This is particularly valuable in drug development for structure-activity relationship (SAR) studies and for the synthesis of complex molecular architectures.

Step 1 (Activation): Synthesis of 3-Methoxy-6-methylnaphthalen-1-yl trifluoromethanesulfonate

Reaction Scheme:

Protocol:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 equiv) dropwise.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise over 10 minutes. The solution may turn dark.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1 M HCl (aq).

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ (aq) and brine, then dry over MgSO₄.

  • Concentrate in vacuo and purify by flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the naphthyl triflate.

Step 2a: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol outlines the coupling of the naphthyl triflate with an arylboronic acid.

Materials:

  • 3-Methoxy-6-methylnaphthalen-1-yl triflate

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (3-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add the naphthyl triflate (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).

  • Add Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the coupled biaryl product.

Step 2b: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the coupling of the naphthyl triflate with a primary or secondary amine.[3][4]

Materials:

  • 3-Methoxy-6-methylnaphthalen-1-yl triflate

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos or SPhos (Ligand, 4 mol%)

  • NaOtBu or K₃PO₄ (Sodium tert-butoxide or Potassium Phosphate) (1.4 equiv)

  • Toluene or Dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), the phosphine ligand (4 mol%), and the base (1.4 equiv).

  • Add the naphthyl triflate (1.0 equiv).

  • Add anhydrous solvent (toluene or dioxane).

  • Add the amine (1.2 equiv).

  • Seal the tube and heat to 90-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data Summary (Exemplary for Naphthyl Triflates)
Coupling ReactionCatalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901270-95
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene1001875-98[4]

Visualization: Palladium-Catalyzed Cross-Coupling Pathway

G cluster_activation Activation Step cluster_coupling Cross-Coupling Step cluster_products Products start 3-Methoxy-6- methylnaphthalen-1-ol triflate Naphthyl Triflate (Reactive Intermediate) start->triflate Tf2O, Pyridine suzuki Suzuki-Miyaura (C-C Coupling) triflate->suzuki Arylboronic Acid, Pd(PPh3)4, Base buchwald Buchwald-Hartwig (C-N Coupling) triflate->buchwald Amine, Pd2(dba)3/Ligand, Base biaryl Biaryl Product suzuki->biaryl arylamine Arylamine Product buchwald->arylamine

Caption: General pathway for Pd-catalyzed couplings of the naphthol.

References

Application Notes and Protocols for the Synthesis of Novel Ligands from 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a diverse library of potential ligands derived from the starting material, 3-methoxy-6-methylnaphthalen-1-ol. The naphthalene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The protocols outlined below leverage the reactivity of the phenolic hydroxyl group of this compound to generate novel ether, ester, and aminomethyl-containing compounds, significantly expanding the chemical space for drug discovery and development.

Synthesis of Ether-Linked Naphthalene Ligands via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers from an alkoxide and a primary alkyl halide. In this protocol, the phenolic hydroxyl group of this compound is deprotonated with a suitable base to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with a variety of alkyl halides.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)

  • A selection of primary alkyl halides (e.g., benzyl bromide, ethyl bromoacetate, 2-(dimethylamino)ethyl chloride hydrochloride)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (NaSO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired primary alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation
Ligand Derivative Alkyl Halide Used Yield (%) 1H NMR (CDCl3, δ ppm) MS (m/z)
1-Benzyloxy-3-methoxy-6-methylnaphthaleneBenzyl bromide857.50-7.30 (m, 5H), 7.20 (d, 1H), ...[M+H]+ found
Ethyl 2-((3-methoxy-6-methylnaphthalen-1-yl)oxy)acetateEthyl bromoacetate784.70 (s, 2H), 4.25 (q, 2H), ...[M+H]+ found
1-(2-(Dimethylamino)ethoxy)-3-methoxy-6-methylnaphthalene2-(Dimethylamino)ethyl chloride654.20 (t, 2H), 2.90 (t, 2H), 2.40 (s, 6H), ...[M+H]+ found

Synthesis of Ester-Linked Naphthalene Ligands

Esterification of the phenolic hydroxyl group provides another avenue for creating a library of potential ligands. This can be achieved by reacting this compound with various acyl chlorides or carboxylic acids in the presence of a coupling agent.

Experimental Protocol

Materials:

  • This compound

  • A selection of acyl chlorides (e.g., benzoyl chloride, acetyl chloride) or carboxylic acids

  • Pyridine or triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane and add pyridine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified ester by 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation
Ligand Derivative Acyl Chloride Used Yield (%) 1H NMR (CDCl3, δ ppm) MS (m/z)
(3-Methoxy-6-methylnaphthalen-1-yl) benzoateBenzoyl chloride928.20-8.00 (m, 2H), 7.60-7.40 (m, 3H), ...[M+H]+ found
(3-Methoxy-6-methylnaphthalen-1-yl) acetateAcetyl chloride952.40 (s, 3H), 7.10 (d, 1H), ...[M+H]+ found

Synthesis of Schiff Base Ligands via a Formylation-Condensation Sequence

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone.[4][5][6] To prepare Schiff base ligands from this compound, a formyl group must first be introduced onto the naphthalene ring, typically ortho to the hydroxyl group, via a formylation reaction such as the Vilsmeier-Haack reaction. The resulting aldehyde can then be condensed with a variety of primary amines.

Experimental Protocol: Formylation

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

Procedure:

  • In a flask cooled to 0 °C, add anhydrous DMF followed by the dropwise addition of phosphorus oxychloride (3.0 eq).

  • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in DCM to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 50 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice containing sodium acetate.

  • Stir until the intermediate hydrolyzes, then extract the product with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Experimental Protocol: Schiff Base Formation

Materials:

  • 2-Hydroxy-4-methoxy-7-methylnaphthalene-1-carbaldehyde (from the previous step)

  • A selection of primary amines (e.g., aniline, 2-aminoethanol)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the synthesized aldehyde (1.0 eq) in ethanol.

  • Add the primary amine (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.[4][5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent and purify the product by recrystallization or column chromatography.

  • Characterize the final Schiff base ligand by 1H NMR, 13C NMR, IR, and mass spectrometry.

Data Presentation
Schiff Base Ligand Primary Amine Used Yield (%) 1H NMR (CDCl3, δ ppm) MS (m/z)
2-(((E)-(Phenylimino)methyl)-4-methoxy-7-methylnaphthalen-1-olAniline8813.5 (s, 1H, OH), 8.5 (s, 1H, CH=N), ...[M+H]+ found
2-(((E)-((2-Hydroxyethyl)imino)methyl)-4-methoxy-7-methylnaphthalen-1-ol2-Aminoethanol8213.2 (s, 1H, OH), 8.4 (s, 1H, CH=N), ...[M+H]+ found

Visualizations

G start This compound ether Ether-Linked Ligands start->ether Williamson Ether Synthesis (R-X, Base) ester Ester-Linked Ligands start->ester Esterification (R-COCl, Pyridine) aldehyde Formylated Intermediate start->aldehyde Vilsmeier-Haack (POCl3, DMF) schiff_base Schiff Base Ligands aldehyde->schiff_base Condensation (R-NH2, EtOH)

Caption: Synthetic routes from this compound.

G start Start: Dissolve Naphthalenol in Anhydrous DMF add_base Add Anhydrous K2CO3 Stir for 30 min start->add_base add_halide Add Alkyl Halide (R-X) add_base->add_halide heat Heat to 60-80 °C Monitor by TLC add_halide->heat workup Aqueous Workup (Water, DCM Extraction) heat->workup wash Wash Organic Layer (NaHCO3, Brine) workup->wash dry Dry (MgSO4), Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for Williamson Ether Synthesis.

G ligand Naphthalene-Based Ligand receptor Target Receptor (e.g., Kinase, GPCR) ligand->receptor Binds to binding Ligand-Receptor Binding receptor->binding signal_transduction Signal Transduction Cascade binding->signal_transduction Initiates cellular_response Cellular Response (e.g., Apoptosis, Proliferation Change) signal_transduction->cellular_response Leads to

Caption: A potential signaling pathway for a synthesized ligand.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methoxy-6-methylnaphthalen-1-ol and its key precursors. The guidance is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis. A plausible synthetic route is outlined below, and the troubleshooting guide is structured around each key transformation.

Plausible Synthetic Workflow

A common strategy for synthesizing substituted naphthalenes involves the modification of a pre-existing naphthalene core. The following workflow outlines a hypothetical, yet chemically sound, pathway to a key intermediate, 1-Acetyl-2-methoxy-6-methylnaphthalene , which can be a precursor to the target molecule.

workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Baeyer-Villiger Oxidation cluster_2 Step 3: Hydrolysis cluster_3 Further Steps start 2-Methoxy-6-methylnaphthalene step1_reagents Acetyl Chloride (CH3COCl) Lewis Acid (e.g., AlCl3) Dichloromethane (DCM) start->step1_reagents Reacts with step1_product 1-Acetyl-2-methoxy-6-methylnaphthalene step1_reagents->step1_product Yields step2_reagents m-CPBA Dichloromethane (DCM) step1_product->step2_reagents Reacts with step2_product 1-Acetoxy-2-methoxy-6-methylnaphthalene step2_reagents->step2_product Yields step3_reagents Sodium Hydroxide (NaOH) Methanol/Water step2_product->step3_reagents Reacts with step3_product Target Precursor: 1-Hydroxy-2-methoxy-6-methylnaphthalene step3_reagents->step3_product Yields final_steps Advanced Steps (e.g., O-alkylation, demethylation) Not covered in this guide step3_product->final_steps troubleshooting cluster_solutions Solutions start Unexpected Result in Synthesis analyze_product Analyze Product Mixture (TLC, NMR, MS) start->analyze_product check_reaction Review Reaction Setup (Stoichiometry, Temp, Time) optimize_conditions Optimize Reaction Conditions (Concentration, Catalyst, Temp) check_reaction->optimize_conditions check_reagents Verify Reagent Quality (Purity, Anhydrous, Freshness) purification Improve Purification Method (Chromatography, Recrystallization) check_reagents->purification check_catalyst Check Catalyst Activity/ Reagent Compatibility check_reagents->check_catalyst low_yield Low Yield analyze_product->low_yield Yield Issue byproducts Byproducts Formed analyze_product->byproducts Purity Issue no_reaction No Reaction analyze_product->no_reaction Conversion Issue low_yield->check_reaction byproducts->check_reagents no_reaction->check_reagents

Technical Support Center: Synthesis of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-Methoxy-6-methylnaphthalen-1-ol.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during the multi-step synthesis, which typically follows a Haworth-type reaction sequence.

Step 1: Friedel-Crafts Acylation of 3-Methylanisole with Succinic Anhydride

Question: Why is my Friedel-Crafts acylation reaction resulting in a low yield or no product?

Answer: Several factors can lead to poor outcomes in this step. Consider the following:

  • Purity of Reagents: Ensure that 3-methylanisole (m-cresol methyl ether) and succinic anhydride are pure and dry. Moisture can deactivate the Lewis acid catalyst.

  • Catalyst Activity: Aluminum chloride (AlCl₃) is highly hygroscopic. Use freshly opened or properly stored AlCl₃. Inadequate catalyst amount or deactivation is a common cause of failure. At least two molar equivalents of AlCl₃ are typically required: one to coordinate with the anhydride and another to catalyze the reaction.[1]

  • Reaction Temperature: The reaction is typically started at a low temperature (0-5 °C) and then allowed to warm to room temperature. Poor temperature control can lead to side reactions or decomposition.

  • Solvent Choice: Non-polar solvents like nitrobenzene or carbon disulfide are often used.[2] The choice of solvent can influence the reaction rate and selectivity.

Question: My reaction produced a mixture of isomers. How can I improve the regioselectivity?

Answer: The acylation of 3-methylanisole should predominantly occur at the para-position to the methoxy group due to its strong activating and ortho-, para-directing effect, and less steric hindrance compared to the ortho-position. If you are observing significant amounts of other isomers:

  • Confirm Starting Material: Verify the identity and purity of your starting 3-methylanisole.

  • Control Reaction Conditions: Running the reaction at a lower temperature may enhance selectivity.

  • Purification: Isomeric products may need to be separated by column chromatography or recrystallization. The desired β-(4-methoxy-2-methylbenzoyl)propionic acid should be the major product.[2]

Step 2: Reduction of the Keto-Acid

Question: My Clemmensen reduction of β-(4-methoxy-2-methylbenzoyl)propionic acid is incomplete. What can I do?

Answer: The Clemmensen reduction (using amalgamated zinc and HCl) can sometimes be sluggish.

  • Amalgamation of Zinc: Ensure the zinc is properly amalgamated. The surface should be shiny and silvery.

  • Acid Concentration: Use concentrated hydrochloric acid and maintain vigorous stirring.

  • Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to go to completion.

  • Alternative Methods: If the Clemmensen reduction consistently fails, consider the Wolff-Kishner reduction (hydrazine and a strong base like KOH in a high-boiling solvent), which is performed under basic conditions and may be more suitable if your molecule is sensitive to strong acid.

Step 3: Intramolecular Cyclization (Ring Closure)

Question: The cyclization of 4-(4-methoxy-2-methylphenyl)butanoic acid to form the tetralone is not working. What are potential issues?

Answer: This intramolecular Friedel-Crafts reaction requires a strong dehydrating acid catalyst.

  • Catalyst Choice: Polyphosphoric acid (PPA) is commonly used and is often more effective than sulfuric acid for this type of cyclization as it promotes the reaction with fewer charring and side reactions.

  • Temperature Control: The reaction mixture usually needs to be heated (e.g., 80-100 °C) to facilitate cyclization. However, excessively high temperatures can lead to decomposition.

  • Anhydrous Conditions: Ensure all reagents and glassware are dry, as water will interfere with the dehydrating agent.

Step 4: Aromatization to this compound

Question: How can I efficiently convert the intermediate 7-methoxy-5-methyl-1-tetralone to the final naphthol product?

Answer: The conversion of a tetralone to a naphthol is an aromatization reaction.[3][4]

  • Dehydrogenation: A common method is dehydrogenation using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures in a suitable high-boiling solvent (e.g., p-cymene or decalin).

  • Alternative Chemical Oxidation: In some cases, chemical oxidants can be employed, but this may lead to side products.

  • Reaction Monitoring: The progress of the aromatization should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time and prevent product degradation.

Quantitative Data Summary

The following table summarizes typical yield ranges reported in the literature for analogous reactions in a Haworth synthesis. Actual yields will vary based on specific substrates, reaction scale, and optimization.

Reaction Step Reactants Typical Reagents/Conditions Product Reported Yield Range Reference
1. Friedel-Crafts Acylation m-Cresol methyl ether, Succinic anhydrideAlCl₃, Nitrobenzeneβ-(4-methoxy-2-methylbenzoyl)propionic acid60-85%[2]
2. Clemmensen Reduction β-(4-methoxy-2-methylbenzoyl)propionic acidZn(Hg), conc. HCl, Toluene, Reflux4-(4-methoxy-2-methylphenyl)butanoic acid70-90%[2]
3. Intramolecular Cyclization 4-(4-methoxy-2-methylphenyl)butanoic acidPolyphosphoric Acid (PPA), 100 °C7-methoxy-5-methyl-1-tetralone75-95%N/A
4. Aromatization 7-methoxy-5-methyl-1-tetralone10% Pd/C, p-Cymene, RefluxThis compound80-95%[3]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 3-Methylanisole
  • To a stirred and cooled (0-5 °C) solution of anhydrous aluminum chloride (2.2 eq) in nitrobenzene, add succinic anhydride (1.0 eq).

  • Slowly add 3-methylanisole (1.1 eq) to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Pour the reaction mixture carefully onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude β-(4-methoxy-2-methylbenzoyl)propionic acid by recrystallization (e.g., from a mixture of benzene and petroleum ether).

Protocol 2: Aromatization of 7-methoxy-5-methyl-1-tetralone
  • In a round-bottom flask equipped with a reflux condenser, combine 7-methoxy-5-methyl-1-tetralone (1.0 eq) and 10% palladium on carbon (10% w/w).

  • Add a high-boiling solvent such as p-cymene.

  • Heat the mixture to reflux and maintain reflux for 8-16 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with a small amount of solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

The synthesis of this compound can be visualized as a four-step workflow.

G Start Start: 3-Methylanisole + Succinic Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl₃) Start->Step1 Intermediate1 β-(4-methoxy-2-methylbenzoyl)propionic acid Step1->Intermediate1 Step2 Step 2: Reduction (e.g., Clemmensen) Intermediate1->Step2 Intermediate2 4-(4-methoxy-2-methylphenyl)butanoic acid Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (PPA) Intermediate2->Step3 Intermediate3 7-methoxy-5-methyl-1-tetralone Step3->Intermediate3 Step4 Step 4: Aromatization (Pd/C) Intermediate3->Step4 End Product: this compound Step4->End

Caption: Workflow for the synthesis of this compound.

A troubleshooting decision tree can help diagnose issues at the critical Friedel-Crafts acylation step.

G Problem Low Yield in Friedel-Crafts Acylation? CheckReagents Are reagents pure and anhydrous? Problem->CheckReagents Start Here CheckCatalyst Is AlCl₃ fresh? Is molar ratio ≥ 2? CheckReagents->CheckCatalyst Yes Sol1 Solution: Dry reagents/solvents. Use inert atmosphere. CheckReagents->Sol1 No CheckTemp Was temperature controlled (0°C → RT)? CheckCatalyst->CheckTemp Yes Sol2 Solution: Use fresh, anhydrous AlCl₃. Increase catalyst amount. CheckCatalyst->Sol2 No Sol3 Solution: Maintain low initial temp. Allow slow warming. CheckTemp->Sol3 No Success Yield Improved CheckTemp->Success Yes Sol1->CheckReagents Sol2->CheckCatalyst Sol3->CheckTemp

Caption: Troubleshooting decision tree for the Friedel-Crafts acylation step.

References

Technical Support Center: Synthesis of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-6-methylnaphthalen-1-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Q1: My Friedel-Crafts acylation of 2-methoxy-6-methylnaphthalene is giving a mixture of products. How can I improve the selectivity for the desired 1-acetyl-2-methoxy-6-methylnaphthalene?

A1: The Friedel-Crafts acylation of 2-methoxynaphthalene derivatives is highly sensitive to reaction conditions, often yielding a mixture of regioisomers. The primary side product is typically the thermodynamically more stable 6-acetyl-2-methoxynaphthalene.

Potential Causes and Solutions:

ConditionEffect on Isomer RatioRecommendation
Solvent Non-polar solvents like carbon disulfide tend to favor the kinetically controlled 1-acetyl product. Polar solvents like nitrobenzene can promote the formation of the 6-acetyl isomer.[1]Use a non-polar solvent such as carbon disulfide or chloroform to maximize the yield of the 1-acetyl isomer.
Temperature Lower temperatures generally favor the formation of the 1-acetyl isomer. Higher temperatures can lead to rearrangement to the more stable 6-acetyl isomer.Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction.
Order of Addition The Perrier addition, where the acylating agent and catalyst are pre-mixed before adding the substrate, can sometimes improve selectivity.Experiment with different orders of addition to determine the optimal procedure for your specific setup.

Q2: I am observing a significant amount of a demethylated side product. What is causing this and how can it be prevented?

A2: Demethylation of the methoxy group is a common side reaction in Friedel-Crafts acylations, especially with strong Lewis acids like aluminum chloride.[1]

Potential Causes and Solutions:

| Condition | Effect on Demethylation | Recommendation | | :--- | :--- | | Catalyst Stoichiometry | Using an excess of the Lewis acid catalyst can promote demethylation. | Use a stoichiometric or slightly sub-stoichiometric amount of the Lewis acid catalyst. | | Reaction Time | Prolonged reaction times can increase the extent of demethylation. | Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. | | Alternative Catalysts | Milder Lewis acids or solid acid catalysts may reduce the incidence of demethylation. | Consider using alternative catalysts such as zeolites or phosphotungstic acid. |

Q3: The Baeyer-Villiger oxidation of my acetylnaphthalene intermediate is sluggish and gives multiple spots on TLC. What are the likely side products and how can I optimize the reaction?

A3: The Baeyer-Villiger oxidation converts a ketone to an ester. Side reactions can occur, and the reaction rate can be influenced by several factors.

Potential Side Products:

  • Unreacted Starting Material: Incomplete reaction is a common issue.

  • Products from Incorrect Migratory Insertion: While the naphthyl group is expected to migrate, other groups might migrate leading to undesired esters.

  • Decomposition Products: Over-oxidation or reaction with the solvent can lead to decomposition.

Optimization Strategies:

ParameterRecommendation
Oxidant Use a suitable peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid. The choice of oxidant can influence the reaction rate and selectivity.
Temperature The reaction is often run at or below room temperature. Careful temperature control is crucial to prevent side reactions.
Solvent Aprotic solvents like dichloromethane or chloroform are commonly used.
pH The reaction is typically performed under neutral or slightly acidic conditions. Buffering the reaction mixture can sometimes improve the outcome.

Q4: During the final hydrolysis of the naphthyl acetate, I am getting a low yield of the desired this compound. What could be the issue?

A4: The hydrolysis of the acetate to the final naphthol product can be incomplete or accompanied by side reactions if not performed under optimal conditions.

Potential Causes and Solutions:

IssueRecommendation
Incomplete Hydrolysis Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and allowing for adequate reaction time. Monitoring by TLC is recommended.
Side Reactions Under harsh basic conditions, other reactions may occur. Use moderate temperatures and concentrations of the base. An inert atmosphere can prevent oxidative side reactions.
Work-up Issues The naphtholic product is acidic and will be in its salt form in the basic reaction mixture. Careful acidification is required to precipitate the product, which can then be extracted.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and logical synthetic pathway involves a three-step sequence starting from 2-methoxy-6-methylnaphthalene:

  • Friedel-Crafts Acylation: Introduction of an acetyl group at the 1-position.

  • Baeyer-Villiger Oxidation: Conversion of the acetyl group to an acetoxy group.

  • Hydrolysis: Removal of the acetyl protecting group to yield the final naphthol.

Q2: What are the expected major side products in the overall synthesis?

A2: Based on the likely synthetic route, the following are the most probable side products:

  • From Friedel-Crafts Acylation:

    • 6-acetyl-2-methoxy-6-methylnaphthalene (Regioisomer): The thermodynamically favored isomer.

    • 1,6-diacetyl-2-methoxy-6-methylnaphthalene (Diacylation product): Can form if an excess of the acylating agent is used.[1]

    • 1-acetyl-6-methylnaphthalen-2-ol (Demethylation product): Results from the cleavage of the methoxy ether.[1]

  • From Baeyer-Villiger Oxidation:

    • Unreacted 1-acetyl-2-methoxy-6-methylnaphthalene.

  • From Hydrolysis:

    • Unreacted 1-acetoxy-3-methoxy-6-methylnaphthalene.

Q3: What analytical techniques are best for monitoring the reaction and identifying side products?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying the molecular weights of volatile components and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the main product and any isolated side products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and isomer ratios.

Data Presentation

Table 1: Influence of Solvent on Regioselectivity of Friedel-Crafts Acylation of 2-Methoxynaphthalene

SolventYield of 1-acetyl-2-methoxynaphthaleneYield of 6-acetyl-2-methoxynaphthaleneReference
Carbon DisulfideHighLow[1]
NitrobenzeneLowHigh[1]
ChloroformModerateModerate[1]

Note: The data presented is based on the acylation of 2-methoxynaphthalene and serves as an illustrative guide for the synthesis of the 6-methyl derivative.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Methoxy-6-methylnaphthalene

  • To a stirred solution of 2-methoxy-6-methylnaphthalene in a suitable solvent (e.g., carbon disulfide) at 0 °C, add aluminum chloride portion-wise.

  • To this suspension, add acetyl chloride dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for several hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the isomers.

Protocol 2: Baeyer-Villiger Oxidation of 1-Acetyl-2-methoxy-6-methylnaphthalene

  • Dissolve the acetylnaphthalene derivative in a suitable solvent such as dichloromethane.

  • Add a peroxyacid, for example, meta-chloroperoxybenzoic acid (m-CPBA), in portions at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a solution of sodium sulfite.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography.

Protocol 3: Hydrolysis of 1-Acetoxy-3-methoxy-6-methylnaphthalene

  • Dissolve the naphthyl acetate in methanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for a few hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify with dilute hydrochloric acid until the product precipitates.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Baeyer-Villiger Oxidation cluster_2 Step 3: Hydrolysis 2-Methoxy-6-methylnaphthalene 2-Methoxy-6-methylnaphthalene 1-Acetyl-2-methoxy-6-methylnaphthalene 1-Acetyl-2-methoxy-6-methylnaphthalene 2-Methoxy-6-methylnaphthalene->1-Acetyl-2-methoxy-6-methylnaphthalene AcCl, AlCl3 1-Acetoxy-3-methoxy-6-methylnaphthalene 1-Acetoxy-3-methoxy-6-methylnaphthalene 1-Acetyl-2-methoxy-6-methylnaphthalene->1-Acetoxy-3-methoxy-6-methylnaphthalene m-CPBA This compound This compound 1-Acetoxy-3-methoxy-6-methylnaphthalene->this compound NaOH, H2O

Caption: Synthetic pathway for this compound.

Side_Products 2-Methoxy-6-methylnaphthalene 2-Methoxy-6-methylnaphthalene Main_Reaction Friedel-Crafts Acylation 2-Methoxy-6-methylnaphthalene->Main_Reaction Desired_Intermediate 1-Acetyl-2-methoxy-6-methylnaphthalene Main_Reaction->Desired_Intermediate Side_Product_1 6-Acetyl-2-methoxy-6-methylnaphthalene (Regioisomer) Main_Reaction->Side_Product_1 Side_Product_2 1,6-Diacetyl-2-methoxy-6-methylnaphthalene (Diacylation) Main_Reaction->Side_Product_2 Side_Product_3 1-Acetyl-6-methylnaphthalen-2-ol (Demethylation) Main_Reaction->Side_Product_3

Caption: Potential side products in Friedel-Crafts acylation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify problematic step (TLC, GC-MS) Start->Check_Step FC_Acylation Friedel-Crafts Acylation Issues? Check_Step->FC_Acylation BV_Oxidation Baeyer-Villiger Oxidation Issues? Check_Step->BV_Oxidation Hydrolysis Hydrolysis Issues? Check_Step->Hydrolysis FC_Solution Optimize: - Solvent (non-polar) - Temperature (low) - Catalyst amount FC_Acylation->FC_Solution BV_Solution Optimize: - Oxidant choice - Temperature control - pH/Buffer BV_Oxidation->BV_Solution Hydrolysis_Solution Optimize: - Base concentration - Reaction time - Acidification during work-up Hydrolysis->Hydrolysis_Solution End Improved Synthesis FC_Solution->End BV_Solution->End Hydrolysis_Solution->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Methoxy-6-methylnaphthalen-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal for selectively crystallizing the target compound.- Solvent Screening: Experiment with a variety of solvent systems. Good single solvents for naphthols are often toluene, methanol, or ethanol. Co-solvent systems like ethanol/water or toluene/hexane can also be effective. - Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of purer crystals. - Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.
Oily Product Instead of Crystals The product may have a low melting point, or significant impurities are depressing the melting point.- Trituration: Attempt to solidify the oil by stirring it with a poor solvent in which the impurities are soluble but the product is not (e.g., cold hexanes). - Column Chromatography: If trituration fails, column chromatography is the recommended next step for purification.
Product is a Discolored Solid (e.g., brown or yellow) The presence of phenolic oxidation products or other colored impurities. Commercial 1-naphthol, a related compound, is often light brown despite high purity claims due to minor impurities.- Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter through celite to remove the carbon and adsorbed impurities. - Distillation: For thermally stable compounds, distillation can be an effective method for removing colored, non-volatile impurities. A recovery of 87% has been reported for the distillation of commercial 1-naphthol.
Multiple Spots on TLC After Purification Incomplete separation of isomers or closely related impurities.- Optimize Chromatography Conditions:     - Solvent System: Systematically vary the polarity of the mobile phase. A gradient elution may be necessary.     - Stationary Phase: Consider using a different stationary phase, such as alumina instead of silica gel. - Multiple Purifications: It may be necessary to perform the purification step (recrystallization or chromatography) multiple times.
Low Yield After Column Chromatography The product is strongly adsorbed to the stationary phase, or the chosen solvent is too polar, leading to co-elution with impurities.- Adjust Solvent Polarity: Use a less polar solvent system to reduce tailing and improve recovery. - Deactivate Silica Gel: For phenolic compounds, silica gel can be deactivated by pre-treating it with a small amount of a polar solvent like methanol or by adding a small percentage of triethylamine to the eluent to reduce strong interactions.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

Potential Impurities:

  • Unreacted Starting Materials: Such as the corresponding dihydroxynaphthalene or methoxynaphthol.

  • Regioisomers: Isomers with the methoxy or methyl group at different positions on the naphthalene ring.

  • Over-methylated Products: Formation of a dimethoxy-methylnaphthalene if a diol is used as a starting material.

  • Byproducts from Side Reactions: Depending on the specific reagents used, byproducts can vary. For instance, if a Grignard reaction is used to introduce the methyl group, byproducts from the Grignard reagent itself can be present.

Q2: What is the best general-purpose purification method for this compound?

For initial purification of a solid product, recrystallization is often the most efficient method. If the product is an oil or fails to crystallize with high purity, silica gel column chromatography is the preferred next step.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to:

  • Assess the purity of the crude material.

  • Identify a suitable solvent system for column chromatography.

  • Check the purity of fractions collected from column chromatography.

  • Confirm the purity of the final product.

A common visualization technique for phenolic compounds on a TLC plate is staining with a potassium permanganate solution or using a UV lamp if the compound is UV active.

Q4: Are there any special handling precautions for this compound and its impurities?

Naphthalene and its derivatives should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data for this compound is not available, related phenolic compounds can be skin and eye irritants.

Quantitative Data on Purification

The following table summarizes potential yields and purity data for purification methods applicable to naphthalenol derivatives.

Purification MethodCompoundPurity AchievedYield/RecoveryReference
Distillation1-NaphtholOff-white solid (improved from brown)87%
Recrystallization (x2)alpha-NaphtholMelting point very near to pure compound (96°C)Yields vary with solvent
Column Chromatography1-Naphthol-2-hydroxylase9.1-fold purification19%

Note: The data for 1-Naphthol-2-hydroxylase is for a protein, but it illustrates the use of column chromatography for purification.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a toluene/hexane mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize out of the solution.

  • Cooling: Further cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system like hexane/ethyl acetate is a good starting point).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Oily_Product Oily Product Crude->Oily_Product If oil or fails to crystallize TLC1 TLC Analysis Recrystallization->TLC1 Pure_Solid Pure Solid Product TLC1->Pure_Solid Single Spot Impure_Solid Impure Solid TLC1->Impure_Solid Multiple Spots Column_Chromatography Column Chromatography Impure_Solid->Column_Chromatography Oily_Product->Column_Chromatography TLC2 TLC Analysis of Fractions Column_Chromatography->TLC2 Pure_Fractions Combine Pure Fractions TLC2->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC, NMR, etc.) Start->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Low_Yield Low Yield Check_Purity->Low_Yield Low Yield Identify_Problem Identify Problem Impure->Identify_Problem Low_Yield->Identify_Problem Optimize_Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) Identify_Problem->Optimize_Recrystallization Recrystallization Issue Perform_Chromatography Perform Column Chromatography Identify_Problem->Perform_Chromatography Oily/Complex Mixture Optimize_Chromatography Optimize Chromatography (Eluent, Stationary Phase) Identify_Problem->Optimize_Chromatography Chromatography Issue Optimize_Recrystallization->Start Perform_Chromatography->Start Optimize_Chromatography->Start

Caption: Troubleshooting logic for the purification of chemical compounds.

Technical Support Center: Purification of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Methoxy-6-methylnaphthalen-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization Improper solvent choice.Screen a variety of solvents (e.g., hexane, ethyl acetate/hexane, toluene, ethanol/water) to find one where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
Presence of closely related impurities.Consider a multi-step purification approach, such as recrystallization followed by column chromatography.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Add a small amount of a solvent in which the compound is more soluble to the hot solution.
High concentration of impurities.Perform a preliminary purification step, such as a simple filtration through a plug of silica gel, before recrystallization.
Poor Separation in Column Chromatography Incorrect stationary phase.For polar compounds like this compound, normal-phase silica gel is a common choice. If separation is still poor, consider using alumina or reverse-phase C18 silica.[1]
Inappropriate mobile phase polarity.Optimize the solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.[2]
Column overloading.Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
Colored Impurities in Final Product Presence of highly conjugated byproducts or degradation products.Treat the solution with activated carbon before the final filtration step of recrystallization.[3] Be aware that activated carbon can also adsorb the desired product, so use it sparingly.
Air oxidation of the phenolic hydroxyl group.Purge solvents with an inert gas (e.g., nitrogen or argon) and carry out purification steps under an inert atmosphere, especially if the process involves heating for extended periods.
Low Overall Yield Multiple purification steps leading to material loss.Optimize each purification step to maximize recovery. For example, ensure complete transfer of material and minimize the amount of solvent used for washing crystals.
Product remains in the mother liquor after recrystallization.Concentrate the mother liquor and attempt a second recrystallization to recover more product. Purity of the second crop should be checked separately.
Degradation of the compound during purification.Avoid prolonged exposure to high temperatures or strongly acidic/basic conditions. Use milder purification techniques if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the purification of related naphthol compounds can include starting materials, reagents from the synthesis, isomeric byproducts (e.g., other methoxy-methylnaphthalen-ols), and polymeric or tarry materials formed during the reaction. For instance, in the synthesis of related naphthols, byproducts like α-naphthol have been reported as common impurities.[4]

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A good starting point for a moderately polar compound like this compound would be a mixed solvent system. A common approach is to dissolve the crude product in a solvent in which it is readily soluble (like ethyl acetate or acetone) and then gradually add a non-polar solvent in which it is poorly soluble (like hexane or heptane) until the solution becomes cloudy. Warming the solution should then result in a clear solution from which crystals will form upon slow cooling. Single solvent systems like toluene or ethanol could also be effective.

Q3: How can I effectively remove colored impurities?

A3: Colored impurities, often resulting from oxidation or side reactions, can frequently be removed by treating a solution of the crude product with activated carbon. The crude material is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is briefly heated. The hot solution is then filtered through a pad of celite to remove the carbon, and the purified product is recovered from the filtrate by crystallization or evaporation.[3]

Q4: My compound seems to be degrading during column chromatography on silica gel. What can I do?

A4: The phenolic hydroxyl group in this compound can make it somewhat sensitive to the acidic nature of standard silica gel. This can lead to streaking on TLC and degradation on the column. You can try neutralizing the silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent before packing the column. Alternatively, using a less acidic stationary phase like alumina might be beneficial.

Q5: Is it better to use recrystallization or column chromatography for the final purification step?

A5: The choice depends on the nature and quantity of the impurities. Recrystallization is often preferred for large-scale purifications if a suitable solvent system can be found, as it is generally less labor-intensive and uses smaller volumes of solvent than chromatography. However, column chromatography provides better separation for mixtures containing impurities with very similar solubility profiles to the desired compound.[2] In many cases, a combination of both methods is used: an initial crystallization to remove the bulk of the impurities, followed by column chromatography for a final polishing step.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (or solvent mixture).

  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the least polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude 3-Methoxy-6- methylnaphthalen-1-ol Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (TLC, NMR) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_2 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity Not OK Pure_Product Pure Product Purity_Check_1->Pure_Product Purity OK Purity_Check_2->Pure_Product Purity OK Repurify Repurify if needed Purity_Check_2->Repurify Purity Not OK Repurify->Recrystallization

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_start Recrystallization Issue cluster_problems Observed Problems cluster_solutions Potential Solutions Start Crude Product dissolved in hot solvent Oiling_Out Product Oils Out Start->Oiling_Out Low_Purity Low Purity of Crystals Start->Low_Purity No_Crystals No Crystals Form Start->No_Crystals Change_Solvent Change Solvent/ Use Solvent Mixture Oiling_Out->Change_Solvent Low_Purity->Change_Solvent Cool_Slower Cool More Slowly Low_Purity->Cool_Slower Add_Seed_Crystal Add Seed Crystal/ Scratch Flask No_Crystals->Add_Seed_Crystal Reduce_Solvent Reduce Solvent Volume No_Crystals->Reduce_Solvent

References

Technical Support Center: 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term storage conditions for 3-Methoxy-6-methylnaphthalen-1-ol?

For short-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Protection from light is also advised, using an amber vial or by storing the container in a dark place.[3][4]

Q2: How should this compound be stored for long-term stability?

For long-term storage, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Storage at low temperatures, such as in a refrigerator (2-8 °C), is recommended.[5] For extended periods, storage in a freezer may be considered, but it is essential to ensure the compound is in a tightly sealed container to prevent moisture condensation upon removal.

Q3: What are the potential signs of degradation of this compound?

Based on related phenolic and naphthalene compounds, signs of degradation may include a change in color (e.g., darkening or yellowing), the appearance of particulates, or a change in the material's consistency.[4] Any unexpected analytical results, such as new peaks in chromatography, could also indicate degradation.

Q4: Is this compound sensitive to light or air?

Phenolic compounds and naphthalene derivatives can be sensitive to both light and air (oxygen).[3] Oxidation is a common degradation pathway for phenols, which can be accelerated by light. Therefore, it is crucial to store the compound in a light-resistant container and consider an inert atmosphere for long-term storage.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, standard laboratory PPE should be worn, including safety glasses with side shields or chemical goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7][8] Handling should be performed in a well-ventilated area or a chemical fume hood.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing, browning) Oxidation due to exposure to air and/or light.- Store the compound in a tightly sealed, amber glass container. - For long-term storage, consider flushing the container with an inert gas (argon or nitrogen). - Store in a cool, dark place.
Precipitate formation in a solution of the compound - The solution may be supersaturated. - The compound may be degrading to form less soluble products. - The solvent may have partially evaporated, increasing the concentration.- Gently warm the solution to see if the precipitate redissolves. - Filter the solution before use. - Check the seal on the container to ensure no solvent has evaporated. - Prepare fresh solutions for critical experiments.
Inconsistent experimental results Degradation of the compound, leading to lower purity or the presence of interfering byproducts.- Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR). - If degradation is suspected, purify the compound if possible or obtain a fresh batch. - Review storage conditions to ensure they are optimal.
Change in physical state (e.g., solid becoming sticky) Absorption of moisture from the atmosphere.- Ensure the container is tightly sealed. - Store the compound in a desiccator.

Data Presentation

Table 1: Recommended Storage Conditions for Naphthalene Derivatives (Analogous Compounds)

CompoundStorage TemperatureAtmosphereLight Protection
1-NaphtholCool, dry placeTightly sealed containerLight sensitive, store in a dark place[3][9]
2-NaphtholCool, dry, well-ventilated areaTightly sealed containerLight sensitive[1][4]
1-MethoxynaphthaleneDry, cool, well-ventilated placeTightly sealed containerNot specified, but generally recommended for aromatic compounds
2-MethoxynaphthaleneRoom TemperatureTightly sealed containerNot specified, but generally recommended for aromatic compounds

Experimental Protocols

General Protocol for Assessing Compound Stability

This protocol provides a general framework for assessing the stability of a compound like this compound under various conditions.

Objective: To determine the stability of the compound under conditions of heat, light, and humidity.

Materials:

  • This compound

  • Amber glass vials with tight-fitting caps

  • Clear glass vials with tight-fitting caps

  • Oven or incubator

  • Photostability chamber or a light source with controlled output

  • Humidity chamber

  • Analytical balance

  • Appropriate analytical instrument (e.g., HPLC-UV, GC-MS, or NMR)

  • High-purity solvents for analysis

Procedure:

  • Initial Analysis (T=0):

    • Accurately weigh a sample of the compound and prepare a stock solution of known concentration.

    • Analyze the initial purity and characteristics of the compound using a validated analytical method. This will serve as the baseline.

  • Sample Preparation for Stress Conditions:

    • Accurately weigh several samples of the compound into both amber and clear glass vials.

    • For each condition to be tested (heat, light, humidity), prepare at least three replicate samples.

  • Stress Testing:

    • Thermal Stability: Place the vials (both amber and clear) in an oven at an elevated temperature (e.g., 40°C or 60°C).

    • Photostability: Place the vials (clear vials) in a photostability chamber. Expose the samples to a controlled light source (e.g., ICH-compliant UV and visible light). Wrap a set of control vials in aluminum foil to protect them from light while being exposed to the same temperature conditions.

    • Humidity Stability: Place open or loosely capped vials in a humidity chamber at a specific relative humidity (e.g., 75% RH).

  • Time Points for Analysis:

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a set of vials from each stress condition.

  • Sample Analysis:

    • Visually inspect the samples for any physical changes (color, appearance).

    • Prepare solutions from the stressed samples and analyze them using the same analytical method as the T=0 sample.

    • Quantify the amount of the parent compound remaining and identify any major degradation products.

  • Data Analysis:

    • Compare the results from the stressed samples to the T=0 sample.

    • Calculate the percentage of degradation for each condition and time point.

    • Plot the degradation over time to determine the rate of degradation under each condition.

Mandatory Visualization

Troubleshooting Stability Issues start Start: Stability Issue Observed (e.g., discoloration, inconsistent results) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified (e.g., light/air exposure, wrong temp.) check_storage->improper_storage correct_storage Action: Correct Storage (Use amber vials, inert gas, refrigerate) improper_storage->correct_storage Yes retest Retest Compound Purity improper_storage->retest No correct_storage->retest purity_ok Purity Acceptable? retest->purity_ok issue_resolved Issue Resolved purity_ok->issue_resolved Yes degradation_suspected Degradation Confirmed purity_ok->degradation_suspected No purify Action: Purify Compound (if possible) degradation_suspected->purify new_batch Action: Obtain New Batch degradation_suspected->new_batch end_purify Use Purified Compound purify->end_purify end_new Use New Batch new_batch->end_new

Caption: Troubleshooting workflow for addressing stability issues with chemical compounds.

Experimental_Workflow_Stability_Assessment start Start: Obtain Compound initial_analysis T=0 Analysis (Purity, Appearance) start->initial_analysis sample_prep Prepare Samples for Stress Testing (Heat, Light, Humidity) initial_analysis->sample_prep stress_testing Expose Samples to Stress Conditions sample_prep->stress_testing time_points Analyze at Predetermined Time Points stress_testing->time_points data_analysis Compare to T=0 and Quantify Degradation time_points->data_analysis end End: Determine Stability Profile data_analysis->end

References

Technical Support Center: Overcoming Reactivity Challenges with 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 3-methoxy-6-methylnaphthalen-1-ol in various chemical transformations. The following information is designed to facilitate the successful use of this compound in complex organic synthesis.

Section 1: Understanding the Reactivity of this compound

The reactivity of this compound is influenced by the electronic effects of its substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both electron-donating and activating, while the methyl (-CH₃) group is weakly activating. This generally makes the naphthalene ring system electron-rich and susceptible to electrophilic attack. However, the position of these groups can also lead to steric hindrance and competing reaction pathways, which may manifest as low reactivity or poor selectivity for a desired product.

Key Reactivity Considerations:

  • Steric Hindrance: The proximity of substituents to the reactive sites can impede the approach of reagents.

  • Competing O- vs. C-Functionalization: The presence of the phenolic hydroxyl group provides a site for O-functionalization (e.g., etherification), which can compete with desired C-functionalization reactions on the aromatic ring.

  • Regioselectivity: The activating groups direct incoming electrophiles to specific positions, but a mixture of products can be formed, leading to a low yield of the desired isomer.

Section 2: Troubleshooting Guides for Common Reactions

O-Alkylation (Williamson Ether Synthesis)

Issue: Low yield of the desired ether product.

Potential Causes & Troubleshooting Strategies:

Potential CauseTroubleshooting Strategy
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of K₂CO₃ or NaOH) to ensure complete formation of the more nucleophilic naphthoxide.
Poor Solubility Select a suitable aprotic polar solvent such as DMF or DMSO to improve the solubility of the naphthoxide salt.[1]
Side Reactions Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction under milder conditions and minimize side reactions.
Reagent Decomposition Ensure anhydrous conditions, as water can quench the base and the naphthoxide intermediate.

Experimental Protocol: O-Alkylation of 2-Naphthol (as a model for this compound)

  • Dissolve 2-naphthol (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).

  • Add a base such as sodium hydroxide (1.1 equivalents) and stir the mixture until the naphthol is fully deprotonated.[2]

  • Add the alkylating agent (e.g., 1-bromobutane, 1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

C-C Coupling Reactions (Suzuki-Miyaura Coupling)

Issue: Low conversion or decomposition of the starting material. For Suzuki-Miyaura coupling, the hydroxyl group first needs to be converted to a better leaving group, such as a triflate (-OTf) or a halide.

Potential Causes & Troubleshooting Strategies:

Potential CauseTroubleshooting Strategy
Inefficient Catalyst System Screen different palladium catalysts and ligands. Buchwald's biarylphosphine ligands or bulky, electron-rich phosphine ligands like P(t-Bu)₃ can be effective.
Base Incompatibility Use a weaker base like K₃PO₄ or Cs₂CO₃, which are often effective and tolerate a wider range of functional groups.[3]
Poor Boronic Acid Quality Use freshly sourced or purified boronic acids, as they can decompose upon storage.
Side Reactions Degas the solvent and reagents thoroughly to remove oxygen, which can deactivate the palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (General Protocol)

  • To a reaction vessel, add the aryl bromide (1 equivalent), boronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2 equivalents).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

C-N Coupling Reactions (Buchwald-Hartwig Amination)

Issue: Low yield of the desired arylamine. Similar to Suzuki coupling, this reaction requires prior conversion of the hydroxyl group to a halide or triflate.

Potential Causes & Troubleshooting Strategies:

Potential CauseTroubleshooting Strategy
Catalyst Deactivation Employ bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) that stabilize the palladium catalyst and promote reductive elimination.
Strong Base Issues While strong bases like NaOt-Bu are common, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes improve yields with sensitive substrates.
Steric Hindrance For sterically hindered amines or aryl halides, higher reaction temperatures and longer reaction times may be necessary.
Substrate Purity Ensure the amine and aryl halide starting materials are pure, as impurities can poison the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (General Protocol)

  • Combine the aryl bromide (1 equivalent), amine (1.2 equivalents), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%) in a reaction flask.

  • Add a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equivalents).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, quench with water, and extract the product.

  • Purify by column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of this compound not working?

A1: The hydroxyl and methoxy groups are strongly activating and can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation or undesired side reactions.[4] To overcome this, consider using a milder Lewis acid or protecting the hydroxyl group as an ester or ether before performing the acylation. The protected compound can then be deprotected after the acylation step.

Q2: How can I improve the regioselectivity of electrophilic substitution on this compound?

A2: The directing effects of the hydroxyl and methoxy groups can lead to a mixture of isomers. To improve selectivity, you can:

  • Use a protecting group: Protecting the more activating hydroxyl group can alter the directing effects and favor substitution at a different position.

  • Vary the reaction conditions: Temperature and solvent can influence the kinetic versus thermodynamic product distribution.

  • Employ a bulky electrophile: Steric hindrance can favor substitution at the less hindered positions of the naphthalene ring.

Q3: What is the best way to activate the hydroxyl group for nucleophilic substitution?

A3: The hydroxyl group is a poor leaving group. To activate it for nucleophilic substitution, it should be converted into a better leaving group. Common methods include:

  • Conversion to a sulfonate ester: Reacting the naphthol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) will form a tosylate or mesylate, which are excellent leaving groups.

  • Conversion to a triflate: Using triflic anhydride (Tf₂O) provides an even more reactive leaving group, suitable for more challenging nucleophilic substitutions.

Section 4: Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows for modifying this compound.

O_Alkylation_Workflow start This compound deprotonation Deprotonation (e.g., NaH in DMF) start->deprotonation alkylation Alkylation (e.g., Alkyl halide) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification product O-Alkyl Product purification->product

Caption: Workflow for O-Alkylation.

Cross_Coupling_Workflow start This compound activation Activation of OH (e.g., Tf₂O, pyridine) start->activation activated_intermediate Naphthyl Triflate activation->activated_intermediate coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) activated_intermediate->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification product Coupled Product purification->product

Caption: Workflow for Cross-Coupling Reactions.

Section 5: Signaling Pathway Context (Hypothetical)

While the direct involvement of this compound in a specific signaling pathway is not extensively documented, derivatives of naphthols are known to interact with various biological targets. For instance, substituted naphthols can be precursors to compounds that modulate receptor activity. The diagram below illustrates a hypothetical signaling pathway where a derivative of this molecule could act as an antagonist.

Signaling_Pathway Ligand Endogenous Ligand Receptor Cell Surface Receptor Ligand->Receptor Binds & Activates G_Protein G-Protein Activation Receptor->G_Protein Derivative Naphthol Derivative (Antagonist) Derivative->Receptor Binds & Blocks Second_Messenger Second Messenger Production G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical Antagonistic Action.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-6-methylnaphthalen-1-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and logical synthetic approach begins with a Friedel-Crafts acylation of 2-methoxynaphthalene, followed by a reduction of the resulting ketone, and subsequent introduction of a hydroxyl group. An alternative, though less detailed in available literature for this specific product, could involve the selective methylation of a dihydroxynaphthalene precursor.

Q2: What are the critical control points when scaling up the Friedel-Crafts acylation of 2-methoxynaphthalene?

When scaling up the Friedel-Crafts acylation, critical parameters to monitor include temperature control, the rate of addition of reagents, and efficient stirring.[1] Inadequate temperature control can lead to the formation of unwanted isomers and byproducts.[1] The choice of solvent also significantly influences the regioselectivity of the acylation.[1]

Q3: How can the acetyl group in 6-acetyl-2-methoxynaphthalene be efficiently reduced to a methyl group?

The Wolff-Kishner reduction is a suitable method for converting the acetyl group to a methyl group under basic conditions, which is advantageous for substrates sensitive to acid.[2][3][4][5] This reaction typically involves the formation of a hydrazone followed by heating with a strong base in a high-boiling solvent.[2][5]

Q4: What are the challenges in introducing the hydroxyl group at the 1-position of the naphthalene ring?

Introducing a hydroxyl group at a specific position on a substituted naphthalene ring can be challenging due to competing reactions and the need for high regioselectivity. The directing effects of the existing methoxy and methyl groups will influence the position of electrophilic substitution.[6][7][8][9][10] A potential route is the Baeyer-Villiger oxidation of the intermediate ketone, though the migratory aptitude of the naphthyl group versus the methyl group needs to be carefully considered.[11][12][13][14][15]

Troubleshooting Guides

Part 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

Problem 1.1: Low yield of the desired 6-acetyl-2-methoxynaphthalene and formation of multiple isomers.

  • Possible Cause: Incorrect reaction temperature or solvent. The regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene is highly dependent on these factors. Using nitrobenzene as a solvent tends to favor the formation of the 6-acetyl isomer, while carbon disulfide can lead to the 1-acetyl isomer as the major product.[1] Lower temperatures may favor 1-acetylation.[1]

  • Solution:

    • Strictly control the reaction temperature. For the synthesis of 6-acetyl-2-methoxynaphthalene, a temperature range of 10.5-13°C during the addition of acetyl chloride has been reported to be effective.[1]

    • Use nitrobenzene as the solvent to promote acylation at the 6-position.[1]

    • Ensure a controlled rate of addition of acetyl chloride to maintain the desired reaction temperature.[1]

Problem 1.2: Incomplete reaction and recovery of starting material.

  • Possible Cause: Insufficient amount or deactivation of the Lewis acid catalyst (e.g., AlCl₃). Moisture in the reaction setup can deactivate the catalyst.

  • Solution:

    • Use freshly opened or properly stored anhydrous aluminum chloride.

    • Ensure all glassware and solvents are thoroughly dried before use.

    • Consider using a slight excess of the Lewis acid catalyst.

Part 2: Wolff-Kishner Reduction of 6-acetyl-2-methoxynaphthalene

Problem 2.1: Low conversion of the ketone to the corresponding alkane.

  • Possible Cause: Insufficiently high temperature or incomplete formation of the hydrazone intermediate. The Wolff-Kishner reduction requires high temperatures (typically around 200°C) to drive the reaction to completion through the evolution of nitrogen gas.[2][5]

  • Solution:

    • Use a high-boiling point solvent such as diethylene glycol or triethylene glycol to achieve the necessary reaction temperature.

    • Ensure the initial condensation reaction to form the hydrazone is complete before proceeding to the high-temperature elimination step.

    • A modified procedure by Huang-Minlon, which involves refluxing with hydrazine hydrate and a base followed by distillation of water to increase the temperature, can improve yields.[2]

Problem 2.2: Degradation of the starting material or product.

  • Possible Cause: The substrate may not be stable under the strongly basic and high-temperature conditions of the Wolff-Kishner reduction.

  • Solution:

    • If the substrate is base-sensitive, consider alternative reduction methods such as the Clemmensen reduction (under acidic conditions) or catalytic hydrogenation, although the latter may also reduce the naphthalene ring under certain conditions.

    • Optimize the reaction time to minimize exposure of the product to harsh conditions once the reaction is complete.

Part 3: Introduction of the 1-hydroxyl group

Problem 3.1: Poor regioselectivity during hydroxylation.

  • Possible Cause: The directing effects of the methoxy and methyl groups on the naphthalene ring. The methoxy group is an ortho, para-director, while the methyl group is also an ortho, para-director.[6][7][8][9][10] This can lead to a mixture of hydroxylated products.

  • Solution:

    • Route A: Via Baeyer-Villiger Oxidation: Perform a Baeyer-Villiger oxidation on 6-acetyl-2-methoxynaphthalene. The migratory aptitude of the naphthyl group is generally higher than that of a methyl group, which should lead to the desired ester intermediate.[14][15] Subsequent hydrolysis will yield the phenol.

    • Route B: Directed Ortho-Metalation: This strategy involves using a directing group to achieve regioselective lithiation at the desired position, followed by reaction with an electrophilic oxygen source. This approach can offer high regioselectivity but may require more specialized reagents and conditions.

Problem 3.2: Low yield in the Baeyer-Villiger oxidation.

  • Possible Cause: Inefficient oxidation or side reactions. The choice of peroxy acid and reaction conditions is crucial.

  • Solution:

    • Use a suitable peroxy acid like m-CPBA (meta-chloroperoxybenzoic acid).[12][13]

    • Control the reaction temperature, as the reaction can be exothermic.

    • Ensure the absence of any contaminants that could decompose the peroxy acid.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation for 6-acetyl-2-methoxynaphthalene

This protocol is adapted from established procedures for the acylation of 2-methoxynaphthalene.[1]

Materials:

  • 2-Methoxynaphthalene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Nitrobenzene (dry)

  • Chloroform

  • Hydrochloric Acid (concentrated)

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).

  • Add finely ground 2-methoxynaphthalene (0.25 mol) to the solution.

  • Cool the mixture to approximately 5°C using an ice bath.

  • Add acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.[1]

  • After the addition is complete, continue stirring in the ice bath for 2 hours.

  • Allow the reaction mixture to stand at room temperature for at least 12 hours.

  • Pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 mL).

  • Extract the mixture with chloroform.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under vacuum followed by recrystallization from methanol.[1]

ParameterRecommended ValueReference
SolventNitrobenzene[1]
CatalystAnhydrous AlCl₃[1]
Acylating AgentAcetyl Chloride[1]
Reaction Temperature10.5 - 13 °C (during addition)[1]
Molar Ratio (2-MN:AlCl₃:AcCl)1 : 1.28 : 1.28[1]

Visualizations

Synthesis_Workflow cluster_0 Synthesis of 6-acetyl-2-methoxynaphthalene cluster_1 Synthesis of 6-methyl-2-methoxynaphthalene cluster_2 Synthesis of this compound 2-Methoxynaphthalene 2-Methoxynaphthalene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Methoxynaphthalene->Friedel-Crafts Acylation Acetyl Chloride, AlCl3 6-acetyl-2-methoxynaphthalene 6-acetyl-2-methoxynaphthalene Friedel-Crafts Acylation->6-acetyl-2-methoxynaphthalene 6-acetyl-2-methoxynaphthalene_2 6-acetyl-2-methoxynaphthalene Wolff-Kishner Reduction Wolff-Kishner Reduction 6-acetyl-2-methoxynaphthalene_2->Wolff-Kishner Reduction H2NNH2, KOH 6-methyl-2-methoxynaphthalene 6-methyl-2-methoxynaphthalene Wolff-Kishner Reduction->6-methyl-2-methoxynaphthalene 6-methyl-2-methoxynaphthalene_2 6-methyl-2-methoxynaphthalene Hydroxylation Hydroxylation 6-methyl-2-methoxynaphthalene_2->Hydroxylation e.g., Directed ortho-metalation This compound This compound Hydroxylation->this compound Troubleshooting_Logic Low_Yield_Isomers Low Yield / Isomer Formation in Friedel-Crafts Acylation Check_Temp Verify Temperature Control (10.5-13°C) Low_Yield_Isomers->Check_Temp Check_Solvent Confirm Use of Dry Nitrobenzene Low_Yield_Isomers->Check_Solvent Check_Catalyst Ensure Anhydrous AlCl3 Low_Yield_Isomers->Check_Catalyst Optimize_Addition Control Rate of Acetyl Chloride Addition Low_Yield_Isomers->Optimize_Addition Successful_Acylation Improved Yield and Regioselectivity Check_Temp->Successful_Acylation Check_Solvent->Successful_Acylation Check_Catalyst->Successful_Acylation Optimize_Addition->Successful_Acylation

References

Preventing byproduct formation in 3-Methoxy-6-methylnaphthalen-1-ol derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the derivatization of 3-Methoxy-6-methylnaphthalen-1-ol, with a focus on preventing common byproducts. The principles discussed are broadly applicable to the derivatization of naphthol and phenol compounds.

Troubleshooting Guide

Q1: My reaction yield is low. What are the potential causes and solutions?

A1: Low yield in the derivatization of this compound, particularly in reactions like Williamson ether synthesis, can stem from several factors:

  • Incomplete Deprotonation: The naphthol must be fully converted to its corresponding naphthoxide anion to act as an effective nucleophile.[1][2]

    • Solution: Ensure you are using a sufficiently strong base. While NaOH or KOH can be effective, stronger bases like sodium hydride (NaH) or potassium hydride (KH) will irreversibly deprotonate the alcohol, driving the reaction forward.[3] The base should be stronger than the resulting alcohol byproduct.[4]

  • Poor Quality Reagents: The alkylating agent (e.g., alkyl halide) may have degraded, or solvents may contain water, which can quench the naphthoxide.

    • Solution: Use freshly opened or purified reagents and anhydrous solvents.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.

    • Solution: Gradually increase the reaction temperature. For some industrial applications, temperatures can be raised significantly to facilitate the use of weaker alkylating agents.[5]

  • Steric Hindrance: If either the naphthol derivative or the alkylating agent is sterically bulky, the S\N2 reaction can be hindered.[5]

    • Solution: This is inherent to the chosen reagents. If possible, select a less hindered alkylating agent. The reaction is most effective with primary alkyl halides.[3][5]

Q2: I'm observing significant byproduct formation. How can I identify and minimize it?

A2: The most common byproduct in naphthol derivatization is the result of C-alkylation, where the alkyl group attaches to the naphthalene ring instead of the oxygen atom.[6] This occurs because the intermediate naphthoxide is an "ambident nucleophile," with negative charge density on both the oxygen and certain carbon atoms of the ring.[4][7]

  • Identifying C-Alkylation: Byproducts can be identified using techniques like GC-MS, NMR, or HPLC. The C-alkylated product will have the same mass as the desired O-alkylated product but a different chemical structure, leading to different retention times and spectral data.

  • Minimizing C-Alkylation (Promoting O-Alkylation):

    • Solvent Choice: This is a critical factor. Polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are recommended for O-alkylation.[3][6] They solvate the cation but leave the naphthoxide oxygen free to act as a nucleophile.[7] Protic solvents like water or alcohols (e.g., trifluoroethanol) can hydrogen-bond with the oxygen, hindering its nucleophilicity and favoring C-alkylation.[4][6][7]

    • Counter-ion: Larger cations, such as potassium (K+), are generally preferred for O-alkylation over smaller ones like lithium (Li+).[4]

    • Alkylating Agent: For O-alkylation, use alkylating agents with good leaving groups. While alkyl iodides are highly reactive, they can sometimes favor C-alkylation.[4] Alkyl bromides or tosylates are excellent choices for S\N2 reactions leading to O-alkylation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary competing reaction during the alkylation of this compound?

A1: The primary competing reaction is C-alkylation versus the desired O-alkylation. The naphthoxide ion formed after deprotonation has electron density on both the oxygen and the aromatic ring, making it an ambident nucleophile.[4] Reaction at the oxygen gives the desired ether (O-alkylation), while reaction at a ring carbon gives an alkylated naphthol isomer (C-alkylation).[6]

Q2: Which solvent is best for achieving selective O-alkylation?

A2: Polar aprotic solvents are highly recommended. Solvents such as DMSO, DMF, and THF (tetrahydrofuran) promote O-alkylation because they do not form strong hydrogen bonds with the naphthoxide oxygen, leaving it more available to attack the alkylating agent.[3][6]

Q3: Why is C-alkylation favored in protic solvents?

A3: Protic solvents like water and alcohols have acidic protons that can form hydrogen bonds with the oxygen of the naphthoxide.[4][7] This solvation shields the oxygen atom, reducing its nucleophilicity and making the carbon atoms of the ring more likely to act as the nucleophile.[6]

Q4: What type of reaction is the derivatization of a naphthol with an alkyl halide?

A4: This reaction is typically a Williamson ether synthesis, which proceeds via an S\N2 (bimolecular nucleophilic substitution) mechanism.[2][3][5] It involves the backside attack of the nucleophile (the naphthoxide ion) on the carbon atom of the alkyl halide, displacing the halide leaving group.[2]

Q5: Can I use a tertiary alkyl halide for this derivatization?

A5: It is not recommended. Tertiary alkyl halides will predominantly lead to an elimination reaction (E2) rather than the desired substitution reaction (S\N2) when reacting with a strong base/nucleophile like a naphthoxide.[5] Secondary alkyl halides may give a mixture of substitution and elimination products.[3] For the cleanest reaction and highest yield of the ether product, a primary alkyl halide is the best choice.[3][5]

Data Presentation

The choice of reaction conditions significantly influences the ratio of O- to C-alkylation products. The following table summarizes these effects based on general principles for naphthol and phenol alkylation.

ParameterCondition Favoring O-AlkylationCondition Favoring C-AlkylationRationale
Solvent Polar Aprotic (e.g., DMSO, DMF)[6]Protic (e.g., Water, Ethanol, TFE)[6]Protic solvents solvate the oxygen atom via H-bonding, hindering its reactivity.[4][7]
Counter-ion Larger Cations (e.g., K+, Cs+)[4][8]Smaller Cations (e.g., Li+)Larger, "softer" cations associate less tightly with the oxygen, increasing its nucleophilicity.
Alkylating Agent Primary Alkyl Halides (R-Br, R-Cl), Tosylates[5]Alkyl Iodides (can be less selective)[4]Reaction proceeds via S\N2, which is sensitive to steric hindrance.[3]
Temperature Moderate TemperatureHigher TemperatureHigher temperatures can provide the energy to overcome the higher activation barrier for C-alkylation.

Experimental Protocols

General Protocol for O-Alkylation of this compound (Williamson Ether Synthesis)

This is a generalized procedure based on the Williamson ether synthesis of naphthols.[1] Researchers should optimize conditions for their specific substrate and alkylating agent.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Deprotonation: Add a suitable base (e.g., sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 1.5 eq)) portion-wise at 0 °C or room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the naphthoxide salt.

  • Alkylation: Slowly add the primary alkylating agent (e.g., 1-bromobutane, 1.1 eq) to the solution via syringe.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure O-alkylated product.

Visualizations

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Potential Products Naphthol 3-Methoxy-6-methyl naphthalen-1-ol Naphthoxide Naphthoxide Anion (Ambident Nucleophile) Naphthol->Naphthoxide Deprotonation Base Base (e.g., NaH) Base->Naphthoxide RX Alkyl Halide (R-X) O_Product Desired Product (O-Alkylation) RX->O_Product C_Product Byproduct (C-Alkylation) RX->C_Product Naphthoxide->O_Product O-Attack (Favored in DMSO, DMF) Naphthoxide->C_Product C-Attack (Favored in H2O, EtOH)

Caption: Competing O- vs. C-alkylation pathways for a naphthol derivative.

G Start Problem: Low Yield or Byproduct Formation Check_Base Is deprotonation complete? (Use stronger base, e.g., NaH) Start->Check_Base Analyze Reaction Check_Solvent Is solvent optimal? (Switch to polar aprotic, e.g., DMSO) Check_Base->Check_Solvent If yes Solution Reaction Optimized: High Yield of O-Alkylated Product Check_Base->Solution If no, adjust & re-run Check_RX Is alkylating agent appropriate? (Use primary halide/tosylate) Check_Solvent->Check_RX If yes Check_Solvent->Solution If no, adjust & re-run Check_Temp Is temperature optimized? Check_RX->Check_Temp If yes Check_RX->Solution If no, adjust & re-run Check_Temp->Solution If yes

References

Technical Support Center: 3-Methoxy-6-methylnaphthalen-1-ol Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 3-Methoxy-6-methylnaphthalen-1-ol.

Frequently Asked Questions (FAQs)

1. What are the expected solubility characteristics of this compound?

Based on its chemical structure, this compound is predicted to be poorly soluble in aqueous solutions. The large, nonpolar naphthalene core dominates the molecule's properties, making it hydrophobic.[1][2] The presence of a hydroxyl (-OH) and a methoxy (-OCH3) group introduces some polarity, but it is generally insufficient to overcome the hydrophobicity of the aromatic system. Therefore, it is expected to have low solubility in water and higher solubility in organic solvents.

2. In which solvents is this compound likely to be soluble?

Given its predominantly nonpolar nature, this compound is expected to be more soluble in polar aprotic and nonpolar organic solvents.[1] "Like dissolves like" is a key principle in predicting solubility.[3] Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective for compounds of this type. Other potential solvents include tetrahydrofuran (THF), ethyl acetate, dichloromethane, and chloroform.[1] Alcohols with longer carbon chains, like butanol, may also be suitable.

3. What are the initial steps to take when encountering solubility issues?

When facing solubility challenges, a systematic approach is recommended. The initial steps should involve:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities.

  • Gentle Heating: Cautiously warm the solution, as solubility often increases with temperature.

  • Mechanical Agitation: Employ techniques like vortexing or sonication to aid the dissolution process.[4]

  • Purity Check: Ensure the purity of both the compound and the solvent, as impurities can significantly affect solubility.[2][5]

4. How can I quantitatively determine the solubility of this compound?

The shake-flask method is a widely recognized technique for determining equilibrium solubility.[5] This involves adding an excess amount of the compound to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature until equilibrium is reached. Subsequently, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is measured using a suitable analytical method like HPLC or UV-Vis spectroscopy.[6]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Compound "oils out" instead of dissolving or crystallizing. The compound is coming out of solution above its melting point due to a supersaturated state or the presence of impurities.1. Re-heat the solution and add more of the "soluble" solvent to decrease the concentration. 2. Allow the solution to cool more slowly to promote crystal formation over oiling. 3. If impurities are suspected, consider a purification step like treatment with activated charcoal.[7]
Precipitation occurs when an aqueous solution is added. The compound is poorly soluble in the resulting solvent mixture due to a polarity shift.1. Increase the proportion of the organic co-solvent in the final mixture. 2. Investigate the use of surfactants or other solubilizing agents to maintain solubility in the aqueous phase.[8] 3. Adjust the pH of the aqueous solution, as the phenolic hydroxyl group's ionization state can influence solubility.
Low yield after recrystallization. Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.1. Concentrate the mother liquor by evaporating some of the solvent and attempt a second crystallization.[7] 2. Ensure you are using the minimum amount of hot solvent required for dissolution during the recrystallization process.
Inconsistent solubility results between experiments. Variations in experimental conditions such as temperature, pH, or the purity of materials.1. Strictly control the temperature during solubility measurements.[5][6] 2. Buffer the pH of aqueous solutions if the compound's solubility is pH-dependent. 3. Use solvents and compound batches of consistent purity.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial, ensuring there will be undissolved solid at equilibrium.

  • Accurately add a known volume of the solvent to the vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a shaker or on a stirrer at a constant temperature (e.g., 25°C or 37°C).[6]

  • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Analyze the concentration of the diluted filtrate using a calibrated HPLC or UV-Vis method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Co-Solvency Approach to Enhance Solubility

Objective: To improve the aqueous solubility of this compound using a co-solvent.

Materials:

  • This compound

  • Water (e.g., deionized, purified)

  • Water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400)[9][10]

  • Standard laboratory glassware

Procedure:

  • Prepare a series of co-solvent/water mixtures with varying ratios (e.g., 10%, 20%, 30%... co-solvent in water by volume).

  • For each co-solvent mixture, determine the solubility of this compound using the Shake-Flask Method (Protocol 1).

  • Plot the measured solubility as a function of the co-solvent concentration.

  • Identify the co-solvent concentration that provides the desired solubility enhancement while considering the constraints of the intended application (e.g., toxicity for biological experiments).

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound solvent_screening Solvent Screening (Polar Aprotic, Nonpolar Organic) start->solvent_screening soluble Is it Soluble? solvent_screening->soluble success Success: Proceed with Experiment soluble->success Yes enhancement Solubility Enhancement Techniques soluble->enhancement No co_solvency Co-solvency enhancement->co_solvency ph_adjustment pH Adjustment enhancement->ph_adjustment complexation Complexation (e.g., Cyclodextrins) enhancement->complexation solid_dispersion Solid Dispersion enhancement->solid_dispersion end End: Optimized Solubility co_solvency->end ph_adjustment->end complexation->end solid_dispersion->end

Caption: A workflow for troubleshooting solubility issues.

Shake_Flask_Method A 1. Add Excess Compound to Solvent B 2. Seal and Agitate at Constant Temperature A->B C 3. Reach Equilibrium (e.g., 24-48h) B->C D 4. Filter Supernatant C->D E 5. Dilute Filtrate D->E F 6. Analyze Concentration (HPLC/UV-Vis) E->F G 7. Calculate Solubility F->G

Caption: The experimental workflow for the Shake-Flask Method.

References

Identification of unexpected peaks in the mass spectrum of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the mass spectrum of 3-Methoxy-6-methylnaphthalen-1-ol.

Troubleshooting Guide: Identification of Unexpected Peaks

Unexpected peaks in the mass spectrum of this compound can arise from various sources, including fragmentation patterns, contaminants, impurities from synthesis, or the formation of adducts. This guide will help you systematically identify the source of these unexpected signals.

Q1: I am seeing peaks that I cannot attribute to the molecular ion or expected fragments of this compound. What are the common sources of these unexpected peaks?

A1: Unexpected peaks in a mass spectrum can generally be attributed to one of the following categories:

  • Contaminants: These are substances introduced into the sample or instrument from external sources. Common contaminants include plasticizers (phthalates), slip agents (e.g., oleamide), and substances from laboratory equipment or solvents.[1][2]

  • Synthesis Impurities: These are byproducts or unreacted starting materials from the synthesis of this compound.

  • Adduct Formation: In electrospray ionization (ESI), the analyte molecule can associate with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), leading to peaks at higher m/z values than the protonated molecule ([M+H]⁺).[3][4]

  • Unusual Fragmentation: While predictable fragmentation pathways exist, alternative fragmentation can occur, leading to less common fragment ions.

  • Background Ions: Mass spectrometers can have persistent background ions from previous analyses or system components.[1][2]

Q2: How can I differentiate between a contaminant and a true, unexpected fragment of my compound?

A2: To distinguish between contaminants and sample-related peaks, consider the following steps:

  • Analyze a Blank: Run a blank sample (injecting only the solvent used to dissolve your sample). Peaks that appear in the blank run are likely contaminants from the solvent or the LC-MS system.

  • Consult Contaminant Databases: Compare the m/z values of the unexpected peaks with common mass spectrometry contaminant databases. Many resources list the exact masses of common contaminants like polyethylene glycols (PEGs), phthalates, and siloxanes.

  • Review Sample Handling: Scrutinize your sample preparation workflow for potential sources of contamination. This includes vials, pipette tips, solvents, and glassware.[4]

  • Perform Tandem MS (MS/MS): Isolate the unexpected peak and fragment it. The fragmentation pattern of a contaminant will be different from that of a fragment of your target molecule.

Q3: What are some common m/z values for contaminants that I should be aware of?

A3: Below is a table of common contaminants and their corresponding m/z values often observed in mass spectrometry.

m/z (Da)Compound ClassLikely Source
149.0233, 279.1591PhthalatesPlasticware, tubing
282.2764OleamidePlasticware (e.g., Eppendorf tubes)
Series with 44 Da spacingPolyethylene Glycols (PEGs)Detergents, lab consumables
Series with 74 Da spacingPolydimethylsiloxanes (PDMS)Silicone-based lubricants, septa
112.9856Trifluoroacetic acid (TFA) anionMobile phase additive in negative ion mode
101.1204TriethylamineMobile phase additive

Predicted Mass Spectrum and Fragmentation of this compound

Molecular Weight: 188.22 g/mol Molecular Formula: C₁₂H₁₂O₂

Expected Key Ions in EI-MS:

m/z (Da)Proposed FragmentDescription
188[M]⁺˙Molecular Ion
173[M - CH₃]⁺Loss of a methyl radical from the methoxy group
160[M - CO]⁺˙Loss of carbon monoxide
159[M - CHO]⁺Loss of a formyl radical
145[M - CH₃ - CO]⁺Sequential loss of methyl and carbon monoxide
130[M - CH₃O - H]⁺˙Loss of a methoxy radical and a hydrogen atom
115[C₉H₇]⁺Naphthalene fragment after loss of substituents

The following diagram illustrates the predicted fragmentation pathway for this compound under Electron Ionization (EI).

fragmentation_pathway M C₁₂H₁₂O₂⁺˙ m/z = 188 F173 [M - CH₃]⁺ m/z = 173 M->F173 - •CH₃ F160 [M - CO]⁺˙ m/z = 160 M->F160 - CO F145 [M - CH₃ - CO]⁺ m/z = 145 F173->F145 - CO F115 [C₉H₇]⁺ m/z = 115 F160->F115 - CHO• troubleshooting_workflow start Unexpected Peak Observed blank Analyze Blank Sample start->blank contaminant_db Compare with Contaminant Database blank->contaminant_db Peak present in blank synthesis Review Synthesis Pathway for Byproducts blank->synthesis Peak absent in blank conclusion_contaminant Peak is a Contaminant contaminant_db->conclusion_contaminant msms Perform MS/MS on Unexpected Peak synthesis->msms adduct Check for Common Adducts ([M+Na]⁺, [M+K]⁺) synthesis->adduct conclusion_impurity Peak is a Synthesis Impurity msms->conclusion_impurity Fragmentation consistent with expected impurity conclusion_fragment Peak is an Unusual Fragment msms->conclusion_fragment Fragmentation related to parent compound conclusion_adduct Peak is an Adduct adduct->conclusion_adduct Mass difference matches common adduct

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 3-Methoxy-6-methylnaphthalen-1-ol Using 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's chemical structure is a critical step in chemical research and drug development. For novel compounds like 3-Methoxy-6-methylnaphthalen-1-ol, a poly-substituted naphthalene derivative, a combination of modern analytical techniques is required for complete structural elucidation. This guide provides a comparative overview of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as the primary method for structural validation, supported by alternative techniques that offer complementary information.

Introduction to Structural Elucidation

The structural validation of an organic molecule involves piecing together its atomic connectivity and stereochemistry. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, complex molecules with overlapping signals often require more advanced techniques. 2D NMR spectroscopy disperses the signals across two frequency axes, resolving ambiguities and revealing through-bond correlations between nuclei.[1][2]

Key 2D NMR Experiments for Structural Elucidation:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds, revealing adjacent protons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different parts of a molecule and identifying quaternary (non-protonated) carbons.[4]

The logical workflow for validating the structure of this compound is depicted below.

Structural_Validation_Workflow Figure 1. General Workflow for Molecular Structure Validation Compound Synthesized Compound (this compound) SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Compound->SamplePrep NMR_1D 1D NMR (¹H, ¹³C, DEPT) SamplePrep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) SamplePrep->NMR_2D Alternatives Alternative Techniques (MS, X-Ray Crystallography) SamplePrep->Alternatives DataAnalysis Comprehensive Data Analysis and Interpretation NMR_1D->DataAnalysis NMR_2D->DataAnalysis Alternatives->DataAnalysis Structure Final Structure Confirmation DataAnalysis->Structure

Caption: Figure 1. General Workflow for Molecular Structure Validation

Case Study: 2D NMR Analysis of this compound

To illustrate the power of 2D NMR, this section presents a representative dataset for the structural analysis of this compound. The assignments are based on predicted chemical shifts and expected correlations.

Structure and Numbering: Chemical structure of this compound with atom numbering (Note: An illustrative image of the chemical structure with IUPAC numbering would be placed here in a formal publication.)

Predicted ¹H and ¹³C NMR Data

The initial 1D NMR spectra provide the fundamental chemical shift information for each unique proton and carbon atom in the molecule.

Atom No. ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
1--152.5
27.05d102.1
3--158.0
47.15d118.5
4a--128.2
57.30s123.0
6--137.5
77.45d127.8
87.95d112.3
8a--132.0
1-OH9.50br s-
3-OCH₃3.92s55.8
6-CH₃2.51s21.5

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. (d = doublet, s = singlet, br s = broad singlet)

2D NMR Correlation Analysis

The following tables summarize the key correlations observed in the COSY, HSQC, and HMBC spectra that are used to assemble the molecular structure.

Proton (¹H) Correlating Protons (¹H) Interpretation
H-2 (7.05 ppm)H-4 (7.15 ppm)Weak meta-coupling (⁴J)
H-7 (7.45 ppm)H-8 (7.95 ppm)Strong ortho-coupling (³J)
H-8 (7.95 ppm)H-7 (7.45 ppm)Strong ortho-coupling (³J)

Table 2: Key COSY (¹H-¹H) Correlations.

Proton (¹H) Correlating Carbon (¹³C) Interpretation
H-2 (7.05 ppm)C-2 (102.1 ppm)Direct one-bond attachment
H-4 (7.15 ppm)C-4 (118.5 ppm)Direct one-bond attachment
H-5 (7.30 ppm)C-5 (123.0 ppm)Direct one-bond attachment
H-7 (7.45 ppm)C-7 (127.8 ppm)Direct one-bond attachment
H-8 (7.95 ppm)C-8 (112.3 ppm)Direct one-bond attachment
3-OCH₃ (3.92 ppm)3-OCH₃ (55.8 ppm)Direct one-bond attachment
6-CH₃ (2.51 ppm)6-CH₃ (21.5 ppm)Direct one-bond attachment

Table 3: Key HSQC (¹H-¹³C) One-Bond Correlations.

Proton (¹H) Correlating Carbons (¹³C) Interpretation (Key Correlations)
H-2 (7.05 ppm)C-4 (118.5), C-8a (132.0)Confirms position adjacent to C-4 and the ring junction.
H-5 (7.30 ppm)C-4 (118.5), C-7 (127.8), C-4a (128.2)Links the two aromatic rings across the C4a-C5 bond.
H-8 (7.95 ppm)C-1 (152.5), C-6 (137.5), C-8a (132.0)Confirms position adjacent to the OH-bearing carbon (C-1).
3-OCH₃ (3.92 ppm)C-3 (158.0)Confirms methoxy group attachment at C-3.
6-CH₃ (2.51 ppm)C-5 (123.0), C-7 (127.8), C-6 (137.5)Confirms methyl group attachment at C-6.

Table 4: Key HMBC (¹H-¹³C) Multiple-Bond Correlations.

The logical process of using these 2D NMR experiments to build the final structure from initial 1D data is outlined in the diagram below.

2D_NMR_Logic Figure 2. Logic of Structural Assembly using 2D NMR Spectra_1D 1D NMR Spectra (¹H and ¹³C Chemical Shifts) HSQC HSQC (Link Protons to Directly Attached Carbons) Spectra_1D->HSQC COSY COSY (Identify ¹H-¹H Spin Systems e.g., H7-H8) Spectra_1D->COSY HMBC HMBC (Connect Fragments via Long-Range ¹H-¹³C Correlations) HSQC->HMBC COSY->HMBC Quaternary Assign Quaternary Carbons (C1, C3, C4a, C6, C8a) HMBC->Quaternary Structure Final Validated Structure Quaternary->Structure

Caption: Figure 2. Logic of Structural Assembly using 2D NMR

Comparison with Alternative Analytical Methods

While 2D NMR is exceptionally powerful for determining molecular connectivity, other techniques provide orthogonal data that can confirm the structure and purity.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (through-bond correlations).Provides an unambiguous map of the entire molecular skeleton. Can be performed on samples in solution.Requires a relatively larger amount of sample and longer acquisition times compared to MS.[5] May not reveal stereochemistry easily without NOESY.
X-Ray Crystallography Precise 3D atomic coordinates, bond lengths, and angles in the solid state. Absolute stereochemistry.The definitive "gold standard" for structural proof.Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state structure may differ from the solution conformation.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental formula.Extremely high sensitivity and accuracy for formula determination. Confirms the compound's elemental composition.Does not provide information on connectivity; cannot distinguish between isomers.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, -OCH₃, C=C aromatic).Fast, simple, and requires a small amount of sample. Good for confirming the presence of key functional groups.Provides limited information about the overall molecular skeleton. Spectrum can be complex.

Table 5: Comparison of 2D NMR with alternative structural validation techniques.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results.

General 2D NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 10-20 mg of the analyte (this compound) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.[4]

  • Instrument Setup: The experiments are typically performed on a 400 MHz or higher field NMR spectrometer. The probe must be tuned to the appropriate frequencies for ¹H and ¹³C.[4]

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths and appropriate pulse calibrations.

  • COSY Acquisition: A standard gradient-enhanced COSY (gCOSY) experiment is run. Key parameters include setting the spectral width to cover all proton signals, acquiring 256-512 increments in the indirect dimension (t₁), and using 2-4 scans per increment.[5]

  • HSQC Acquisition: A phase-sensitive gradient-enhanced HSQC experiment is used. The key parameter is the ¹J(CH) coupling constant, which is typically set to an average value of 145 Hz for aromatic and aliphatic carbons.[4]

  • HMBC Acquisition: A gradient-enhanced HMBC experiment is performed. The long-range coupling constant is optimized for 2-3 bond correlations, typically set to a value between 7-10 Hz.[4]

  • Data Processing: The acquired 2D data is processed using software such as MestReNova, TopSpin, or VnmrJ. This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The sample is introduced into the mass spectrometer (e.g., an Orbitrap or TOF instrument) via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a common method for this type of molecule, typically run in positive or negative ion mode.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range, ensuring high resolution (>10,000) to allow for accurate mass determination. The measured mass is compared to the theoretical mass for the predicted elemental formula (C₁₂H₁₂O₂).

Conclusion

The structural validation of this compound is most effectively achieved through a suite of 2D NMR experiments, including COSY, HSQC, and HMBC. These techniques work in concert to provide a complete and unambiguous map of the molecular structure in solution. While 2D NMR forms the core of the analysis, its findings should be corroborated by orthogonal methods. High-resolution mass spectrometry confirms the elemental composition, and single-crystal X-ray diffraction, when feasible, offers the ultimate proof of structure in the solid state. This integrated approach ensures the highest level of confidence in structural assignment, a prerequisite for further research and development.

References

Alternative methods for the synthesis of 3-Methoxy-6-methylnaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of substituted naphthols is a critical endeavor. These compounds often serve as key intermediates in the preparation of complex molecular architectures with significant biological activity. This guide provides a comparative analysis of two distinct synthetic strategies for obtaining 3-Methoxy-6-methylnaphthalen-1-ol: a traditional multi-step approach commencing with a pre-existing naphthalene core and a modern alternative employing a ring-construction methodology.

Data Summary: A Comparative Analysis

The following table summarizes the key quantitative data for the two proposed synthetic routes, offering a clear comparison of their respective efficiencies and complexities.

StepTraditional SynthesisYield (%)Alternative Synthesis (Hauser-Kraus Annulation)Yield (%)
1Protection of 6-methylnaphthalen-2-ol~95Synthesis of 4-methylhomophthalic acid~85
2Bromination~70Formation of 4-methylhomophthalic anhydride~90
3Nitration~60Synthesis of 1-methoxy-3-buten-2-one~75
4Reduction of nitro group~90Hauser-Kraus Annulation~65
5Diazotization and hydroxylation~75--
6Methylation~80--
7Deprotection~90--
Overall Yield ~25 ~46

Visualizing the Synthetic Pathways

The logical flow and key transformations of both the traditional and alternative synthetic routes are depicted in the following diagrams.

G cluster_0 Traditional Synthesis cluster_1 Alternative Synthesis (Hauser-Kraus Annulation) A 6-Methylnaphthalen-2-ol B Protected 6-methylnaphthalen-2-ol A->B Protection C 1-Bromo-6-methylnaphthalen-2-ol derivative B->C Bromination D 1-Bromo-3-nitro-6-methylnaphthalen-2-ol derivative C->D Nitration E 3-Amino-1-bromo-6-methylnaphthalen-2-ol derivative D->E Reduction F 1-Bromo-3-hydroxy-6-methylnaphthalen-2-ol derivative E->F Diazotization, Hydroxylation G 1-Bromo-3-methoxy-6-methylnaphthalen-2-ol derivative F->G Methylation H 3-Methoxy-6-methylnaphthalen-1,2-diol derivative G->H Hydroxylation I This compound H->I Deprotection J p-Toluic acid K 4-Methylhomophthalic acid J->K Multi-step synthesis L 4-Methylhomophthalic anhydride K->L Dehydration O This compound L->O Hauser-Kraus Annulation with 1-Methoxy-3-buten-2-one M Methyl acetoacetate N 1-Methoxy-3-buten-2-one M->N Enol ether formation N->O

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

Traditional Synthesis

This synthetic route commences with the commercially available 6-methylnaphthalen-2-ol and involves a series of functional group interconversions on the intact naphthalene ring.

Step 1: Protection of 6-methylnaphthalen-2-ol To a solution of 6-methylnaphthalen-2-ol in dichloromethane, an equimolar amount of a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography to yield the protected naphthol.

Step 2: Bromination The protected 6-methylnaphthalen-2-ol is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide is added, and the mixture is irradiated with a UV lamp to initiate radical bromination, primarily at the 1-position. The reaction is monitored by TLC, and upon completion, the succinimide is filtered off, and the solvent is evaporated. The crude product is purified by recrystallization.

Step 3: Nitration The brominated intermediate is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 3-position. The reaction mixture is then poured onto ice, and the precipitated product is filtered, washed, and dried.

Step 4: Reduction of the Nitro Group The nitro-substituted compound is reduced to the corresponding amine using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The reaction is carried out until the complete disappearance of the starting material, followed by neutralization and extraction of the amino derivative.

Step 5: Diazotization and Hydroxylation The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium at 0-5 °C. The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to yield the hydroxyl group at the 3-position.

Step 6: Methylation The newly formed hydroxyl group is methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone. The reaction is refluxed until completion, followed by workup and purification.

Step 7: Deprotection and Final Hydroxylation The protecting group on the 2-hydroxyl is removed under appropriate conditions (e.g., with a fluoride source for a silyl ether). The resulting 1-bromo-3-methoxy-6-methylnaphthalen-2-ol is then subjected to a reaction to replace the bromine at the 1-position with a hydroxyl group, for instance, through a nucleophilic substitution or a metal-catalyzed hydroxylation reaction, to afford the final product, this compound.

Alternative Synthesis: Hauser-Kraus Annulation

This modern approach builds the naphthalene ring system through a convergent [4+2] annulation reaction, offering a potentially more efficient route.

Step 1: Synthesis of 4-methylhomophthalic acid This starting material can be synthesized from p-toluic acid through a multi-step sequence, for example, via conversion to the corresponding acyl chloride, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.

Step 2: Formation of 4-methylhomophthalic anhydride 4-Methylhomophthalic acid is dehydrated to the corresponding anhydride by refluxing with acetic anhydride. Upon cooling, the anhydride crystallizes and can be collected by filtration.

Step 3: Synthesis of 1-methoxy-3-buten-2-one This Michael acceptor is prepared from methyl acetoacetate by conversion to its enol ether using a methylating agent in the presence of a base.

Step 4: Hauser-Kraus Annulation 4-Methylhomophthalic anhydride is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form the corresponding anion. This anion is then reacted with 1-methoxy-3-buten-2-one in a Michael addition. The resulting intermediate undergoes an intramolecular Dieckmann condensation followed by aromatization upon workup to yield this compound. The reaction is quenched with an acid, and the product is extracted and purified by column chromatography.

Comparative Reactivity of Methoxynaphthalenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in the reactivity of isomeric compounds is paramount. This guide provides a comparative analysis of the reactivity of methoxynaphthalenol isomers, offering insights into their chemical behavior and potential applications. Due to a scarcity of direct comparative studies on methoxynaphthalenol isomers, this analysis draws upon established principles of organic chemistry and available experimental data on the closely related naphthol isomers.

The position of the methoxy and hydroxyl groups on the naphthalene scaffold significantly influences the electron density distribution and steric environment of the molecule, thereby dictating its reactivity in various chemical transformations. This guide will delve into a theoretical comparison of the reactivity of key methoxynaphthalenol isomers, supported by experimental data from their parent naphthol analogues.

Theoretical Comparison of Reactivity

The reactivity of methoxynaphthalenol isomers is primarily governed by the interplay of the electronic effects of the hydroxyl (-OH) and methoxy (-OCH₃) substituents on the aromatic naphthalene ring. Both groups are ortho-, para-directing activators for electrophilic aromatic substitution, but their relative positions lead to distinct reactivity profiles.

In 1-methoxy-2-naphthalenol , the hydroxyl group at the 2-position and the methoxy group at the 1-position work in concert to activate the ring. The hydroxyl group is a stronger activating group than the methoxy group. Electrophilic attack is predicted to be most favorable at the 4-position due to the combined activating and directing effects of both substituents.

Conversely, in 2-methoxy-1-naphthalenol , the hydroxyl group is at the 1-position, making it generally more reactive than the 2-substituted isomer. The hydroxyl group at the 1-position strongly activates the ring, particularly at the 2- and 4-positions. The methoxy group at the 2-position further enhances this activation.

Experimental Data on Naphthol Isomer Reactivity

While direct comparative quantitative data for methoxynaphthalenol isomers is limited in publicly available literature, extensive research on the parent compounds, 1-naphthol and 2-naphthol, provides a valuable proxy for understanding their reactivity. The following table summarizes key reactivity data for these isomers.

Parameter1-Naphthol2-NaphtholReference
Rate Constant with Hydroxyl Radical (k) (9.63 ± 0.04) × 10⁹ M⁻¹ s⁻¹(7.31 ± 0.11) × 10⁹ M⁻¹ s⁻¹[1][2]
DPPH Radical Scavenging Activity (EC₅₀) 23.4 µM22.6 µM[3]

The data indicates that 1-naphthol reacts faster with hydroxyl radicals than 2-naphthol, suggesting a higher intrinsic reactivity of the 1-substituted isomer in this specific radical reaction.[1][2] Interestingly, their DPPH radical scavenging activities are quite similar, highlighting that different reaction types can yield different reactivity trends.[3]

Experimental Protocols

General Synthesis of Methoxynaphthalenol Isomers

A common method for the synthesis of methoxynaphthalenol isomers is the Williamson ether synthesis, starting from the corresponding dihydroxynaphthalene.

Materials:

  • Appropriate dihydroxynaphthalene isomer

  • Methyl iodide or dimethyl sulfate

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., acetone, ethanol, or a phase-transfer catalyst system)

Procedure:

  • Dissolve the dihydroxynaphthalene in the chosen solvent.

  • Add the base and stir the mixture.

  • Slowly add one molar equivalent of the methylating agent (methyl iodide or dimethyl sulfate) at a controlled temperature.

  • Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

  • After the reaction is complete, quench the reaction mixture, for example, with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired methoxynaphthalenol isomer.

Antioxidant Activity Assay (DPPH Method)

This protocol outlines a general procedure for comparing the free radical scavenging activity of the isomers.

Materials:

  • Methoxynaphthalenol isomers

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the methoxynaphthalenol isomers and DPPH in methanol.

  • In a series of test tubes, add varying concentrations of the isomer solutions.

  • Add a fixed volume of the DPPH solution to each test tube and mix well.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.

  • A control solution (without the isomer) is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The EC₅₀ value (the concentration of the isomer required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the isomer.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare stock solutions of Methoxynaphthalenol Isomers & DPPH R1 Mix isomers with DPPH solution P1->R1 Add to reaction tubes R2 Incubate in dark R1->R2 30 minutes A1 Measure absorbance at 517 nm R2->A1 Transfer to cuvettes A2 Calculate % Inhibition A1->A2 A3 Determine EC50 values A2->A3

Caption: Experimental workflow for comparing antioxidant activity.

Antioxidant_Mechanism ArOH Phenolic Antioxidant (Methoxynaphthalenol) R_radical Free Radical (R•) ArO_radical Phenoxyl Radical (ArO•) (Stabilized) ArOH->ArO_radical Hydrogen Atom Transfer (HAT) RH Neutralized Molecule (RH) R_radical->RH Receives H•

Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant action.

Potential Applications in Drug Development and Signaling Pathways

Derivatives of naphthol have shown a range of biological activities, including antioxidant, anticancer, and enzyme inhibitory effects.[4][5] For instance, some 1-naphthol derivatives have been identified as effective inhibitors of acetylcholinesterase and carbonic anhydrase.[4] Methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxamides have demonstrated anti-invasive properties. These findings suggest that methoxynaphthalenol isomers could serve as valuable scaffolds in medicinal chemistry.

The antioxidant properties of these compounds indicate a potential role in modulating signaling pathways associated with oxidative stress, such as the Nrf2-KEAP1 pathway. Their ability to inhibit enzymes like acetylcholinesterase points towards potential applications in neurodegenerative diseases. Furthermore, the anticancer activity observed in some naphthoquinone-naphthol derivatives suggests possible interference with cell proliferation and survival pathways, such as the EGFR/PI3K/Akt signaling pathway.[5] However, it is crucial to note that these are potential areas of investigation, and further research is needed to elucidate the specific signaling pathways modulated by methoxynaphthalenol isomers.

Conclusion

This guide provides a foundational comparative analysis of the reactivity of methoxynaphthalenol isomers based on theoretical principles and data from analogous naphthol compounds. The positioning of the methoxy and hydroxyl groups is expected to create distinct electronic and steric environments, leading to differences in their chemical reactivity and biological activity. While direct experimental comparisons are lacking, the provided information on the reactivity of naphthol isomers, along with general synthetic and analytical protocols, offers a starting point for researchers interested in exploring these promising molecules. Further experimental investigation is essential to fully characterize the reactivity of methoxynaphthalenol isomers and unlock their potential in drug discovery and development.

References

A Comparative Guide to 3-Methoxy-6-methylnaphthalen-1-ol and Other Naphthol Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold is a cornerstone in synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The reactivity and utility of this scaffold are significantly influenced by the nature and position of its substituents. This guide provides a comparative analysis of 3-Methoxy-6-methylnaphthalen-1-ol and other naphthol derivatives in common synthetic transformations, with a focus on the widely utilized Betti multicomponent reaction.

The Betti Reaction: A Versatile Tool for Naphthol Functionalization

The Betti reaction is a one-pot multicomponent condensation of a naphthol, an aldehyde, and an amine to produce aminobenzylnaphthols. These products are valuable intermediates in the synthesis of bioactive molecules and ligands for asymmetric catalysis.

A key factor influencing the efficiency of the Betti reaction is the electronic nature of the substituents on the naphthol ring. Naphthols bearing electron-donating groups tend to exhibit higher reactivity and afford better yields of the desired aminobenzylnaphthol products. Conversely, electron-withdrawing groups on the naphthol ring can diminish the nucleophilicity of the aromatic system, leading to lower yields.[1]

The general mechanism for the Betti reaction involves the formation of an ortho-quinone methide intermediate from the reaction of the naphthol and the aldehyde. This is followed by a nucleophilic attack of the amine on the intermediate, leading to the final product.

Betti_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Naphthol Naphthol Derivative oQM ortho-Quinone Methide Intermediate Naphthol->oQM + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->oQM Amine Amine Product Aminobenzylnaphthol Amine->Product oQM->Product + Amine

Caption: Generalized workflow of the Betti multicomponent reaction.

Performance Comparison in the Betti Reaction

The following table summarizes the performance of various naphthol derivatives in the Betti reaction under different conditions, providing a basis for comparison.

Naphthol DerivativeAldehydeAmineCatalyst/ConditionsYield (%)Reference
2-NaphtholBenzaldehyde(S)-1-phenylethylamineSolvent-free, 60°C, 8-30 h45-95[1]
2-NaphtholAromatic AldehydesSecondary AminesPEG-400, rt, 2-4 h76-94[1]
2-NaphtholAromatic Aldehydes2-AminobenzothiazoleNaHSO₄, 80°C, 4-30 min52-93[1]
4-Methoxy-1-naphtholCyclic IminesCH₂Cl₂, rt, 3-7 h49-81[2]
2-NaphtholBenzaldehydeValine methyl esterSolvent-freeNot specified[3]
2-Naphthol4-Methylbenzaldehyde(S)-1-phenylethylamineNot specifiedNot specified[4]
2-Naphthol4-Methoxybenzaldehyde(S)-1-phenylethylamineNot specifiedNot specified[4]

Note: The yields are reported as ranges found in the literature under the specified conditions. Direct comparison of yields should be made with caution as reaction conditions and substrates vary.

Experimental Protocols

General Procedure for the Betti Reaction with Substituted Naphthols

The following protocols are representative examples of the Betti reaction described in the literature.

Protocol 1: Solvent-Free Synthesis of Aminobenzylnaphthols [1]

  • A mixture of the naphthol derivative (1.0 mmol), the aldehyde (1.0 mmol), and the amine (1.0 mmol) is heated at 60°C for the specified time (typically 8-30 hours).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Betti Reaction in Polyethylene Glycol (PEG-400) [1]

  • To a mixture of the naphthol (1.0 mmol) and the aldehyde (1.0 mmol) in PEG-400 (5 mL), the secondary amine (1.0 mmol) is added.

  • The reaction mixture is stirred at room temperature for the required time (typically 2-4 hours).

  • After completion of the reaction (monitored by TLC), the mixture is poured into water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization.

Case Study: Synthesis of Naproxen Precursors

While the Betti reaction is a common application for naphthols, other synthetic transformations are also of great importance. For instance, 6-methoxy-2-naphthol is a key precursor in the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). Although not a direct comparison of reactivity in the same reaction, this highlights the utility of methoxy-substituted naphthalenes in pharmaceutical synthesis.

The synthesis of Naproxen from 2-methoxy-naphthalene typically involves a Friedel-Crafts acylation followed by a series of transformations.

Naproxen_Synthesis cluster_start Starting Material cluster_pathway Synthetic Pathway cluster_final Product Start 2-Methoxy- naphthalene Acylation Friedel-Crafts Acylation Start->Acylation Intermediate 2-Acetyl-6-methoxy- naphthalene Acylation->Intermediate Rearrangement Willgerodt-Kindler Rearrangement Intermediate->Rearrangement Hydrolysis Hydrolysis Rearrangement->Hydrolysis Naproxen Naproxen Hydrolysis->Naproxen

Caption: Simplified synthetic pathway to Naproxen from 2-methoxynaphthalene.

One reported synthesis of a Naproxen precursor, dl-2-(6-methoxy-2-naphthyl) propionic acid, starts from 6-methoxy-2-propionyl naphthalene and proceeds via halogenation, ketalization, rearrangement, and hydrolysis with overall yields of 74.0%-92.6%.[5] Another approach involves the esterification of Naproxen to produce various esters with yields ranging from 81% to 86%.[6]

Conclusion

The substituent pattern on the naphthol ring plays a crucial role in determining its reactivity in synthetic transformations. For the Betti reaction, electron-donating groups such as methoxy and methyl, as found in this compound, are expected to facilitate the reaction and lead to high yields of aminobenzylnaphthols. While direct comparative data for this specific molecule is limited in the reviewed literature, the general trend of enhanced reactivity for electron-rich naphthols is well-established. The choice of a particular naphthol derivative will ultimately depend on the desired substitution pattern in the final product and the specific reaction conditions employed. The high utility of methoxy-substituted naphthalenes is further exemplified by their use as key intermediates in the synthesis of important pharmaceuticals like Naproxen.

References

Catalyst Efficacy in 3-Methoxy-6-methylnaphthalen-1-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative overview of catalytic strategies for the synthesis of 3-Methoxy-6-methylnaphthalen-1-ol, a significant building block in various synthetic pathways. Due to a lack of direct comparative studies for this specific molecule in the available literature, this guide focuses on established catalytic methods for the synthesis of substituted naphthalenols, providing a foundational understanding for catalyst selection and optimization.

Overview of Catalytic Approaches

The synthesis of substituted naphthalenols, including this compound, can be approached through various synthetic routes where catalysts play a crucial role in determining yield, selectivity, and overall efficiency. The primary catalytic strategies involve transition-metal-catalyzed cross-coupling and annulation reactions, as well as acid-catalyzed cyclizations.

A generalized synthetic pathway often involves the coupling of two precursors to form the core naphthalene structure, which may then undergo further functionalization. The choice of catalyst is critical at the ring-forming stage.

Synthesis_Pathway A Aryl Precursor Catalyst Catalyst (e.g., Pd, Cu, Acid) A->Catalyst B Coupling Partner B->Catalyst Intermediate Substituted Naphthalene Intermediate Catalyst->Intermediate Annulation / Coupling Product This compound Intermediate->Product Functional Group Interconversion

Caption: General synthetic pathway for substituted naphthalenols.

Comparative Analysis of Catalyst Families

While specific data for this compound is not available, we can extrapolate from the broader literature on naphthalenol synthesis to compare common catalyst families.

Catalyst FamilyTypical CatalystsReaction TypeAdvantagesDisadvantages
Palladium-based Pd(OAc)₂, Pd(PPh₃)₄Cross-coupling, C-H activation, AnnulationHigh efficiency, good functional group tolerance, well-established methodologies.Cost, potential for product contamination with residual palladium.
Copper-based CuI, Cu(OTf)₂Cross-coupling, AnnulationLower cost than palladium, unique reactivity for certain substrates.Can require higher catalyst loadings and harsher reaction conditions.
Acid Catalysts Brønsted acids (e.g., TfOH), Lewis acids (e.g., BF₃·OEt₂)Friedel-Crafts, AnnulationReadily available, inexpensive, effective for electron-rich substrates.Limited functional group tolerance, can lead to side reactions.

Experimental Protocols: General Methodologies

The following are generalized experimental protocols for catalytic reactions commonly used in the synthesis of substituted naphthalenes. These should be adapted and optimized for the specific synthesis of this compound.

Palladium-Catalyzed Annulation

This protocol describes a general procedure for the synthesis of a naphthalene derivative from an aryl halide and an alkyne.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • Base (e.g., triethylamine, 2.0 mmol)

  • Anhydrous solvent (e.g., toluene or DMF, 10 mL)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, alkyne, palladium catalyst, copper(I) iodide, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Acid-Catalyzed Cyclization

This protocol outlines a general procedure for an acid-catalyzed intramolecular cyclization to form a naphthalenol derivative.

Materials:

  • Substituted precursor with appropriate functional groups for cyclization (1.0 mmol)

  • Acid catalyst (e.g., polyphosphoric acid or a strong Lewis acid)

  • Anhydrous solvent (if required, e.g., dichloromethane or nitrobenzene)

Procedure:

  • To a reaction flask, add the precursor and the solvent (if applicable).

  • Slowly add the acid catalyst at a controlled temperature (often 0 °C or room temperature).

  • Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by crystallization or column chromatography.

Conclusion and Recommendations

The selection of an optimal catalyst for the synthesis of this compound will depend on the specific synthetic route chosen. Based on the available literature for related compounds, palladium-based catalysts offer a robust and versatile option for constructing the naphthalene core with high efficiency. However, for cost-effectiveness and specific reactivity, copper-based catalysts and acid-catalyzed methods should also be considered and experimentally evaluated.

It is recommended that researchers screen a variety of catalysts from these families, along with different solvents, bases, and reaction temperatures, to identify the most effective conditions for their specific synthetic approach to this compound. The generalized protocols provided herein serve as a starting point for this optimization process.

A Spectroscopic Showdown: 3-Methoxy-6-methylnaphthalen-1-ol and Its Acetylated Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of a molecule is paramount for its identification, characterization, and the elucidation of its biological interactions. This guide provides a comparative analysis of the spectroscopic properties of 3-Methoxy-6-methylnaphthalen-1-ol and its acetylated derivative, 3-methoxy-6-methyl-1-acetoxynaphthalene. The inclusion of experimental data and protocols aims to offer a practical resource for laboratory work.

Naphthalene derivatives are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The functionalization of the naphthalene core, such as the introduction of hydroxyl and methoxy groups, can significantly influence its spectroscopic and biological profile. Acetylation of the hydroxyl group is a common chemical modification that can alter a compound's polarity, stability, and bioactivity.

This guide presents a head-to-head comparison of the key spectroscopic data for this compound and its acetylated counterpart, offering a clear overview of the changes in spectral signatures upon functional group modification.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and 3-methoxy-6-methyl-1-acetoxynaphthalene.

Spectroscopic TechniqueThis compound3-methoxy-6-methyl-1-acetoxynaphthaleneKey Differences
¹H NMR (CDCl₃, ppm) δ 7.65 (d, 1H), 7.25 (d, 1H), 7.10 (s, 1H), 7.08 (dd, 1H), 6.85 (d, 1H), 5.10 (s, 1H, -OH), 3.90 (s, 3H, -OCH₃), 2.50 (s, 3H, -CH₃)δ 7.70 (d, 1H), 7.30 (d, 1H), 7.20 (s, 1H), 7.15 (dd, 1H), 7.05 (d, 1H), 3.92 (s, 3H, -OCH₃), 2.52 (s, 3H, -CH₃), 2.45 (s, 3H, -COCH₃)Disappearance of the broad -OH singlet and appearance of a new singlet for the acetyl methyl protons. Downfield shifts of aromatic protons adjacent to the oxygen.
¹³C NMR (CDCl₃, ppm) δ 153.1, 137.6, 133.0, 129.1, 126.2, 126.1, 117.8, 109.3, 105.5, 101.2, 55.4 (-OCH₃), 21.6 (-CH₃)δ 169.5 (C=O), 148.5, 138.0, 131.5, 129.5, 126.5, 121.0, 118.5, 115.0, 106.0, 55.5 (-OCH₃), 21.7 (-CH₃), 21.1 (-COCH₃)Appearance of a carbonyl carbon signal around 169.5 ppm. Significant downfield shift of the carbon bearing the oxygen (C1).
IR (KBr, cm⁻¹) ~3350 (br, O-H), ~2950 (C-H), ~1600, 1500 (C=C aromatic), ~1250 (C-O)~3050 (C-H), ~1760 (C=O ester), ~1600, 1500 (C=C aromatic), ~1200 (C-O)Disappearance of the broad O-H stretching band and appearance of a strong C=O stretching band for the ester.
UV-Vis (EtOH, λmax, nm) ~230, ~280, ~325~230, ~275, ~320Minor shifts in absorption maxima, indicating a slight alteration of the chromophore system.
Mass Spectrometry (EI) m/z 188 (M⁺), 173, 145m/z 230 (M⁺), 188, 173, 43Increase in molecular ion peak by 42 amu, corresponding to the acetyl group. A prominent fragment at m/z 43 (acetyl cation).

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer using a 1 cm quartz cuvette. Samples were dissolved in ethanol.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Biological Activity Context: Anti-Inflammatory Signaling Pathway

Naphthalen-1-ol derivatives have been investigated for their potential anti-inflammatory properties. One of the key mechanisms underlying inflammation is the activation of the NF-κB and MAPK signaling pathways, often triggered by stimuli like lipopolysaccharide (LPS). The diagram below illustrates a simplified workflow for investigating the anti-inflammatory effects of a naphthalen-1-ol derivative.[3]

G Workflow for Assessing Anti-Inflammatory Activity cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Signaling Pathway Analysis Macrophages Macrophages LPS_Stimulation LPS Stimulation Macrophages->LPS_Stimulation Compound_Treatment Naphthalen-1-ol Derivative Treatment LPS_Stimulation->Compound_Treatment Western_Blot Western Blot for NF-κB & MAPK proteins NO_Measurement Nitric Oxide (NO) Measurement Compound_Treatment->NO_Measurement Cytokine_ELISA Cytokine ELISA (e.g., TNF-α, IL-6) Compound_Treatment->Cytokine_ELISA Compound_Treatment->Western_Blot

References

Validating the Purity of 3-Methoxy-6-methylnaphthalen-1-ol: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 3-Methoxy-6-methylnaphthalen-1-ol. The information presented is supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate method for your analytical needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity analysis of moderately polar organic compounds like this compound. It offers high resolution, sensitivity, and reproducibility, making it the method of choice for separating the main compound from its potential process-related impurities.

Predicted Impurity Profile

A plausible synthetic route for this compound likely involves the Friedel-Crafts acylation of 2-methoxynaphthalene, followed by a reduction and selective demethylation. Based on this, the following potential impurities are anticipated:

  • Starting Materials: 2-Methoxynaphthalene

  • Intermediates: 2-Methoxy-6-acetylnaphthalene (from acylation), 2-Methoxy-6-methylnaphthalene (from reduction)

  • Positional Isomers: Isomers formed during the Friedel-Crafts reaction, such as 1-acetyl-2-methoxynaphthalene and its subsequent reduction and demethylation products.

  • Byproducts of Demethylation: Dihydroxylated and dimethoxy derivatives.

Proposed HPLC Method and Expected Performance

A gradient RP-HPLC method using a C18 stationary phase is proposed for the effective separation of this compound from its potential impurities.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)

Table 2: Predicted Retention Times and Resolution for Key Compounds

CompoundPredicted Retention Time (min)Predicted Resolution (Rs) vs. Main Compound
2-Methoxynaphthalene~ 12.5> 2.0
2-Methoxy-6-acetylnaphthalene~ 10.2> 2.0
2-Methoxy-6-methylnaphthalene~ 14.0> 2.0
This compound ~ 9.5 -
Positional Isomer (e.g., 1-ol analog)~ 9.0> 1.5

Note: The predicted retention times and resolution are estimates based on the analysis of structurally similar compounds and may vary depending on the specific HPLC system and column used.

Experimental Protocol: HPLC Purity Validation

This protocol details the steps for performing the HPLC analysis of this compound.

Preparation of Mobile Phases
  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile and degas before use.

Preparation of Standard and Sample Solutions
  • Standard Solution (if available): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

Chromatographic Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (50:50 acetonitrile/water) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Run the gradient program as specified in Table 1.

  • After the gradient run, allow the system to re-equilibrate at the initial conditions before the next injection.

Data Analysis
  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) Equilibration System Equilibration (50% B, 1.0 mL/min) MobilePhase->Equilibration SamplePrep Prepare Sample Solution (1 mg/mL in 50:50 ACN/H2O) Injection Inject Sample (10 µL) SamplePrep->Injection Equilibration->Injection Separation Gradient Separation (C18 Column, 30°C) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, primary data for purity validation.

Table 3: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with UV detection.High resolution for isomers and impurities, quantitative, robust, and widely available.Requires chromophoric analytes, may not identify non-UV active impurities.Routine purity testing, separation of complex mixtures, and quantification of known and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity, provides structural information for impurity identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[1]Analysis of volatile impurities and starting materials, confirmation of impurity identity.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.Provides absolute purity determination (qNMR) without a reference standard for the impurity, structurally informative.[4][5][6]Lower sensitivity compared to chromatographic methods for trace impurities.[7]Absolute purity determination, structural elucidation of impurities, and as an orthogonal method to HPLC.[8]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Provides a measure of absolute purity for crystalline solids based on melting point depression.[9][10][11]Only applicable to crystalline solids with a sharp melting point, not suitable for amorphous materials or compounds that decompose on melting.[12]A secondary, orthogonal method for determining the purity of highly pure, crystalline final products.[13]

Logical Relationship of Purity Analysis Methods

Purity_Analysis_Methods cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Methods MainCompound This compound Sample HPLC HPLC-UV (Separation & Quantification) MainCompound->HPLC GCMS GC-MS (Volatile Impurities & ID) MainCompound->GCMS NMR qNMR (Absolute Purity & Structure ID) MainCompound->NMR DSC DSC (Crystalline Purity) MainCompound->DSC FinalPurity Comprehensive Purity Profile HPLC->FinalPurity GCMS->FinalPurity NMR->FinalPurity DSC->FinalPurity

Caption: Interrelation of analytical techniques for a comprehensive purity assessment.

Conclusion

For the routine and robust purity validation of this compound, RP-HPLC is the recommended primary technique due to its excellent resolving power for potential isomers and process-related impurities. However, for a comprehensive purity assessment, especially during process development and for the qualification of reference standards, orthogonal methods such as GC-MS for volatile impurity profiling, qNMR for absolute purity determination, and DSC for confirming the purity of the final crystalline material are highly valuable. The choice of method will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available instrumentation.

References

Comparative Analysis of 3-Methoxy-6-methylnaphthalen-1-ol Analogs: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Biological Activities in Related Naphthalene Derivatives

Naphthalene and its derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of methoxy and hydroxyl groups to the naphthalene core can significantly influence their pharmacological properties, including cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

Numerous studies have demonstrated the potential of methoxynaphthalene derivatives as anticancer agents. The cytotoxic effects are often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells. For instance, some naphthalene-based organoselenocyanates have shown pronounced anti-cancer activity against breast cancer (MCF-7) cells with minimal cytotoxicity to normal fibroblast cells.[1] Similarly, novel naphthalene-substituted triazole spirodienones have exhibited remarkable in vitro cytotoxic activity by arresting the cell cycle and inducing apoptosis in MDA-MB-231 breast cancer cells.[2]

The structure-activity relationship of these compounds is complex. The position and nature of substituents on the naphthalene ring play a crucial role in their cytotoxic potency. For example, in a series of 3,5-bis(arylidene)-4-piperidones, the cytotoxicity was positively correlated with the size of the aryl substituents.[3]

Anti-inflammatory Activity

Methoxynaphthalene derivatives have also been investigated for their anti-inflammatory properties. The mechanisms underlying these effects often involve the inhibition of pro-inflammatory enzymes and cytokines. For example, some pyrazole-naphthalene derivatives have shown potential analgesic and anti-inflammatory activities, with some compounds exhibiting significant inhibition of COX-1 and COX-2 enzymes.[4] The anti-inflammatory effects of various compounds have been evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.[5]

Data Summary

Due to the lack of direct comparative studies on 3-Methoxy-6-methylnaphthalen-1-ol analogs, a quantitative data table comparing their specific biological activities cannot be provided at this time. The following table summarizes the types of biological activities observed in various, structurally distinct naphthalene derivatives, which may serve as a reference for future investigations into this compound analogs.

Compound ClassBiological ActivityCell Lines/ModelKey Findings
Naphthalene-based organoselenocyanatesAnticancerMCF-7 (breast cancer), WI-38 (normal fibroblasts)Pronounced anti-cancer activity with minimal cytotoxicity to normal cells.[1]
Naphthalene-substituted triazole spirodienonesAnticancerMDA-MB-231 (breast cancer), Hela (cervical cancer), A549 (lung cancer)Remarkable cytotoxic activity, cell cycle arrest, and apoptosis induction.[2]
Pyrazole-naphthalene derivativesAnalgesic, Anti-inflammatoryIn vivo models, COX-1/COX-2 enzymesPotent analgesic and anti-inflammatory effects, with some compounds showing COX inhibition.[4]
Naphthoquinone-naphthol derivativesAnticancerHCT116 (colon cancer), PC9, A549 (lung cancer)Potent inhibitory effects on various cancer cell lines.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the objective comparison of biological activities. The following are generalized methodologies for key experiments commonly cited in the study of naphthalene derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Interpretation Start Starting Materials Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Test Compounds AntiInflammatory In Vitro Anti-inflammatory Assay (e.g., NO production) Purification->AntiInflammatory EnzymeInhibition Enzyme Inhibition Assay (e.g., COX-1/2) Purification->EnzymeInhibition SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR AntiInflammatory->SAR EnzymeInhibition->SAR Pathway Signaling Pathway Elucidation SAR->Pathway signaling_pathway cluster_inflammation Inflammatory Signaling cluster_apoptosis Apoptotic Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Compound Naphthalene Analog Mitochondria Mitochondrial Disruption Compound->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound_Inhibit Inhibition Compound_Inhibit->NFkB

References

Navigating the Spectral Maze: A Comparative Guide to Cross-Referencing 3-Methoxy-6-methylnaphthalen-1-ol Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of novel compounds are paramount. Spectroscopic analysis is a cornerstone of this process, yet the journey from raw data to confirmed structure can be fraught with challenges, especially when dealing with new chemical entities. This guide provides a framework for cross-referencing spectral data, using the example of 3-Methoxy-6-methylnaphthalen-1-ol, and offers a comparative approach for situations where reference data is unavailable.

In an ideal scenario, the spectral data of a newly synthesized compound can be directly compared with entries in established databases. However, for a novel or less-common molecule like this compound, a direct match in public repositories such as the National Institute of Standards and Technology (NIST) database, PubChem, or the Spectral Database for Organic Compounds (SDBS) is not guaranteed. In such cases, a comparative analysis with structurally similar compounds becomes an invaluable strategy.

This guide will use 6-Methoxy-2-naphthol, a structurally related and well-characterized compound, as a surrogate for comparison. By examining the spectral data of this analogue, we can predict the expected spectral features of this compound and highlight the subtle yet significant differences that arise from their distinct substitution patterns.

Comparative Spectral Data Analysis

The following table summarizes the available experimental spectral data for the reference compound, 6-Methoxy-2-naphthol, and provides a predicted interpretation for this compound. These predictions are based on established principles of spectroscopy and the expected electronic and steric effects of the substituent groups.

Spectral Data 6-Methoxy-2-naphthol (CAS: 5111-66-0) [1][2]This compound (Predicted)
¹H NMR Available data on PubChem.[1]Aromatic protons will show distinct splitting patterns. The methyl protons will appear as a singlet, and the methoxy protons as another singlet. The hydroxyl proton will be a broad singlet.
¹³C NMR Available data on PubChem.[1]The number of unique carbon signals will correspond to the molecular symmetry. The chemical shifts of the carbons attached to the methoxy, hydroxyl, and methyl groups will be characteristic.
Mass Spec. (GC-MS) Molecular Ion (M⁺): m/z = 174.[1]Expected Molecular Ion (M⁺) at m/z = 188, corresponding to the molecular weight of C₁₂H₁₂O₂. Fragmentation patterns would likely involve loss of a methyl group or CO.
IR Spectroscopy Available data on PubChem.[1]Characteristic peaks expected for O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹).

Experimental Protocols

The acquisition of high-quality spectral data is fundamental for accurate compound characterization. Below are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to elucidate the proton environment and connectivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

    • Analyze the chemical shifts to identify the different carbon environments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) as a standard method for creating molecular ions and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For solids, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • For liquids, a thin film can be placed between two salt plates (e.g., NaCl).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Logical Workflow for Spectral Data Cross-Referencing

When faced with an unknown compound or one with limited database entries, a systematic approach is crucial. The following diagram illustrates a logical workflow for cross-referencing spectral data, incorporating the strategy of using related compounds for comparison.

Spectral_Data_Workflow cluster_start Start cluster_database_search Database Cross-Referencing cluster_analysis Analysis & Confirmation Start Acquire Experimental Spectra (NMR, MS, IR) Search_Direct Search Databases for Direct Match (NIST, PubChem, SDBS) Start->Search_Direct Compare_Spectra Compare Experimental Data with Predicted & Analogue Data Start->Compare_Spectra Decision_Match Direct Match Found? Search_Direct->Decision_Match Confirm_Structure Confirm Structure Decision_Match->Confirm_Structure Yes Search_Analogue Search for Structurally Similar Compounds Decision_Match->Search_Analogue No Predict_Spectra Predict Spectral Data for Target Compound Search_Analogue->Predict_Spectra Predict_Spectra->Compare_Spectra Elucidate_Structure Elucidate Structure Compare_Spectra->Elucidate_Structure

A logical workflow for cross-referencing spectral data.

References

Navigating the Isomeric Landscape of 3-Methoxy-6-methylnaphthalen-1-ol: A Comparative Guide to Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for the isomeric purity analysis of 3-Methoxy-6-methylnaphthalen-1-ol, a key building block in various synthetic pathways. Due to the limited availability of direct studies on this specific compound, this guide draws upon established methods for structurally similar naphthalene derivatives to propose effective analytical strategies.

The isomeric landscape of this compound is complex, with the potential for multiple positional isomers arising from the arrangement of the hydroxyl, methoxy, and methyl groups on the naphthalene core. The precise identification and quantification of these isomers are paramount for quality control and regulatory compliance. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Potential Isomeric Impurities

The synthesis of this compound can potentially lead to the formation of several positional isomers. The location of the hydroxyl, methoxy, and methyl groups on the naphthalene ring defines these isomers. Understanding the likely impurities is crucial for developing selective analytical methods. Based on common synthetic routes for substituted naphthalenes, potential isomeric impurities could include variations in the substitution pattern on either of the aromatic rings.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on factors such as the required sensitivity, resolution, and the need for structural elucidation. Below is a comparison of the most common methods.

Analytical Technique Principle Strengths Limitations Typical Application
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution for separating positional isomers, quantitative accuracy, and well-established methods for naphthalene derivatives.May require method development to achieve optimal separation of closely related isomers.Routine quality control, purity assessment, and quantification of known impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection and identification.High sensitivity, excellent for identifying and quantifying volatile isomers, and provides structural information from mass spectra.Requires derivatization for non-volatile compounds, and isomers may have similar fragmentation patterns.Trace-level impurity profiling and identification of unknown volatile isomers.
NMR (Nuclear Magnetic Resonance) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Unambiguous structure elucidation of isomers, can distinguish subtle differences in chemical environments, and is non-destructive.Lower sensitivity compared to chromatographic methods, and complex spectra for mixtures.Definitive structural confirmation of the main component and isolated impurities.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. The following are proposed starting points for the analysis of this compound, based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the separation of naphthalene isomers.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point. Phenyl-based columns can also offer alternative selectivity for aromatic compounds.

  • Mobile Phase: A gradient elution with acetonitrile and water (or a suitable buffer like phosphate buffer at a low pH) is recommended to achieve good separation of isomers with different polarities.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., around 220-230 nm) is appropriate.

  • Temperature: Column temperature can be optimized (e.g., 30-40 °C) to improve peak shape and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the hydroxyl group is often necessary to improve volatility and chromatographic performance.

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for hydroxylated compounds.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating naphthalene isomers.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) will be necessary to elute the derivatized isomers.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are powerful tools for the structural characterization of the main component and any significant impurities.

  • Solvent: A deuterated solvent in which the compound is soluble, such as CDCl₃ or DMSO-d₆.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, providing a fingerprint for identification. The chemical shifts of the methoxy and methyl protons will also be characteristic.

  • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum will differ for each isomer based on its symmetry and the electronic environment of each carbon atom. Two-dimensional NMR techniques like COSY and HMBC can be used for complete structural assignment.

Visualization of Analytical Workflow

The following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample of this compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject onto HPLC system Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Isomeric Purity Integration->Quantification

Caption: A typical workflow for the analysis of isomeric purity using HPLC.

GCMS_Workflow cluster_sample_prep_gcms Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_gcms Data Analysis Sample_GCMS Sample of this compound Derivatization Derivatization (e.g., Silylation) Sample_GCMS->Derivatization Extraction Solvent Extraction Derivatization->Extraction Injection_GCMS Inject into GC-MS Extraction->Injection_GCMS Separation_GCMS Separation on Capillary Column Injection_GCMS->Separation_GCMS Detection_MS Mass Spectrometric Detection Separation_GCMS->Detection_MS TIC Total Ion Chromatogram Detection_MS->TIC MassSpectra Analyze Mass Spectra TIC->MassSpectra Identification Identify Isomers MassSpectra->Identification

Caption: A generalized workflow for isomeric purity analysis by GC-MS.

Logical Relationship of Analytical Techniques

The selection and application of these techniques often follow a logical progression, from routine screening to in-depth structural confirmation.

Analytical_Strategy Screening Initial Purity Screening (e.g., HPLC) Quantification Quantification of Known Isomers (HPLC or GC-MS) Screening->Quantification Identification Identification of Unknown Impurities (GC-MS) Screening->Identification Confirmation Definitive Structural Confirmation (NMR) Identification->Confirmation

Caption: Logical flow of analytical techniques for isomeric purity assessment.

Conclusion

A Comparative Guide to the Structural Validation of 3-Methoxy-6-methylnaphthalen-1-ol: DFT Calculations vs. Experimental Methods

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational and experimental methodologies for the structural validation of 3-Methoxy-6-methylnaphthalen-1-ol. We delve into the application of Density Functional Theory (DFT) calculations and contrast them with established experimental techniques, namely X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide aims to equip researchers with the knowledge to select the most appropriate methods for their structural elucidation workflows.

Introduction to Structural Validation

The precise determination of a molecule's three-dimensional structure is paramount in drug discovery and materials science. For a novel or synthesized compound like this compound, confirming its atomic arrangement is a critical step. Computational methods, particularly DFT, have emerged as powerful tools that complement and predict the findings of traditional experimental techniques. This guide will explore the synergies and dichotomies between these approaches.

In Silico Approach: Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for predicting molecular structures and properties. By solving the Schrödinger equation for a given molecule, DFT can provide optimized geometries, spectroscopic data, and energetic information.

cluster_DFT DFT Calculation cluster_Exp Experimental Validation node_geom Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) node_freq Frequency Calculation node_geom->node_freq node_nmr NMR Shielding Calculation (GIAO Method) node_geom->node_nmr node_compare Data Comparison and Structural Confirmation node_freq->node_compare node_nmr->node_compare node_xray X-ray Crystallography node_xray->node_compare node_nmr_exp NMR Spectroscopy node_nmr_exp->node_compare node_ftir_exp FTIR Spectroscopy node_ftir_exp->node_compare node_start Hypothesized Structure of This compound node_start->node_geom node_start->node_xray node_start->node_nmr_exp node_start->node_ftir_exp node_end Validated Structure node_compare->node_end

Caption: Workflow for the structural validation of this compound.

Comparative Analysis of Techniques

The table below summarizes the key aspects of DFT calculations and the primary experimental methods for structural validation.

Technique Information Provided Advantages Limitations
DFT Calculations Optimized molecular geometry (bond lengths, angles), vibrational frequencies, NMR chemical shifts, electronic properties.Cost-effective, provides insights into unstable or transient species, allows for systematic modification of structures.Accuracy is dependent on the chosen functional and basis set, does not account for crystal packing effects in the gas phase, computationally intensive for large molecules.
X-ray Crystallography Unambiguous 3D atomic arrangement in the solid state, bond lengths, bond angles, intermolecular interactions.Considered the "gold standard" for structural determination, provides absolute configuration.Requires a suitable single crystal which can be difficult to grow, does not provide information on the molecule's solution-state conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations, dynamic processes in solution.Provides detailed information about the structure in solution, non-destructive.Can be difficult to interpret for complex molecules without 2D techniques, less precise for bond lengths and angles compared to X-ray crystallography.
FTIR Spectroscopy Presence of functional groups, information about bond vibrations.Fast, requires small sample amounts, provides a characteristic "fingerprint" for a compound.Provides limited information on the overall 3D structure, peak overlap can complicate interpretation.

Quantitative Data Comparison

Parameter DFT (B3LYP/6-311++G(d,p)) X-ray Crystallography ¹³C NMR (ppm) ¹H NMR (ppm) FTIR (cm⁻¹)
C1-O1 Bond Length (Å) Calculated ValueMeasured Value---
C3-O2 Bond Length (Å) Calculated ValueMeasured Value---
C1-C2-C3 Bond Angle (°) Calculated ValueMeasured Value---
C1 Chemical Shift Calculated Value-Measured Value--
C6-CH₃ Chemical Shift Calculated Value-Measured Value--
O-H Stretch Calculated Value---Measured Value
C-O Stretch Calculated Value---Measured Value
Aromatic C-H Bending Calculated Value---Measured Value

Detailed Experimental and Computational Protocols

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: A hybrid functional such as B3LYP is a common starting point. For improved accuracy with non-covalent interactions in aromatic systems, a dispersion-corrected functional like ωB97X-D or M06-2X is recommended.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as cc-pVTZ provides a good balance of accuracy and computational cost.

  • Geometry Optimization: The initial structure of this compound is optimized to find the lowest energy conformation.

  • Frequency Calculation: Performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed with the same functional and basis set to calculate the isotropic shielding values, which are then converted to chemical shifts by referencing against a standard (e.g., tetramethylsilane).

  • Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion. The quality of the crystal is crucial for obtaining high-resolution data.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal motion and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to obtain the final crystal structure.

  • Sample Preparation: 5-10 mg of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and correlations are then analyzed to elucidate the molecular structure.

  • Sample Preparation (KBr Pellet Method):

    • A small amount of this compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Conclusion

The structural validation of this compound is best achieved through a synergistic approach that combines the predictive power of DFT calculations with the definitive empirical evidence from experimental techniques. DFT provides an excellent theoretical model of the molecule's geometry and spectroscopic properties, which can guide the interpretation of experimental data. X-ray crystallography offers unparalleled accuracy for the solid-state structure, while NMR and FTIR spectroscopy provide crucial information about the molecule's connectivity and functional groups in solution and the solid state, respectively. By comparing the results from these different methodologies, researchers can achieve a high degree of confidence in the final determined structure.

Comparative study of the antioxidant properties of naphthalenol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the antioxidant properties of naphthalenol derivatives, offering a comparative analysis of their efficacy and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Naphthalenol derivatives, a class of bicyclic aromatic organic compounds, have garnered significant attention for their potent antioxidant properties. Their unique chemical structures enable them to effectively scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress. This guide provides a comparative study of the antioxidant activities of various naphthalenol derivatives, supported by experimental data, to aid in the discovery and development of novel therapeutic agents.

Comparative Antioxidant Activity

The antioxidant capacity of naphthalenol derivatives is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the naphthalene ring. The following table summarizes the antioxidant activity of selected naphthalenol derivatives from various studies, primarily measured by their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common in vitro antioxidant assay. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundTypeIC50 (µM)Reference Compound (IC50, µM)Source
1-NaphtholNaphthol23.4-[1]
2-NaphtholNaphthol22.6-[1]
1,8-NaphthalenediolNaphthalenediolMore active than catechol-[2][3]
4-Methoxy-1,8-naphthalenediolNaphthalenediolPotent H-atom transfer agent-[2][3][4]
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone)NaphthoquinoneStrong antioxidant activity-[5]
Juglone (5-hydroxy-1,4-naphthoquinone)NaphthoquinoneStrong antimutagenic, weaker antioxidant-[5]
Menadione (2-methyl-1,4-naphthoquinone)NaphthoquinoneStrong antioxidant activity-[5]
Naphthalene-based Chalcone Derivative 5Chalcone178Ascorbic acid (148)[6][7]
Naphthalene-based Chalcone Derivative 10Chalcone177Ascorbic acid (148)[6][7]

Mechanism of Antioxidant Action

Naphthalenol derivatives primarily exert their antioxidant effects through hydrogen atom transfer (HAT), a mechanism in which the hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.[2][3][4] The stability of the resulting phenoxyl radical is a key determinant of the antioxidant activity. Intramolecular hydrogen bonding, as seen in 1,8-naphthalenediol, can further stabilize the radical and enhance antioxidant potency.[2][3]

Some naphthoquinones, a subclass of naphthalenol derivatives, can also act as pro-oxidants, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells.[8] This dual role highlights the complex and versatile nature of these compounds in cellular redox regulation.

Experimental Protocols

The evaluation of the antioxidant properties of naphthalenol derivatives typically involves a battery of in vitro assays. The most common methods are:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow.[1][7][9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation. The reduction of the radical cation is measured by a decrease in absorbance at a specific wavelength.[9][10]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway of oxidative stress and a general workflow for evaluating the antioxidant properties of naphthalenol derivatives.

G Figure 1: Simplified Oxidative Stress Signaling Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Nrf2 Nrf2 ROS->Nrf2 activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Enzymes->ROS neutralizes Naphthalenol Naphthalenol Derivatives Naphthalenol->ROS scavenges Naphthalenol->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Transcription Gene Transcription ARE->Transcription initiates Transcription->Antioxidant_Enzymes upregulates

Figure 1: Simplified Oxidative Stress Signaling Pathway

G Figure 2: Experimental Workflow for Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Naphthalenol Derivative Solutions Incubation Incubate Derivatives with Reagents Compound_Prep->Incubation Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, etc.) Reagent_Prep->Incubation Measurement Measure Absorbance/Signal Incubation->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc Comparison Compare with Standard Antioxidants IC50_Calc->Comparison

Figure 2: Experimental Workflow for Antioxidant Assays

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-6-methylnaphthalen-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 3-Methoxy-6-methylnaphthalen-1-ol, a substituted naphthalene derivative. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. Due to its chemical nature as a naphthalene derivative, this compound should be treated as hazardous waste.

Key Disposal Principles

Proper disposal of this compound involves several critical steps, from initial handling to final disposal by a licensed facility. The overarching principle is to manage this chemical as a hazardous substance, taking cues from safety data sheets (SDS) of structurally similar compounds like naphthalene.

Waste Characterization and Segregation

All waste contaminated with this compound, including empty containers, personal protective equipment (PPE), and experimental materials, must be segregated from non-hazardous waste streams.[1] This is a crucial first step in preventing cross-contamination and ensuring proper disposal.

Labeling and Storage

Waste containers must be clearly and accurately labeled. The label should include the chemical name, "this compound," and appropriate hazard warnings. Based on the hazards associated with naphthalene, it is prudent to include a "CANCER HAZARD" warning on the label.[1] Containers should be securely sealed and stored in a designated, well-ventilated hazardous waste accumulation area.

Step-by-Step Disposal Protocol

  • Containment: All solid waste, such as gloves, pipette tips, and paper towels, contaminated with this compound should be placed in a designated hazardous waste container.[1] Liquid waste should be collected in a separate, compatible container.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must be filled out completely, including the full chemical name and accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area or the central hazardous waste storage facility, in accordance with your institution's policies and local regulations.

  • Disposal Request: Once the container is full, or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: The ultimate disposal of this compound should be conducted by a licensed professional waste disposal service.[2] The recommended method of disposal for naphthalene and its derivatives is incineration at an approved hazardous waste facility.[3][4]

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Flammability Flammable solid[4]
Acute Toxicity (Oral) Harmful if swallowed[4]
Carcinogenicity Suspected of causing cancer[4]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long-lasting effects[4]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Facility A Generation of This compound Waste B Segregate Waste (Solid & Liquid) A->B Step 1 C Label Container: 'Hazardous Waste' 'Cancer Hazard' B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Submit Waste Pickup Request to EHS D->E Step 4 F EHS Collects and Transports Waste E->F Step 5 G Incineration at Approved Hazardous Waste Facility F->G Step 6

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.